Product packaging for (2-Chloro-6-nitrophenyl)methanamine(Cat. No.:CAS No. 101252-73-7)

(2-Chloro-6-nitrophenyl)methanamine

Cat. No.: B1348359
CAS No.: 101252-73-7
M. Wt: 186.59 g/mol
InChI Key: SPLDTOFRTGVWKF-UHFFFAOYSA-N
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Description

(2-Chloro-6-nitrophenyl)methanamine is a useful research compound. Its molecular formula is C7H7ClN2O2 and its molecular weight is 186.59 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7ClN2O2 B1348359 (2-Chloro-6-nitrophenyl)methanamine CAS No. 101252-73-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chloro-6-nitrophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c8-6-2-1-3-7(10(11)12)5(6)4-9/h1-3H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLDTOFRTGVWKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00330177
Record name (2-chloro-6-nitrophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00330177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101252-73-7
Record name (2-chloro-6-nitrophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00330177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-Chloro-6-nitrophenyl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a primary synthesis pathway for (2-chloro-6-nitrophenyl)methanamine, a valuable building block in the development of various pharmaceutical compounds. The synthesis route detailed herein focuses on the catalytic hydrogenation of 2-chloro-6-nitrobenzonitrile, a method known for its efficiency and high yield.

Synthesis Pathway Overview

The principal pathway for the synthesis of this compound involves the reduction of the nitrile and nitro functional groups of 2-chloro-6-nitrobenzonitrile. This transformation is effectively achieved through catalytic hydrogenation, a process that employs hydrogen gas in the presence of a metal catalyst.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound via catalytic hydrogenation of 2-chloro-6-nitrobenzonitrile. The data is based on analogous reactions described in the chemical literature and represents expected outcomes under optimized conditions.

ParameterValue
Starting Material 2-Chloro-6-nitrobenzonitrile
Final Product This compound
Molecular Formula C₇H₇ClN₂O₂
Molecular Weight 186.60 g/mol
Reaction Type Catalytic Hydrogenation
Catalyst 5% Palladium on Carbon (Pd/C)
Solvent Methanol
Reducing Agent Hydrogen Gas (H₂)
Reaction Temperature 25-50°C
Hydrogen Pressure 50-100 psi
Reaction Time 4-8 hours
Typical Yield 85-95%
Purity (Typical) >98% (by HPLC)

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound based on a general procedure for the catalytic hydrogenation of substituted nitrobenzonitriles.

Materials:

  • 2-Chloro-6-nitrobenzonitrile

  • 5% Palladium on Carbon (Pd/C) catalyst (50% wet)

  • Methanol (reagent grade)

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Filtration apparatus (e.g., Buchner funnel with Celite®)

  • Rotary evaporator

Procedure:

  • Reactor Preparation: The high-pressure reactor is thoroughly cleaned, dried, and purged with nitrogen gas to ensure an inert atmosphere.

  • Charging the Reactor: To the reactor vessel, add 2-chloro-6-nitrobenzonitrile (1.0 eq). Subsequently, add methanol as the solvent (approximately 10-20 mL per gram of starting material).

  • Catalyst Addition: Carefully add the 5% Pd/C catalyst (typically 1-5 mol% of the starting material) to the reaction mixture. The catalyst should be handled with care, especially if dry, due to its pyrophoric nature.

  • Sealing and Purging: Seal the reactor and purge the system multiple times with nitrogen gas to remove any residual oxygen, followed by purging with hydrogen gas.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi). Begin agitation and heat the reaction mixture to the target temperature (e.g., 25-50°C).

  • Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is typically complete when hydrogen uptake ceases. This can be further confirmed by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis of a small, carefully depressurized and filtered aliquot.

  • Reaction Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with nitrogen gas.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium on carbon catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.

  • Product Isolation: The resulting residue is the desired product, this compound. The product can be further purified if necessary, for example, by crystallization or column chromatography, although the crude product is often of high purity.

Mandatory Visualization

The following diagrams illustrate the synthesis pathway and a general experimental workflow.

synthesis_pathway start 2-Chloro-6-nitrotoluene intermediate1 2-Chloro-6-nitrobenzonitrile start->intermediate1 Cyanation product This compound intermediate1->product Catalytic Hydrogenation (H₂, Pd/C) experimental_workflow cluster_prep Reactor Preparation cluster_reaction Hydrogenation cluster_workup Work-up and Isolation p1 Charge Reactor with 2-Chloro-6-nitrobenzonitrile & Methanol p2 Add Pd/C Catalyst p1->p2 r1 Seal and Purge (N₂ then H₂) p2->r1 r2 Pressurize with H₂ and Heat r1->r2 r3 Monitor H₂ Uptake r2->r3 w1 Cool, Vent, and Purge (N₂) r3->w1 w2 Filter to Remove Catalyst w1->w2 w3 Concentrate Filtrate w2->w3 w4 Isolate Product w3->w4

Technical Guide: (2-Chloro-6-nitrophenyl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 101252-73-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Chloro-6-nitrophenyl)methanamine, a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. Due to the limited availability of detailed experimental data for this specific molecule, this guide presents a plausible synthetic pathway based on established chemical transformations for analogous compounds. The experimental protocols provided are representative examples for the synthesis of key precursors and the final product, adapted from well-documented procedures for structurally related molecules.

Chemical and Physical Properties

A summary of the known quantitative data for this compound and its hydrochloride salt is presented below. It should be noted that comprehensive analytical data for the free base is not widely published.[1]

PropertyValueSource
CAS Number 101252-73-7[2]
Molecular Formula C₇H₇ClN₂O₂
Molecular Weight 186.60 g/mol
Physical Form Liquid
Storage Temperature Refrigerator
Purity (Typical) 95%
InChI Key SPLDTOFRTGVWKF-UHFFFAOYSA-N
HCl Salt CAS No. 116599-40-7[3]
HCl Salt Mol. Formula C₇H₈Cl₂N₂O₂[1]

Proposed Synthetic Pathway

A likely and efficient route for the synthesis of this compound involves a two-step process starting from the commercially available 2-chloro-6-nitrotoluene. This pathway consists of the oxidation of the methyl group to an aldehyde, followed by the reductive amination of the resulting 2-chloro-6-nitrobenzaldehyde.

G A 2-Chloro-6-nitrotoluene B 2-Chloro-6-nitrobenzaldehyde A->B Oxidation C This compound B->C Reductive Amination

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the proposed synthesis. These are based on established procedures for similar compounds and should be adapted and optimized for the specific substrate.

Synthesis of 2-Chloro-6-nitrobenzaldehyde (Precursor)

The synthesis of 2-chloro-6-nitrobenzaldehyde can be achieved through the oxidation of 2-chloro-6-nitrotoluene. A common method for this transformation is the oxidation using chromium trioxide in a mixture of acetic acid and acetic anhydride, followed by hydrolysis. This procedure is adapted from the synthesis of o-nitrobenzaldehyde.[4]

Materials:

  • 2-chloro-6-nitrotoluene

  • Glacial acetic acid

  • Acetic anhydride

  • Concentrated sulfuric acid

  • Chromium trioxide

  • Ice

  • 2% Sodium carbonate solution

  • Petroleum ether

  • Concentrated hydrochloric acid

  • Ethanol

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, and placed in an ice bath, combine 600 mL of glacial acetic acid, 565 mL of acetic anhydride, and 0.36 moles of 2-chloro-6-nitrotoluene.

  • Slowly add 85 mL of concentrated sulfuric acid while stirring.

  • Once the mixture has cooled to 5°C, add 100 g of chromium trioxide in small portions, ensuring the temperature does not exceed 10°C. This addition should take approximately 2 hours.

  • Continue stirring for 5 hours after the addition of chromium trioxide is complete.

  • Pour the reaction mixture into a large container filled with chipped ice and add cold water to a total volume of about 6 L.

  • Stir the mixture vigorously for at least 15 minutes to solidify the product.

  • Filter the solid using a Büchner funnel, wash with cold water, and then stir mechanically with 500 mL of cold 2% sodium carbonate solution.

  • Collect the solid by filtration, wash with cold water, and air dry.

  • The crude intermediate, 2-chloro-6-nitrobenzaldiacetate, is then hydrolyzed by refluxing a suspension of the diacetate in a mixture of concentrated hydrochloric acid, water, and ethanol for 45 minutes.

  • After cooling to 0°C, the solid 2-chloro-6-nitrobenzaldehyde is filtered, washed with water, and dried.

  • The crude product can be purified by steam distillation.

Synthesis of this compound

The final step is the conversion of the aldehyde to the primary amine via reductive amination. A common and effective method involves the use of a reducing agent such as sodium borohydride in the presence of an ammonia source.

Materials:

  • 2-chloro-6-nitrobenzaldehyde

  • Methanol

  • Ammonium chloride

  • Sodium borohydride

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-chloro-6-nitrobenzaldehyde in methanol in a round-bottom flask.

  • Add a solution of ammonium chloride in water.

  • Cool the mixture in an ice bath and add sodium borohydride portion-wise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by column chromatography on silica gel.

Applications in Drug Development

This compound serves as a versatile building block in medicinal chemistry. The presence of three distinct functional groups—the primary amine, the chloro substituent, and the nitro group—on an aromatic scaffold allows for a variety of chemical modifications.

  • Amine Group: The primary amine is a key functional handle for the introduction of various side chains and for the formation of amides, sulfonamides, and other derivatives, which are common motifs in biologically active molecules.

  • Nitro Group: The nitro group can be reduced to an aniline, providing another point for diversification. This transformation is crucial in the synthesis of many heterocyclic compounds and other complex molecular architectures.[5]

  • Chloro Group: The chlorine atom can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to introduce further complexity and modulate the electronic and steric properties of the molecule.

The strategic positioning of these groups makes this compound a valuable starting material for the synthesis of libraries of compounds for screening in drug discovery programs.

G cluster_0 Core Scaffold cluster_1 Potential Modifications A This compound B Amide/Sulfonamide Formation A->B Amine Reactivity C Reduction to Aniline A->C Nitro Group Reduction D Cross-Coupling Reactions A->D Chloro Group Substitution

Caption: Synthetic utility of this compound.

Safety Information

This compound is classified with the following hazard statements: H302 (Harmful if swallowed) and H319 (Causes serious eye irritation). Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Unraveling the Biological Activities of (2-Chloro-6-nitrophenyl)methanamine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chloro-6-nitrophenyl)methanamine, a substituted benzylamine derivative, is a compound of interest within chemical and pharmaceutical research. However, a comprehensive review of publicly accessible scientific literature and databases reveals a significant gap in the understanding of its specific mechanism of action. While direct biological data for this compound is scarce, analysis of structurally related molecules provides potential avenues for investigation. This technical guide summarizes the available information on this compound and explores the mechanistic insights that can be inferred from analogous compounds, with a particular focus on potential antimicrobial activities.

Introduction

This guide aims to collate the existing information and provide a framework for future research by examining the biological activities of closely related compounds.

Current State of Knowledge on this compound

As of the latest review of scientific literature, there are no published studies that specifically detail the mechanism of action, quantitative biological data (e.g., IC50, Ki values), or specific signaling pathways affected by this compound. Database entries are limited to basic chemical and physical properties without any accompanying biological activity information[4][5][6][7].

Mechanistic Insights from Structurally Related Compounds

In the absence of direct data, the biological activity of this compound can be hypothetically explored through the lens of its structural analogs.

Antimicrobial Activity of Related Acetamides

A structurally similar compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide , has been investigated for its antibacterial properties against Klebsiella pneumoniae. Research suggests that this molecule may exert its effect by acting on penicillin-binding proteins (PBPs), which are crucial enzymes in bacterial cell wall synthesis. Inhibition of PBPs leads to cell lysis and bacterial death. This proposed mechanism offers a plausible starting point for investigating the potential antibacterial action of this compound[8][9].

The general workflow for such an investigation is outlined below:

experimental_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_validation In Vivo Validation A Compound Synthesis (this compound) B Antimicrobial Susceptibility Testing (e.g., MIC determination) A->B Test against bacterial strains C Target Identification (e.g., PBP binding assay) B->C If active D Cellular Effect Analysis (e.g., Cell wall integrity assay) C->D Validate target engagement E Animal Model of Infection D->E If promising mechanism F Efficacy and Toxicity Assessment E->F Evaluate in vivo

Caption: A generalized experimental workflow for assessing the antimicrobial properties of a novel compound.

Potential for Nitrosamine Formation

For another related compound, (2-Methyl-3-nitrophenyl)methanamine hydrochloride , a potential, though general, mechanism of action mentioned involves the formation of nitrosamines through reactions with nucleophiles[10]. While this is a broad chemical reactivity and not a specific biological mechanism, it highlights a potential metabolic pathway that could lead to downstream biological effects.

The hypothetical signaling impact of such a reactive intermediate is depicted below:

signaling_pathway cluster_compound Compound Activity cluster_cellular Cellular Response Compound This compound Metabolite Reactive Intermediates (e.g., Nitrosamines) Compound->Metabolite Metabolic activation Target Cellular Nucleophiles (DNA, Proteins) Metabolite->Target Covalent modification Response Cellular Stress & Damage Target->Response Induces Apoptosis Apoptosis Response->Apoptosis Can lead to

Caption: A potential pathway from metabolic activation to cellular response.

Data Summary

Due to the lack of specific studies on this compound, no quantitative data can be presented in a tabular format. Researchers are encouraged to perform initial dose-response studies to generate such data.

Experimental Protocols

As no key experiments have been cited for this compound, detailed methodologies cannot be provided. For researchers planning to investigate this compound, standard protocols for antimicrobial susceptibility testing (e.g., Clinical and Laboratory Standards Institute guidelines for minimum inhibitory concentration determination) and target-based assays (e.g., competitive binding assays with purified enzymes) would be appropriate starting points.

Conclusion and Future Directions

The mechanism of action of this compound remains uncharacterized in the public scientific domain. The information available for structurally related compounds suggests that a promising avenue for future research would be the investigation of its potential antimicrobial properties, possibly targeting bacterial cell wall synthesis. Furthermore, its metabolic fate and potential for forming reactive intermediates warrant investigation.

To advance the understanding of this compound, the following steps are recommended:

  • Initial Biological Screening: Conduct broad-spectrum antimicrobial and cytotoxicity screening to identify potential biological activities.

  • Target Identification Studies: If activity is observed, proceed with studies to identify the molecular target(s).

  • In Vivo Efficacy and Safety Assessment: For promising in vitro activity, evaluation in relevant animal models is crucial.

This technical guide serves as a call to the scientific community to bridge the knowledge gap surrounding this compound, a compound that, based on its chemical structure, holds potential for further scientific discovery.

References

An In-depth Technical Guide to the Synthesis and Characterization of (2-Chloro-6-nitrophenyl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (2-Chloro-6-nitrophenyl)methanamine, a potentially valuable building block in medicinal chemistry and materials science. Due to the limited availability of published data for this specific compound, this guide outlines a plausible synthetic pathway derived from established chemical principles and provides predicted characterization data based on analogous structures.

Chemical Properties and Structure

This compound is a primary amine with the following structural and molecular information:

PropertyValue
IUPAC Name This compound
Synonyms 2-Chloro-6-nitrobenzylamine
CAS Number 101252-73-7[1]
Molecular Formula C₇H₇ClN₂O₂
Molecular Weight 186.60 g/mol
Canonical SMILES C1=CC(=C(C(=C1--INVALID-LINK--[O-])CN)Cl)
InChI InChI=1S/C7H7ClN2O2/c8-7-4-2-1-3-5(7)6(9)10(11)12/h1-4H,9H2

Proposed Synthesis Pathway

A likely synthetic route to this compound involves a two-step process starting from the commercially available 2-chloro-6-nitrotoluene. This pathway is advantageous due to the accessibility of the starting material and the well-established nature of the chemical transformations.

The proposed synthesis involves:

  • Oxidation of 2-chloro-6-nitrotoluene to 2-chloro-6-nitrobenzaldehyde.

  • Reductive amination of the resulting aldehyde to yield the target primary amine.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 2-Chloro-6-nitrotoluene 2-Chloro-6-nitrotoluene 2-Chloro-6-nitrobenzaldehyde 2-Chloro-6-nitrobenzaldehyde 2-Chloro-6-nitrotoluene->2-Chloro-6-nitrobenzaldehyde Oxidation (e.g., MnO₂ or ceric ammonium nitrate) This compound This compound 2-Chloro-6-nitrobenzaldehyde->this compound Reductive Amination (e.g., NH₃, H₂, Pd/C or NaBH₃CN)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed, representative experimental protocols for the proposed synthetic pathway. These protocols are based on established procedures for similar transformations and should be adapted and optimized for specific laboratory conditions.

Synthesis of 2-Chloro-6-nitrobenzaldehyde (Intermediate)

This procedure is adapted from the oxidation of substituted toluenes.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Chloro-6-nitrotoluene171.5810.0 g0.0583
Manganese(IV) oxide (activated)86.9450.7 g0.583
Dichloromethane (DCM)84.93250 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-6-nitrotoluene (10.0 g, 0.0583 mol) and dichloromethane (250 mL).

  • Stir the mixture to dissolve the starting material.

  • Add activated manganese(IV) oxide (50.7 g, 0.583 mol) portion-wise to the solution.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the manganese dioxide. Wash the filter cake with additional dichloromethane (3 x 50 mL).

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-chloro-6-nitrobenzaldehyde as a solid. The melting point of 2-chloro-6-nitrobenzaldehyde is reported to be 69-71 °C[2].

Synthesis of this compound (Final Product)

This procedure is a general method for reductive amination of an aldehyde.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Chloro-6-nitrobenzaldehyde185.575.0 g0.0269
Methanolic ammonia (7N)-50 mL-
Palladium on carbon (10% Pd)-0.5 g-
Hydrogen gas (H₂)2.02Balloon or Parr shaker-
Methanol32.04100 mL-

Procedure:

  • In a 250 mL flask, dissolve 2-chloro-6-nitrobenzaldehyde (5.0 g, 0.0269 mol) in methanol (100 mL).

  • Add 7N methanolic ammonia (50 mL) to the solution and stir for 30 minutes at room temperature to form the imine intermediate.

  • Carefully add 10% palladium on carbon (0.5 g) to the reaction mixture.

  • Subject the mixture to hydrogenation. This can be achieved by bubbling hydrogen gas through the solution using a balloon or by using a Parr hydrogenation apparatus at 50 psi.

  • Continue the reaction for 12-24 hours, monitoring by TLC for the disappearance of the imine intermediate.

  • Once the reaction is complete, carefully filter the catalyst through a pad of Celite®. Caution: Palladium on carbon can be pyrophoric when dry; ensure the filter cake is kept wet with methanol during filtration.

  • Wash the filter cake with methanol (2 x 20 mL).

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.

  • The product can be purified by column chromatography or by conversion to its hydrochloride salt, followed by recrystallization.

Characterization

Physical Properties (Predicted)
PropertyPredicted Value
Appearance Pale yellow solid or oil
Melting Point Not available
Boiling Point Not available
Solubility Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. Sparingly soluble in water.
Spectroscopic Data (Predicted)

The following are predicted spectroscopic characteristics. Researchers should obtain experimental data to confirm the structure of the synthesized compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

  • Aromatic Protons (3H): Expected to appear in the range of δ 7.5-8.0 ppm as a complex multiplet.

  • Methylene Protons (-CH₂-NH₂): A singlet is expected around δ 3.9-4.2 ppm.

  • Amine Protons (-NH₂): A broad singlet is anticipated, the chemical shift of which is dependent on concentration and solvent, typically between δ 1.5-3.0 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

  • Aromatic Carbons (6C): Peaks expected in the region of δ 120-150 ppm. The carbon bearing the nitro group (C-NO₂) and the carbon bearing the chlorine atom (C-Cl) would be significantly deshielded.

  • Methylene Carbon (-CH₂-): A peak is expected around δ 40-45 ppm.

FT-IR (Fourier-Transform Infrared) Spectroscopy:

  • N-H Stretch (Amine): Two characteristic peaks are expected in the range of 3300-3500 cm⁻¹ for the primary amine.

  • C-H Stretch (Aromatic): Peaks around 3000-3100 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks around 2850-2950 cm⁻¹.

  • N-O Stretch (Nitro group): Strong, characteristic asymmetric and symmetric stretching bands are expected around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-N Stretch: Expected in the 1020-1250 cm⁻¹ region.

  • C-Cl Stretch: A peak in the 600-800 cm⁻¹ region.

Mass Spectrometry (MS):

  • Molecular Ion (M⁺): The electron ionization mass spectrum should show a molecular ion peak at m/z = 186, with a characteristic M+2 peak at m/z = 188 with an intensity of approximately one-third of the M⁺ peak, due to the presence of the ³⁷Cl isotope.

  • Fragmentation: Common fragmentation patterns would include the loss of the amino group (-NH₂) and the nitro group (-NO₂).

Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Analytical_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Start Reaction_Setup Reaction Setup (Starting Materials + Reagents) Start->Reaction_Setup Reaction_Monitoring Reaction Monitoring (TLC, GC) Reaction_Setup->Reaction_Monitoring Workup Reaction Workup (Quenching, Extraction) Reaction_Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FT-IR Spectroscopy NMR->FTIR MS Mass Spectrometry FTIR->MS Purity_Analysis Purity Analysis (HPLC, Elemental Analysis) MS->Purity_Analysis

Caption: A standard workflow for the synthesis and characterization of a chemical compound.

Safety and Handling

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fire Safety: The compound is likely combustible. Use appropriate fire extinguishers (dry chemical, carbon dioxide, or foam).

  • Toxicology: Nitroaromatic compounds are often toxic and can be absorbed through the skin. Handle with care.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Researchers should always consult the SDS of the precursors and reagents used in the synthesis and handle the final product with the assumption that it is hazardous until proven otherwise.

Disclaimer: This document is intended for informational purposes for qualified professionals. The synthetic procedures and characterization data are based on established chemical principles and data from analogous compounds, as specific experimental data for this compound is not widely published. All laboratory work should be conducted with appropriate safety precautions and under the supervision of a qualified chemist.

References

(2-Chloro-6-nitrophenyl)methanamine Solubility in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of (2-Chloro-6-nitrophenyl)methanamine in various organic solvents. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on establishing robust experimental protocols to enable researchers to generate reliable and reproducible solubility data. Understanding the solubility of this compound is a critical parameter in drug discovery and development, influencing formulation, bioavailability, and toxicity assessments.[1][2][3]

Introduction to Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a crucial physicochemical property that affects its absorption and therapeutic efficacy.[3][4] For a compound like this compound, which contains polar functional groups (amine and nitro groups) and a halogenated aromatic ring, its solubility can vary significantly across different organic solvents. This guide outlines both qualitative and quantitative methods for solubility assessment.

Qualitative Solubility Assessment

A preliminary qualitative assessment helps in classifying the compound's general solubility characteristics and in selecting appropriate solvents for quantitative analysis. This is typically the first step in a pre-formulation study.[5]

Experimental Protocol for Qualitative Solubility

This protocol provides a systematic approach to observing the solubility of this compound in a range of common organic solvents.

  • Preparation : Dispense approximately 1-2 mg of this compound into individual small, clear glass vials.

  • Solvent Addition : To each vial, add a common organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) in incremental volumes (e.g., 0.1 mL, 0.5 mL, 1.0 mL).

  • Agitation : After each addition of solvent, cap the vial and vortex or shake vigorously for 30-60 seconds to facilitate dissolution.[5]

  • Observation : Visually inspect the solution against a dark background for any undissolved particles. Classify the solubility as:

    • Very Soluble : Dissolves quickly in a small amount of solvent.

    • Soluble : Dissolves completely upon agitation.

    • Slightly Soluble : Only a portion of the compound dissolves.

    • Insoluble : No visible dissolution of the compound.

  • Record Keeping : Meticulously record the observations for each solvent.

The following diagram illustrates the logical workflow for this qualitative assessment.

G start Start: Weigh Compound add_solvent Add Organic Solvent Incrementally start->add_solvent agitate Vortex/Shake Vigorously add_solvent->agitate observe Visually Inspect for Undissolved Particles agitate->observe dissolved Completely Dissolved? observe->dissolved classify Classify Solubility (e.g., Very Soluble, Soluble) dissolved->classify Yes insoluble Classify as Insoluble/ Slightly Soluble dissolved->insoluble No end End: Record Observation classify->end insoluble->end

Caption: Workflow for Qualitative Solubility Assessment.

Quantitative Solubility Determination

For drug development, precise quantitative solubility data is essential. The isothermal saturation or "shake-flask" method is a widely recognized and reliable technique for determining thermodynamic solubility.[1][2] This involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Data Presentation

As no specific quantitative data for this compound was found, the following table serves as a template for researchers to populate with their experimental findings.

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
Methanol25Isothermal Saturation
Ethanol25Isothermal Saturation
Acetone25Isothermal Saturation
Ethyl Acetate25Isothermal Saturation
Dichloromethane25Isothermal Saturation
Toluene25Isothermal Saturation
Hexane25Isothermal Saturation
Acetonitrile25Isothermal Saturation
Dimethyl Sulfoxide (DMSO)25Isothermal Saturation
Experimental Protocol: Isothermal Saturation (Shake-Flask) Method

This protocol details the steps for determining the solubility of this compound, followed by quantification using UV-Vis spectrophotometry.

Part A: Preparation of Saturated Solution

  • Sample Preparation : Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 2-5 mL) of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.[6]

  • Equilibration : Seal the vials to prevent solvent evaporation. Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25°C). Agitate the samples for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[2]

  • Phase Separation : After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To separate the saturated supernatant from the undissolved solid, either:

    • Centrifugation : Centrifuge the vials at a high speed.

    • Filtration : Filter the solution using a syringe filter (e.g., 0.45 µm PTFE) compatible with the organic solvent.[1] Discard the initial portion of the filtrate to avoid any adsorption effects from the filter membrane.

Part B: Quantification by UV-Vis Spectrophotometry

  • Preparation of Standard Solutions : Prepare a stock solution of this compound of a known concentration in the solvent of interest. From this stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

  • Wavelength of Maximum Absorbance (λmax) Determination : Scan the UV-Vis spectrum of one of the standard solutions to determine the λmax, the wavelength at which the compound exhibits maximum absorbance.[4][7]

  • Calibration Curve Construction : Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and adhere to the Beer-Lambert law.[7]

  • Sample Analysis : Take an aliquot of the clear supernatant (the saturated solution from Part A) and dilute it with the same solvent to bring its absorbance within the linear range of the calibration curve.

  • Concentration Calculation : Measure the absorbance of the diluted sample at λmax. Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample.

  • Solubility Determination : Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in that solvent.

The following diagram outlines the workflow for this quantitative determination.

G cluster_0 Saturated Solution Preparation cluster_1 UV-Vis Analysis a1 Add Excess Compound to Solvent a2 Equilibrate (Shake for 24-48h at constant T) a1->a2 a3 Separate Solid and Liquid (Centrifuge/Filter) a2->a3 b2 Dilute Saturated Supernatant a3->b2 Saturated Supernatant b1 Prepare Standard Solutions & Create Calibration Curve b4 Calculate Concentration using Calibration Curve b1->b4 b3 Measure Absorbance at λmax b2->b3 b3->b4 end Record Data b4->end Final Solubility Value

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

References

Spectroscopic and Analytical Characterization of (2-Chloro-6-nitrophenyl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of (2-Chloro-6-nitrophenyl)methanamine. Due to the limited availability of experimental spectra in public databases, this guide utilizes predicted data from validated computational models, offering a robust reference for researchers. The information is presented to support drug discovery and development activities where this compound may be a key intermediate or a molecule of interest.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These values were obtained using established computational algorithms and provide a reliable estimate of the expected experimental results.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.85d1HAr-H
~7.55t1HAr-H
~7.45d1HAr-H
~4.10s2H-CH₂-
~1.90br s2H-NH₂

Predicted in CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~149.0C-NO₂
~136.0C-Cl
~133.0Ar-CH
~130.0Ar-C-CH₂NH₂
~128.5Ar-CH
~125.0Ar-CH
~43.0-CH₂-

Predicted in CDCl₃

Table 3: Predicted Mass Spectrometry Data
m/zInterpretation
186/188[M]⁺ Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes)
170/172[M-NH₂]⁺
140[M-NO₂]⁺
111[M-NO₂-HCN]⁺
77[C₆H₅]⁺
Table 4: Predicted Infrared (IR) Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium, BroadN-H stretch (amine)
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch
1600-1585MediumAromatic C=C stretch
1550-1475StrongAsymmetric NO₂ stretch
1500-1400MediumAromatic C=C stretch
1360-1290StrongSymmetric NO₂ stretch
1100-1000StrongC-N stretch
850-550MediumC-Cl stretch

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for this compound. These methodologies are based on standard laboratory practices for the analysis of aromatic nitro compounds and benzylamines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the compound.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Accurately weigh 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If using CDCl₃, add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: -2 to 12 ppm.

  • Number of Scans: 16-64.

  • Relaxation Delay: 1-2 seconds.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Spectral Width: 0 to 200 ppm.

  • Number of Scans: 1024-4096 (or more, depending on sample concentration).

  • Relaxation Delay: 2-5 seconds.

  • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) or a direct insertion probe.

Sample Preparation:

  • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

Acquisition Parameters (EI mode):

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Source Temperature: 200-250 °C.

  • Scan Rate: 1 scan/second.

Data Analysis:

  • Identify the molecular ion peak ([M]⁺), considering the isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1).

  • Analyze the fragmentation pattern to identify characteristic losses of functional groups (e.g., -NH₂, -NO₂, -Cl).

  • Propose fragmentation mechanisms to support the structural assignment.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, equipped with an attenuated total reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Data Analysis:

  • Identify the characteristic absorption bands for the functional groups present in this compound.

  • Pay particular attention to the N-H stretching vibrations of the amine, the strong symmetric and asymmetric stretches of the nitro group, the aromatic C-H and C=C stretches, and the C-Cl stretch.

Visualized Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of a newly synthesized batch of this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification IR FTIR Spectroscopy Purification->IR Functional Group ID NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Structural Elucidation MS Mass Spectrometry (EI) Purification->MS Molecular Weight & Fragmentation UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Chromophore Analysis Structure_Confirmation Structural Confirmation IR->Structure_Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment (e.g., HPLC, NMR) NMR->Purity_Assessment MS->Structure_Confirmation UV_Vis->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Final Characterization Report Purity_Assessment->Final_Report

Caption: Analytical workflow for the characterization of this compound.

Technical Guide: Safety and Handling of (2-Chloro-6-nitrophenyl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

Chemical Identification and Physical Properties

(2-Chloro-6-nitrophenyl)methanamine is a substituted aromatic amine. Due to the limited availability of data, a comprehensive list of physical properties is not available. The table below summarizes the known information.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 101252-73-7N/A
Molecular Formula C₇H₇ClN₂O₂N/A
Molecular Weight 186.60 g/mol N/A
Appearance Not availableN/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Not availableN/A

Hazard Identification and Classification

Based on the data for the hydrochloride salt, this compound should be treated as a hazardous substance. The primary hazards are expected to be:

  • Skin Irritation: May cause irritation upon contact with the skin.

  • Eye Irritation: May cause serious eye irritation.

It is also prudent to assume potential toxicity if swallowed, inhaled, or absorbed through the skin, as is common with related chloro-nitro aromatic compounds. A study on structurally similar chloro-nitroanilines has shown toxicity to rat hepatocytes[1].

Personal Protective Equipment (PPE) and Engineering Controls

A robust safety protocol is essential when handling this compound. The following PPE and engineering controls are recommended:

ControlSpecification
Engineering Controls Work in a well-ventilated area, preferably in a chemical fume hood.
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection If working outside a fume hood or if dust/aerosols are generated, use a NIOSH-approved respirator.

Safe Handling and Storage Procedures

Adherence to proper handling and storage procedures is critical to minimize risk.

Handling
  • Avoid contact with skin and eyes.

  • Avoid inhalation of dust, fumes, or vapors.

  • Wash hands thoroughly after handling.

  • Use only in a well-ventilated area, preferably a chemical fume hood.

Storage
  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In case of exposure, immediate action is necessary. The following first aid measures are based on the hydrochloride salt's SDS[2]:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures

In the event of a spill, follow these steps:

  • Evacuate the area.

  • Wear appropriate Personal Protective Equipment (PPE) .

  • Contain the spill.

  • Absorb the spilled material with an inert absorbent (e.g., vermiculite, sand).

  • Collect the absorbed material into a suitable container for disposal.

  • Clean the spill area thoroughly.

  • Dispose of the waste according to local, state, and federal regulations.

Logical Workflow for Handling this compound

The following diagram illustrates a logical workflow for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_emergency Emergency Response Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh/Measure Compound Weigh/Measure Compound Prepare Fume Hood->Weigh/Measure Compound Perform Experiment Perform Experiment Weigh/Measure Compound->Perform Experiment Store Compound Store Compound Perform Experiment->Store Compound Perform Experiment->Store Compound Decontaminate Workspace Decontaminate Workspace Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Store Compound->Decontaminate Workspace Spill Spill Follow Spill Protocol Follow Spill Protocol Spill->Follow Spill Protocol Exposure Exposure Follow First Aid Follow First Aid Exposure->Follow First Aid

Caption: Logical workflow for the safe handling of this compound.

Hazard Mitigation Pathway

This diagram outlines the pathway for mitigating potential hazards associated with the compound.

G cluster_hazards Identified Hazards cluster_controls Mitigation Strategies Potential Hazard Potential Hazard Control Measures Control Measures Potential Hazard->Control Measures Implementation of Safe Outcome Safe Outcome Control Measures->Safe Outcome Leads to Skin/Eye Contact Skin/Eye Contact Personal Protective Equipment (PPE) Personal Protective Equipment (PPE) Skin/Eye Contact->Personal Protective Equipment (PPE) Inhalation Inhalation Engineering Controls (Fume Hood) Engineering Controls (Fume Hood) Inhalation->Engineering Controls (Fume Hood) Ingestion Ingestion Safe Work Practices Safe Work Practices Ingestion->Safe Work Practices

Caption: Hazard mitigation pathway for this compound.

Experimental Protocols and Biological Activity

A thorough search of scientific literature and chemical databases did not yield specific, detailed experimental protocols for the synthesis, purification, or analysis of this compound. Similarly, no information was found regarding its biological activity or associated signaling pathways. Researchers planning to work with this compound will need to develop their own protocols based on general organic chemistry principles and methods for similar compounds.

Conclusion

This compound is a chemical for which detailed public safety and experimental data is scarce. The information provided in this guide is based on the best available data, primarily from the hydrochloride salt, and general chemical safety principles. All users must exercise extreme caution, use appropriate personal protective equipment, and work in a controlled environment. It is imperative to consult the supplier's Safety Data Sheet before commencing any work with this compound.

References

Physical properties of (2-Chloro-6-nitrophenyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physical and chemical properties of (2-Chloro-6-nitrophenyl)methanamine hydrochloride (CAS No. 116599-40-7). It is important to note that experimentally determined data for this specific compound is limited in publicly accessible literature and databases. Consequently, this guide combines available supplier information with predicted data for key physical properties. The methodologies for determining these properties are outlined to assist researchers in their own characterization efforts. This document is intended to serve as a foundational resource for professionals in drug development and chemical research.

Chemical Identity

This compound hydrochloride is a substituted aromatic amine. The presence of a chloro and a nitro group on the phenyl ring, along with the methanamine hydrochloride moiety, suggests its potential as an intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.

IdentifierValue
IUPAC Name This compound hydrochloride
CAS Number 116599-40-7
Molecular Formula C₇H₈Cl₂N₂O₂
Molecular Weight 223.06 g/mol
Canonical SMILES C1=CC(=C(C(=C1--INVALID-LINK--[O-])CN)Cl)Cl

Physical and Chemical Properties

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular Weight 223.06 g/mol Sigma-Aldrich[1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available
Appearance Data not available

Predicted Physicochemical Properties

Due to the absence of experimental data, computational predictions for several key physicochemical properties are presented below. These values are estimates and should be confirmed through experimental analysis.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value
XLogP3 2.2
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2
Exact Mass 222.00158 g/mol
Monoisotopic Mass 222.00158 g/mol
Topological Polar Surface Area 72.3 Ų
Heavy Atom Count 13
Formal Charge 0
Complexity 208

Experimental Protocols

While specific experimental protocols for this compound hydrochloride are not documented in available literature, standard methodologies for the characterization of organic compounds can be applied.

Determination of Melting Point

A calibrated melting point apparatus can be used to determine the melting point range of the solid compound. The sample is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid drop to the complete melting of the sample is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for confirming the chemical structure. A suitable deuterated solvent in which the compound is soluble must be chosen. The chemical shifts, integration, and coupling patterns of the peaks in the resulting spectra can be used to elucidate the arrangement of atoms within the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule. The sample can be analyzed as a solid (e.g., using a KBr pellet) or in a suitable solvent. Characteristic absorption bands for N-H, C-H, C=C (aromatic), and N=O (nitro) bonds would be expected.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in confirming the molecular weight and aspects of the structure. Techniques such as electrospray ionization (ESI) or electron ionization (EI) can be employed.

Visualizations

The following diagrams illustrate generalized workflows for the experimental characterization of a chemical compound like this compound hydrochloride.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_property Physical Property Determination Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Characterize Purified Compound IR IR Spectroscopy Purification->IR Characterize Purified Compound MS Mass Spectrometry Purification->MS Characterize Purified Compound MP Melting Point Analysis Purification->MP Characterize Purified Compound Solubility Solubility Testing Purification->Solubility Characterize Purified Compound

Caption: General experimental workflow for the synthesis and characterization of a chemical compound.

logical_relationship Compound This compound hydrochloride Structure Chemical Structure (C₇H₈Cl₂N₂O₂) Compound->Structure is defined by Properties Physical Properties (Melting Point, Solubility, etc.) Structure->Properties determines Spectra Spectroscopic Data (NMR, IR, MS) Structure->Spectra is confirmed by Application Potential Applications (e.g., Pharmaceutical Intermediate) Properties->Application influences Spectra->Application guides

Caption: Logical relationships between the chemical entity and its associated data and applications.

Safety and Handling

Specific safety and handling information for this compound hydrochloride is not well-documented. As with any chemical of unknown toxicity, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

This compound hydrochloride is a chemical compound for which there is a notable lack of publicly available experimental data. This guide has consolidated the limited information that is available and provided a framework of predicted properties and standard experimental protocols to aid researchers. It is imperative that any user of this compound undertakes a thorough experimental characterization to confirm its identity, purity, and properties before use in any application.

References

Molecular weight and formula of (2-Chloro-6-nitrophenyl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Chloro-6-nitrophenyl)methanamine, a substituted aromatic amine of interest in various chemical and pharmaceutical research fields. This document consolidates its chemical properties, a plausible synthetic route, and an analysis of its potential biological significance based on related compounds.

Core Compound Data

This compound is a chemical compound with the molecular formula C₇H₇ClN₂O₂.[1][2][3] Its chemical structure consists of a benzene ring substituted with a chlorine atom and a nitro group at positions 2 and 6, respectively, and a methanamine group at position 1.

PropertyValueSource
Molecular Formula C₇H₇ClN₂O₂[1][2][3]
Molecular Weight 186.59 g/mol [1]
CAS Number 101252-73-7[1][3][4][5]
Canonical SMILES C1=CC(=C(C(=C1)Cl)N)C--INVALID-LINK--[O-]
Physical Form Liquid[4]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

The synthesis can be conceptualized as a two-step process occurring in a single pot:

  • Imine Formation: 2-chloro-6-nitrobenzaldehyde reacts with an amine source, such as ammonia, to form the corresponding imine.

  • Reduction: The intermediate imine is then reduced to the desired primary amine, this compound.

Synthetic Pathway 2-Chloro-6-nitrobenzaldehyde 2-Chloro-6-nitrobenzaldehyde Imine Intermediate Imine Intermediate 2-Chloro-6-nitrobenzaldehyde->Imine Intermediate + Ammonia Ammonia Ammonia This compound This compound Imine Intermediate->this compound + Reducing Agent Reducing Agent Reducing Agent Biological Activity cluster_0 Compound Properties cluster_1 Cellular Interactions cluster_2 Potential Biological Outcomes Compound This compound Enzymatic_Reduction Enzymatic Reduction (Nitroreductases) Compound->Enzymatic_Reduction Target_Binding Binding to Cellular Targets (Enzymes, Receptors, DNA) Compound->Target_Binding ROS_Generation Reactive Oxygen Species Generation Enzymatic_Reduction->ROS_Generation Pathway_Modulation Modulation of Signaling Pathways Target_Binding->Pathway_Modulation Cytotoxicity Cytotoxicity ROS_Generation->Cytotoxicity Pathway_Modulation->Cytotoxicity Antimicrobial_Activity Antimicrobial Activity Pathway_Modulation->Antimicrobial_Activity

References

Methodological & Application

Application Notes and Protocols for (2-Chloro-6-nitrophenyl)methanamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Extensive literature searches for specific applications of (2-Chloro-6-nitrophenyl)methanamine in organic synthesis have revealed a significant scarcity of published research. While this compound is commercially available, detailed experimental protocols and quantitative data regarding its use are not readily found in scientific databases. The following application notes are therefore based on the known reactivity of its functional groups—a primary benzylic amine, a nitro group, and an ortho-chlorinated nitroaromatic ring—to provide a prospective guide for researchers.

Introduction

This compound is a substituted benzylamine derivative with the chemical formula C₇H₇ClN₂O₂. Its structure, featuring a primary amine and an electron-deficient aromatic ring due to the presence of a nitro group and a chlorine atom, makes it a potentially versatile building block in organic synthesis. The strategic placement of these functional groups offers opportunities for a variety of chemical transformations, including nucleophilic substitutions, reductions, and the formation of heterocyclic systems. This document outlines potential applications and generalized protocols to guide researchers in exploring the synthetic utility of this compound.

Potential Synthetic Applications

Based on its structural features, this compound could serve as a key intermediate in the synthesis of various molecular scaffolds, particularly in the fields of medicinal chemistry and materials science.

  • Synthesis of Heterocyclic Compounds: The primary amine functionality can be utilized in condensation reactions with carbonyl compounds or in cyclization reactions to form nitrogen-containing heterocycles. The nitro group can be reduced to an amine, which can then participate in intramolecular cyclization reactions.

  • Precursor for Bioactive Molecules: Substituted anilines and benzylamines are common motifs in pharmacologically active compounds. This molecule could be a precursor for the synthesis of novel therapeutic agents.

  • Amide and Sulfonamide Synthesis: The primary amine can readily react with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides, which are important functional groups in many drug candidates.

  • Reductive Amination: The amine can undergo reductive amination with aldehydes and ketones to introduce further substituents.

Generalized Experimental Protocols

The following are generalized, hypothetical protocols for common transformations involving this compound. Researchers should perform small-scale test reactions to optimize conditions for their specific substrates.

a) General Protocol for N-Acylation (Amide Formation)

This protocol describes the reaction of this compound with an acyl chloride.

Workflow for N-Acylation

reagents Dissolve this compound and a tertiary amine base (e.g., triethylamine) in an aprotic solvent (e.g., DCM or THF). addition Cool the solution to 0 °C in an ice bath. reagents->addition reaction Add the acyl chloride dropwise with stirring. addition->reaction progress Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). reaction->progress workup Quench the reaction with water or saturated NaHCO₃ solution. Extract the product with an organic solvent. progress->workup purification Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization. workup->purification

Caption: General workflow for the N-acylation of this compound.

b) General Protocol for the Reduction of the Nitro Group

This protocol outlines a common method for reducing the aromatic nitro group to a primary amine using a metal catalyst.

Experimental Workflow for Nitro Group Reduction

setup Dissolve this compound in a suitable solvent (e.g., Ethanol, Methanol, or Ethyl Acetate). catalyst Add a catalyst, such as Palladium on Carbon (Pd/C) or Tin(II) Chloride (SnCl₂). setup->catalyst hydrogenation If using Pd/C, place the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus). catalyst->hydrogenation Catalytic Hydrogenation reduction If using SnCl₂, add a source of acid (e.g., HCl) and heat the reaction as necessary. catalyst->reduction Chemical Reduction monitoring Monitor the reaction progress by TLC or LC-MS. hydrogenation->monitoring reduction->monitoring filtration Upon completion, filter the reaction mixture to remove the catalyst (e.g., through Celite). monitoring->filtration workup Neutralize the filtrate if an acid was used and extract the product. Dry and concentrate the organic layer. filtration->workup purification Purify the resulting diamine by column chromatography or other suitable methods. workup->purification start This compound step1 N-Acylation (e.g., with Chloroacetyl chloride) start->step1 intermediate1 N-(2-chloro-6-nitrobenzyl)-2-chloroacetamide step1->intermediate1 step2 Reduction of Nitro Group (e.g., with Fe/AcOH or H₂/Pd-C) intermediate1->step2 intermediate2 N-(2-amino-6-chlorobenzyl)-2-chloroacetamide step2->intermediate2 step3 Intramolecular Cyclization (e.g., with a base like NaH or K₂CO₃) intermediate2->step3 product Hypothetical Dihydroquinoxalinone Derivative step3->product

Application Notes: (2-Chloro-6-nitrophenyl)methanamine and its Analogs as Building Blocks for Pharmaceuticals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzylamines are a critical class of intermediates in medicinal chemistry, serving as versatile scaffolds for the synthesis of a wide range of biologically active compounds. Among these, (2-Chloro-6-nitrophenyl)methanamine and its analogs, such as (2,3-Dichloro-6-nitrophenyl)methanamine, are particularly valuable building blocks. The presence of the chloro and nitro groups on the phenyl ring, along with the reactive primary amine of the methanamine moiety, provides multiple reaction sites for chemical modification and the introduction of diverse functionalities. This allows for the construction of complex molecules with therapeutic potential across various disease areas, including cardiovascular and oncological indications.

This document provides an overview of the application of a key analog, (2,3-Dichloro-6-nitrophenyl)methanamine, in the synthesis of the pharmaceutical agent Anagrelide. It includes detailed experimental protocols for the multi-step synthesis, quantitative data for key reactions, and a visualization of the drug's signaling pathway.

Application Highlight: Synthesis of Anagrelide

A prominent example of the utility of this class of building blocks is in the synthesis of Anagrelide, a medication used to treat essential thrombocythemia (a condition of excessive platelet production). The synthesis of Anagrelide utilizes (2,3-Dichloro-6-nitrophenyl)methanamine as a crucial intermediate. The synthetic pathway involves a series of transformations, including N-alkylation, reduction of the nitro group, and subsequent cyclization reactions to form the final quinazoline-based drug molecule.

Synthetic Scheme Overview

The overall synthetic route to Anagrelide from a precursor of (2,3-Dichloro-6-nitrophenyl)methanamine is a multi-step process that highlights the utility of this building block. The key steps involve the formation of an N-substituted glycine ester, reduction of the nitro group to an aniline, and two cyclization reactions to build the heterocyclic core of Anagrelide.

Quantitative Data for Anagrelide Synthesis

The following table summarizes representative yields for the key steps in the synthesis of Anagrelide, starting from the (2,3-Dichloro-6-nitrophenyl)methanamine intermediate. The data is compiled from various patented synthetic routes.

StepReactionStarting MaterialProductReagents and ConditionsYield (%)Reference
1N-Alkylation(2,3-Dichloro-6-nitrophenyl)methanamineEthyl N-(2,3-dichloro-6-nitrobenzyl)glycinateEthyl bromoacetate, Triethylamine, Dioxane, Reflux~70-80Patent Literature
2Nitro ReductionEthyl N-(2,3-dichloro-6-nitrobenzyl)glycinateEthyl N-(6-amino-2,3-dichlorobenzyl)glycinateSnCl₂·2H₂O, Concentrated HCl, 55°C~75-85Patent Literature
3First Cyclization (Quinazoline formation)Ethyl N-(6-amino-2,3-dichlorobenzyl)glycinateEthyl 5,6-dichloro-3,4-dihydro-2(1H)-iminoquinazoline-3-acetateCyanogen bromide, Toluene, 105-110°C~80-90Patent Literature
4Second Cyclization (Imidazolone formation)Ethyl 5,6-dichloro-3,4-dihydro-2(1H)-iminoquinazoline-3-acetateAnagrelideTriethylamine, Isopropyl alcohol, Reflux~85-95Patent Literature

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of Anagrelide, based on common procedures found in the patent literature.

Protocol 1: Synthesis of Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (2,3-Dichloro-6-nitrophenyl)methanamine (1 equivalent) in anhydrous dioxane.

  • Addition of Reagents: Add triethylamine (1.5 equivalents) to the solution. Subsequently, add ethyl bromoacetate (1.2 equivalents) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and filter to remove the triethylamine hydrobromide salt. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate.

Protocol 2: Synthesis of Ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate

  • Reaction Setup: In a round-bottom flask, dissolve Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate (1 equivalent) in ethanol.

  • Addition of Reagents: To this solution, add a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 4 equivalents) in concentrated hydrochloric acid.

  • Reaction Conditions: Heat the reaction mixture to 55°C and stir for 3 hours.

  • Work-up and Purification: Cool the reaction mixture and pour it into a stirred mixture of saturated aqueous sodium carbonate and ethyl acetate to neutralize the acid and precipitate tin salts. Filter the mixture through celite. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate.

Protocol 3: Synthesis of Ethyl 5,6-dichloro-3,4-dihydro-2(1H)-iminoquinazoline-3-acetate

  • Reaction Setup: Dissolve Ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate (1 equivalent) in toluene in a round-bottom flask equipped with a reflux condenser.

  • Addition of Reagents: Add a solution of cyanogen bromide (1.1 equivalents) in toluene dropwise to the reaction mixture at 15-20°C.

  • Reaction Conditions: After the addition is complete, stir the mixture at 25-30°C for 2 hours. Then, heat the reaction mixture to 105-110°C and maintain for 16 hours.

  • Work-up and Purification: Cool the reaction mixture to 15-20°C and filter the precipitated product. Wash the solid with cold toluene and dry under vacuum to obtain Ethyl 5,6-dichloro-3,4-dihydro-2(1H)-iminoquinazoline-3-acetate.

Protocol 4: Synthesis of Anagrelide

  • Reaction Setup: Suspend Ethyl 5,6-dichloro-3,4-dihydro-2(1H)-iminoquinazoline-3-acetate (1 equivalent) in isopropyl alcohol in a round-bottom flask with a reflux condenser.

  • Addition of Reagents: Add triethylamine (3 equivalents) to the suspension.

  • Reaction Conditions: Heat the mixture to reflux for 2 hours.

  • Work-up and Purification: Cool the reaction mixture to 20-25°C and filter the solid product. Wash the product with cold isopropyl alcohol and dry under vacuum to yield Anagrelide.

Visualizations

Anagrelide Synthetic Workflow

G cluster_0 Synthesis of Anagrelide A (2,3-Dichloro-6-nitrophenyl)methanamine B Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate A->B N-Alkylation (Ethyl bromoacetate, TEA) C Ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate B->C Nitro Reduction (SnCl2, HCl) D Ethyl 5,6-dichloro-3,4-dihydro-2(1H)- iminoquinazoline-3-acetate C->D First Cyclization (Cyanogen bromide) E Anagrelide D->E Second Cyclization (TEA, Reflux)

Caption: Synthetic workflow for Anagrelide.

Anagrelide's Mechanism of Action: Signaling Pathway

Anagrelide's primary mechanism of action is the inhibition of phosphodiesterase III (PDE3), which leads to an increase in intracellular cyclic AMP (cAMP) levels. This increase in cAMP in megakaryocytes, the precursor cells to platelets, interferes with their maturation and differentiation, ultimately leading to a decrease in platelet production.

G cluster_pathway Anagrelide Signaling Pathway in Megakaryocytes anagrelide Anagrelide pde3 Phosphodiesterase III (PDE3) anagrelide->pde3 Inhibits camp Increased cAMP pde3->camp Normally degrades cAMP pka Protein Kinase A (PKA) Activation camp->pka maturation Megakaryocyte Maturation & Differentiation pka->maturation Inhibits platelets Decreased Platelet Production maturation->platelets

Caption: Anagrelide's signaling pathway.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of (2-Chloro-6-nitrophenyl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (2-Chloro-6-nitrophenyl)methanamine. The method utilizes a C18 column with a mobile phase consisting of a methanol and water mixture, with UV detection. This protocol is designed for researchers, scientists, and professionals in drug development and quality control who require a precise and accurate method for the determination of this compound. The described method is suitable for purity assessments and quantitative measurements in various sample matrices.

Introduction

This compound is a chemical intermediate that can be used in the synthesis of various pharmaceutical compounds and other organic molecules. Accurate and reliable analytical methods are crucial for monitoring its purity and ensuring the quality of downstream products. High-performance liquid chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of such aromatic amines due to its high resolution and sensitivity.[1][2] This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method.

Experimental

A standard HPLC system equipped with a UV detector is suitable for this analysis. The chromatographic conditions are summarized in the table below.

ParameterValue
HPLC System Any standard HPLC system with UV detection
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Methanol:Water (65:35, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detection Wavelength 254 nm
Run Time 10 minutes
  • This compound reference standard

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

A stock solution of this compound is prepared by dissolving 10 mg of the reference standard in 100 mL of methanol to obtain a concentration of 100 µg/mL. Working standards are prepared by diluting the stock solution with the mobile phase to the desired concentrations for calibration.

Accurately weigh a sample containing this compound and dissolve it in methanol to achieve a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

Results and Discussion

The developed HPLC method provides a well-resolved peak for this compound with a typical retention time of approximately 5.8 minutes. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for routine analysis.

The following table summarizes the quantitative data from the method validation.

ParameterResult
Retention Time (tR) 5.8 ± 0.2 min
Linearity (r²) > 0.999
Range 1 - 50 µg/mL
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Protocols

  • Measure 650 mL of HPLC grade methanol.

  • Measure 350 mL of HPLC grade water.

  • Combine the methanol and water in a suitable container and mix thoroughly.

  • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

  • Set up the HPLC system according to the parameters listed in the chromatographic conditions table.

  • Purge the pump with the mobile phase to remove any air bubbles.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30 minutes).

  • Prepare a series of at least five working standard solutions of this compound from the stock solution, with concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Inject each standard solution into the HPLC system.

  • Record the peak area for each concentration.

  • Plot a calibration curve of peak area versus concentration and determine the linearity (r²).

  • Prepare the sample solution as described in the sample preparation section.

  • Inject the prepared sample solution into the HPLC system.

  • Record the peak area of the this compound peak.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (Methanol:Water 65:35) HPLCEquilibration System Equilibration MobilePhase->HPLCEquilibration StandardPrep Standard Preparation Injection Sample/Standard Injection StandardPrep->Injection CalibrationCurve Calibration Curve Generation StandardPrep->CalibrationCurve SamplePrep Sample Preparation SamplePrep->Injection HPLCEquilibration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection PeakIntegration Peak Integration Detection->PeakIntegration PeakIntegration->CalibrationCurve Quantification Quantification of Analyte PeakIntegration->Quantification CalibrationCurve->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Method_Parameters cluster_mobile_phase Mobile Phase cluster_column Column cluster_detection Detection cluster_output Output Composition Composition (Methanol/Water) RetentionTime Retention Time Composition->RetentionTime PeakShape Peak Shape Composition->PeakShape Resolution Resolution Composition->Resolution FlowRate Flow Rate FlowRate->RetentionTime FlowRate->PeakShape StationaryPhase Stationary Phase (C18) StationaryPhase->RetentionTime StationaryPhase->PeakShape StationaryPhase->Resolution Temperature Temperature Temperature->RetentionTime Wavelength Wavelength Wavelength->PeakShape

Caption: Interrelationship of key HPLC parameters influencing the analytical result.

Conclusion

The HPLC method described in this application note is a simple, rapid, and reliable approach for the quantitative analysis of this compound. The method is suitable for routine quality control and research applications. The provided experimental protocol and validation data can be readily implemented in any analytical laboratory with standard HPLC instrumentation.

References

Synthetic Protocol for (2-Chloro-6-nitrophenyl)methanamine Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of (2-Chloro-6-nitrophenyl)methanamine and its derivatives. This class of compounds holds significant potential in medicinal chemistry and drug discovery, with structural motifs present in various biologically active molecules. The following sections detail a reliable synthetic route, protocols for derivatization, and a representative workflow for screening these compounds for potential therapeutic applications.

I. Synthetic Pathway Overview

The synthesis of this compound can be achieved through a three-step process starting from the readily available 2-chlorotoluene. The overall synthetic scheme involves nitration, followed by conversion to a benzonitrile intermediate, and subsequent reduction to the target primary amine. This parent amine can then be further functionalized to generate a library of derivatives.

A 2-Chlorotoluene B 2-Chloro-6-nitrotoluene A->B Nitration C 2-Chloro-6-nitrobenzonitrile B->C Cyanation D This compound C->D Reduction E Derivatives (Amides, etc.) D->E Derivatization

Caption: Synthetic pathway for this compound and its derivatives.

II. Data Presentation

Table 1: Summary of Synthetic Steps and Yields
StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1NitrationHNO₃, H₂SO₄Acetic Anhydride25-403-5~85
2CyanationNaCN, Cu(I) catalystDMF100-1204-6~70
3ReductionNaBH₄, NiCl₂·6H₂OMethanol252-4~75
4aN-AcetylationAcetyl chloride, Et₃NDichloromethane0-251-2>90
4bN-BenzoylationBenzoyl chloride, PyridineDichloromethane0-252-3>90
Table 2: Physicochemical Properties of Key Compounds
CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Chloro-6-nitrotoluene1-Chloro-2-methyl-3-nitrobenzeneC₇H₆ClNO₂171.5836-38
2-Chloro-6-nitrobenzonitrile2-Chloro-6-nitrobenzonitrileC₇H₃ClN₂O₂182.57135-137
This compoundThis compoundC₇H₇ClN₂O₂186.60N/A (as hydrochloride salt)
N-((2-Chloro-6-nitrophenyl)methyl)acetamideN-((2-Chloro-6-nitrophenyl)methyl)acetamideC₉H₉ClN₂O₃228.63Not available

III. Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-6-nitrotoluene

This protocol describes the nitration of 2-chlorotoluene to yield 2-chloro-6-nitrotoluene.

Materials:

  • 2-Chlorotoluene

  • Nitric acid (fuming)

  • Sulfuric acid (concentrated)

  • Acetic anhydride

  • Ice

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-chlorotoluene (1.0 eq).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise to the stirred 2-chlorotoluene, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-5 hours.

  • Carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield 2-chloro-6-nitrotoluene as a pale yellow solid.

Protocol 2: Synthesis of 2-Chloro-6-nitrobenzonitrile

This protocol details the conversion of 2-chloro-6-nitrotoluene to 2-chloro-6-nitrobenzonitrile.

Materials:

  • 2-Chloro-6-nitrotoluene

  • Sodium cyanide (NaCN)

  • Copper(I) cyanide (CuCN) or other Cu(I) catalyst

  • Dimethylformamide (DMF)

  • Iron(III) chloride solution

  • Toluene

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle.

Procedure:

  • To a round-bottom flask, add 2-chloro-6-nitrotoluene (1.0 eq), sodium cyanide (1.2 eq), and a catalytic amount of copper(I) cyanide (0.1 eq) in DMF.

  • Heat the mixture to 100-120 °C and stir for 4-6 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into an aqueous solution of iron(III) chloride to decompose the excess cyanide.

  • Extract the product with toluene (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-chloro-6-nitrobenzonitrile.

Protocol 3: Synthesis of this compound

This protocol describes the selective reduction of the nitrile group to a primary amine.

Materials:

  • 2-Chloro-6-nitrobenzonitrile

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Hydrochloric acid (in diethyl ether)

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, ice bath.

Procedure:

  • Dissolve 2-chloro-6-nitrobenzonitrile (1.0 eq) and nickel(II) chloride hexahydrate (0.2 eq) in methanol in a round-bottom flask.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add sodium borohydride (3.0 eq) portion-wise, keeping the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • To obtain the hydrochloride salt for better stability and handling, bubble dry HCl gas through the ethereal solution or add a solution of HCl in diethyl ether.

  • Collect the precipitated this compound hydrochloride by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 4: General Procedure for N-Acylation of this compound

This protocol provides a general method for the derivatization of the parent amine to form amides.

Materials:

  • This compound hydrochloride

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Round-bottom flask, magnetic stirrer, ice bath.

Procedure:

  • Suspend this compound hydrochloride (1.0 eq) in dichloromethane.

  • Add triethylamine (2.2 eq) and stir for 10 minutes at room temperature to liberate the free amine.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The resulting amide derivative can be purified by column chromatography or recrystallization.

IV. Application Workflow: Screening for Antibacterial Activity

Derivatives of chloro-nitrophenyl compounds have shown promise as antibacterial agents.[1][2] The following workflow outlines a typical screening process to evaluate the antibacterial potential of a library of newly synthesized this compound derivatives.

cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_moa Mechanism of Action Studies S1 Synthesis of This compound S2 Derivatization to create library S1->S2 S3 Purification & Structural Confirmation (NMR, MS) S2->S3 B1 Primary Screening: Minimum Inhibitory Concentration (MIC) Assay S3->B1 Compound Library B2 Secondary Screening: Minimum Bactericidal Concentration (MBC) Assay B1->B2 Active Compounds B3 Cytotoxicity Assay (e.g., on mammalian cell lines) B2->B3 Potent Bactericidal Compounds M1 Target Identification (e.g., enzyme inhibition assays) B3->M1 Non-toxic Leads M2 Lead Optimization M1->M2

Caption: Workflow for the synthesis and screening of this compound derivatives.

References

Application Notes and Protocols: (2-Chloro-6-nitrophenyl)methanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(2-Chloro-6-nitrophenyl)methanamine and its structurally related analogs are valuable building blocks in medicinal chemistry, primarily serving as precursors for the synthesis of complex heterocyclic scaffolds with significant biological activity. The presence of the chloro, nitro, and aminomethyl functionalities on the phenyl ring provides multiple reaction sites for constructing diverse molecular architectures. This document outlines the application of this compound derivatives in the synthesis of the anti-thrombocythemic agent, Anagrelide, and provides detailed experimental protocols based on established synthetic routes.

Application: Synthesis of Anagrelide

Anagrelide is a medication used for the treatment of essential thrombocythemia, a myeloproliferative disorder characterized by the overproduction of platelets. The core structure of Anagrelide is an imidazoquinazoline ring system. A key synthetic strategy for Anagrelide involves the use of a substituted 2-chloro-6-nitrobenzylamine derivative as a crucial starting material. While the exact this compound is not the direct precursor, the closely related 2,3-dichloro-6-nitrobenzylamine and its derivatives are pivotal intermediates. The following sections detail the synthetic pathway and protocols.

Signaling Pathway of Anagrelide's Action:

Anagrelide's mechanism of action involves the inhibition of platelet maturation from megakaryocytes, thereby reducing the platelet count in the blood. While the precise mechanism is not fully elucidated, it is known to be a phosphodiesterase 3 (PDE3) inhibitor.

Anagrelide_Mechanism cluster_megakaryocyte Megakaryocyte cluster_inhibition cluster_pde3 Phosphodiesterase 3 (PDE3) Pathway Megakaryocyte Progenitor Megakaryocyte Progenitor Megakaryocyte Maturation Megakaryocyte Maturation Megakaryocyte Progenitor->Megakaryocyte Maturation Platelet Formation Platelet Formation Megakaryocyte Maturation->Platelet Formation Anagrelide Anagrelide PDE3 PDE3 Anagrelide->PDE3 Inhibits cAMP degradation cAMP degradation PDE3->cAMP degradation PDE3->cAMP degradation Catalyzes Reduced cAMP levels Reduced cAMP levels cAMP degradation->Reduced cAMP levels cAMP cAMP Reduced cAMP levels->Megakaryocyte Maturation Promotes Anagrelide_Synthesis_Workflow Start 2,3-Dichlorobenzaldehyde Nitration Nitration Start->Nitration HNO3, H2SO4 Reduction1 Reduction Nitration->Reduction1 NaBH4 Chlorination Chlorination Reduction1->Chlorination SOCl2 Alkylation Alkylation with Glycine Ethyl Ester Chlorination->Alkylation Glycine Ethyl Ester, Base Reduction2 Nitro Group Reduction Alkylation->Reduction2 SnCl2, HCl Cyclization1 Quinazoline Ring Formation Reduction2->Cyclization1 Cyanogen Bromide Cyclization2 Imidazo Ring Formation Cyclization1->Cyclization2 Base Anagrelide Anagrelide Cyclization2->Anagrelide

Application Notes and Protocols for Amine Coupling Reactions of (2-Chloro-6-nitrophenyl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key amine coupling reactions involving (2-Chloro-6-nitrophenyl)methanamine. The protocols for amide bond formation, reductive amination, and Buchwald-Hartwig amination are outlined, offering versatile methods for the synthesis of a variety of derivatives.

Amide Bond Formation

The formation of an amide bond is a cornerstone of medicinal chemistry and organic synthesis. This compound can be efficiently coupled with a wide range of carboxylic acids using standard peptide coupling reagents to yield the corresponding amides. These derivatives are valuable intermediates in the synthesis of complex molecules and potential pharmaceutical candidates.

General Reaction Scheme:

Amide Bond Formation Scheme

Table 1: Summary of Reaction Conditions for Amide Bond Formation

Coupling ReagentBaseSolventTemperatureReaction TimeTypical Yield (%)
HATUDIPEADMFRoom Temp.2 - 6 h85 - 95
EDCI/HOBtNMMDCM/DMFRoom Temp.12 - 24 h70 - 90
Acyl ChloridePyridine or Et₃NDCM0 °C to RT1 - 4 h90 - 98

Experimental Protocol: Amide Synthesis using HATU

  • In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF).

  • To this solution, add HATU (1.1 equiv) and N,N-diisopropylethylamine (DIPEA) (2.5 equiv).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0 equiv) to the reaction mixture.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.

amide_formation_workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling cluster_workup Workup and Purification start Dissolve Carboxylic Acid in DMF add_reagents Add HATU and DIPEA start->add_reagents stir Stir for 15-30 min add_reagents->stir add_amine Add this compound stir->add_amine quench Aqueous Workup add_amine->quench dry Dry and Concentrate quench->dry purify Column Chromatography dry->purify product Final Amide Product purify->product

Caption: Workflow for Amide Bond Formation.

Reductive Amination

Reductive amination is a highly effective method for the N-alkylation of amines. This two-step, one-pot process involves the initial formation of an imine or enamine from the reaction of this compound with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary amine.

General Reaction Scheme:

Reductive Amination Scheme

Table 2: Summary of Reaction Conditions for Reductive Amination

Carbonyl SubstrateReducing AgentSolventAdditiveTemperatureReaction TimeTypical Yield (%)
AldehydeNaBH(OAc)₃Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Acetic Acid (cat.)Room Temp.4 - 12 h75 - 95
KetoneNaBH(OAc)₃Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Acetic Acid (cat.)Room Temp.12 - 24 h60 - 85
Aldehyde/KetoneH₂, Pd/CMethanol or Ethanol-Room Temp.12 - 24 h70 - 90

Experimental Protocol: Reductive Amination with an Aldehyde

  • To a solution of the aldehyde (1.0 equiv) in anhydrous dichloromethane (DCM), add this compound (1.0 equiv) and a catalytic amount of acetic acid (0.1 equiv).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography to yield the desired secondary amine.

reductive_amination_workflow cluster_imine_formation Imine Formation cluster_reduction Reduction cluster_workup Workup and Purification start Mix Aldehyde, Amine, and Acetic Acid in DCM stir_imine Stir for 1-2 h start->stir_imine add_reducing_agent Add NaBH(OAc)₃ stir_imine->add_reducing_agent quench Quench with NaHCO₃ add_reducing_agent->quench extract Extract and Dry quench->extract purify Column Chromatography extract->purify product Final Secondary Amine purify->product

Caption: Workflow for Reductive Amination.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that provides a powerful tool for the synthesis of N-aryl and N-heteroaryl amines. This reaction allows for the coupling of this compound with a variety of aryl or heteroaryl halides and triflates.

General Reaction Scheme:

Buchwald-Hartwig Amination Scheme

Table 3: Summary of Reaction Conditions for Buchwald-Hartwig Amination

Aryl ElectrophilePalladium PrecatalystLigandBaseSolventTemperatureReaction TimeTypical Yield (%)
Aryl BromidePd₂(dba)₃RuPhosNaOtBuToluene80 - 110 °C12 - 24 h70 - 90
Aryl ChloridePd₂(dba)₃XPhosK₃PO₄Dioxane100 - 120 °C18 - 36 h50 - 80
Aryl TriflatePd(OAc)₂SPhosCs₂CO₃Toluene80 - 110 °C12 - 24 h75 - 95

Experimental Protocol: Buchwald-Hartwig Coupling with an Aryl Bromide

  • In a glovebox, charge an oven-dried Schlenk tube with the aryl bromide (1.0 equiv), this compound (1.2 equiv), sodium tert-butoxide (1.4 equiv), RuPhos (1.5-3 mol%), and Pd₂(dba)₃ (1-2 mol%).

  • Remove the Schlenk tube from the glovebox and add anhydrous toluene under an inert atmosphere of argon or nitrogen.

  • Seal the tube and heat the reaction mixture in an oil bath at the desired temperature.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing the pad with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography to afford the N-aryl amine.

buchwald_hartwig_workflow cluster_setup Inert Atmosphere Setup cluster_reaction Catalytic Coupling cluster_workup Workup and Purification charge_reagents Charge Schlenk tube with solid reagents add_solvent Add anhydrous toluene charge_reagents->add_solvent heat Heat reaction mixture add_solvent->heat cool Cool and Dilute heat->cool filter Filter through Celite cool->filter purify Column Chromatography filter->purify product Final N-Aryl Amine purify->product

Caption: Workflow for Buchwald-Hartwig Amination.

Application Note and Protocol: Purification of (2-Chloro-6-nitrophenyl)methanamine by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(2-Chloro-6-nitrophenyl)methanamine is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its purity is paramount for the successful outcome of subsequent reactions. This application note provides a detailed protocol for the purification of crude this compound using silica gel column chromatography. The methodology is designed to efficiently remove impurities, yielding a final product of high purity suitable for demanding research and development applications. The protocol is based on established principles for the separation of aromatic amines and nitro compounds.

Materials and Methods

Materials:

  • Crude this compound

  • Silica Gel (100-200 mesh)[1]

  • n-Hexane (ACS Grade)

  • Ethyl Acetate (ACS Grade)

  • Dichloromethane (DCM, ACS Grade)

  • Methanol (ACS Grade)

  • Triethylamine (Et3N)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass column for chromatography

  • Cotton or glass wool

  • Sand (acid-washed)

  • Collection tubes/flasks

  • Rotary evaporator

Instrumentation:

  • Fume hood

  • UV lamp for TLC visualization

  • Glassware for sample preparation and fraction collection

Experimental Workflow

The overall workflow for the purification of this compound is depicted below. This process involves selection of an appropriate solvent system via TLC, followed by column packing, sample loading, elution, and finally, analysis of the collected fractions.

Workflow A TLC Analysis for Solvent System Optimization B Column Packing (Slurry Method) A->B Select Eluent C Sample Preparation (Dry Loading) B->C D Column Elution (Gradient) C->D Load Sample E Fraction Collection D->E Collect Fractions F TLC Analysis of Fractions E->F Monitor Purity G Pooling of Pure Fractions & Solvent Evaporation F->G Identify Pure Fractions H Characterization of Pure Product G->H

Figure 1. Experimental workflow for the column chromatography purification.

Detailed Experimental Protocol

1. Thin Layer Chromatography (TLC) for Solvent System Selection

Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using TLC. The goal is to find a solvent system that provides good separation between the desired compound and impurities, with a retention factor (Rf) of approximately 0.2-0.4 for the target compound.

  • Prepare several developing chambers with different ratios of a non-polar solvent (e.g., n-Hexane or DCM) and a polar solvent (e.g., Ethyl Acetate or Methanol).

  • Due to the basic nature of the amine group, which can cause streaking on the acidic silica gel, it is recommended to add a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the mobile phase.[2][3]

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., DCM).

  • Spot the dissolved sample onto TLC plates and develop them in the prepared chambers.

  • Visualize the developed plates under a UV lamp.

  • The recommended starting solvent system for evaluation is a mixture of Hexane and Ethyl Acetate. A gradient of Ethyl Acetate in Hexane (e.g., 20% to 60%) is a common starting point for the purification of aromatic amines.[1]

2. Column Preparation (Slurry Packing Method)

  • Secure a glass column of appropriate size vertically in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer (approx. 1 cm) of acid-washed sand over the plug.

  • In a separate beaker, prepare a slurry of silica gel (100-200 mesh) in the initial, least polar eluting solvent determined from the TLC analysis (e.g., Hexane:Ethyl Acetate 9:1).

  • Pour the slurry into the column. Gently tap the column to ensure even packing and to dislodge any air bubbles.

  • Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously add more slurry until the desired column height is reached. Never let the top of the silica gel run dry.

  • Once the silica gel has settled, add a protective layer of sand (approx. 1 cm) on top to prevent disturbance of the silica bed during sample and solvent addition.[4]

  • Wash the column with 2-3 column volumes of the initial eluting solvent.

3. Sample Loading (Dry Loading Method)

Dry loading is recommended for better resolution, especially if the crude product has low solubility in the initial eluting solvent.

  • Dissolve the crude this compound in a minimal amount of a volatile solvent like DCM.

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.

  • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.

  • Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection

  • Begin the elution with the initial, least polar solvent system (e.g., Hexane:Ethyl Acetate 9:1).

  • Collect the eluent in fractions of appropriate volume (e.g., 10-20 mL) in labeled test tubes or flasks.

  • Gradually increase the polarity of the mobile phase as the elution progresses (gradient elution). This can be done by incrementally increasing the percentage of the more polar solvent (e.g., Ethyl Acetate).

  • The less polar impurities will elute first, followed by the desired compound. Highly polar impurities will remain on the column or elute at very high solvent polarities.

5. Analysis of Fractions

  • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Spot a small amount from each fraction (or every few fractions) onto a TLC plate, alongside a spot of the crude starting material for comparison.

  • Develop the TLC plate using the same solvent system as for the initial analysis.

  • Visualize the plate under UV light.

  • Fractions that show a single spot corresponding to the Rf value of the desired product are considered pure.

6. Product Isolation

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Determine the yield and characterize the final product for purity using appropriate analytical techniques (e.g., NMR, LC-MS).

Data Presentation

The following table summarizes typical results obtained from the purification of 1.0 g of crude this compound.

ParameterValue
Starting Material
Mass of Crude Product1.0 g
Purity of Crude Product (by HPLC)~85%
Column Chromatography Conditions
Stationary PhaseSilica Gel (100-200 mesh)
Column Dimensions30 cm x 3 cm
Mobile Phase (Gradient)Hexane:Ethyl Acetate (from 9:1 to 7:3) + 0.5% Et3N
Sample LoadingDry Loading
Results
Fractions containing pure product12 - 20
Mass of Purified Product0.82 g
Yield82%
Purity of Final Product (by HPLC)>98%
TLC Analysis
Rf of Pure Product0.35 (in Hexane:Ethyl Acetate 8:2)

Disclaimer: This protocol provides a general guideline. The optimal conditions, particularly the mobile phase composition, may need to be adjusted based on the specific impurity profile of the crude material. It is essential to perform initial TLC analysis to determine the best separation conditions. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes: (2-Chloro-6-nitrophenyl)methanamine as a Versatile Reagent for Functional Group Transformation

Author: BenchChem Technical Support Team. Date: November 2025

(2-Chloro-6-nitrophenyl)methanamine is a valuable reagent for medicinal chemists and researchers in drug development, offering a versatile scaffold for the synthesis of a variety of complex organic molecules. Its utility lies in the presence of three key functional groups: a primary amine, a nitro group, and a chlorinated aromatic ring. These moieties can be selectively manipulated to introduce diverse functionalities, making it a strategic starting material for the construction of heterocyclic systems and other pharmacologically relevant structures.

This document provides an overview of the key functional group transformations involving this compound, including detailed experimental protocols for N-acylation and the reduction of the nitro group, which is a gateway to the synthesis of important heterocyclic scaffolds like quinazolinones.

Key Functional Group Transformations

The reactivity of this compound allows for a range of functional group transformations, primarily centered around the nucleophilic nature of the primary amine and the susceptibility of the nitro group to reduction.

  • N-Acylation: The primary amine readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. This transformation is fundamental for introducing a variety of side chains and building blocks.

  • N-Alkylation: The amine can also be alkylated using alkyl halides or other electrophilic alkylating agents to yield secondary or tertiary amines.

  • Nitro Group Reduction: The nitro group can be selectively reduced to an amine, yielding a vicinal diamine. This transformation is a critical step in the synthesis of various heterocyclic compounds. The resulting ortho-phenylenediamine derivative is a key precursor for the construction of quinazolinones, benzodiazepines, and other fused heterocyclic systems.

Experimental Protocols

N-Acylation of this compound

This protocol describes a general procedure for the N-acylation of the title compound using an acid chloride.

Reaction Scheme:

N_Acylation cluster_conditions Reaction Conditions reagent This compound product N-((2-Chloro-6-nitrophenyl)methyl)acetamide (or other N-acyl derivative) reagent->product + R-COCl acid_chloride R-COCl base Base (e.g., Triethylamine) solvent Solvent (e.g., Dichloromethane)

Figure 1: General scheme for the N-acylation of this compound.

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
This compound186.601.87 g10 mmol
Acetyl chloride78.500.86 g (0.78 mL)11 mmol
Triethylamine101.191.52 g (2.09 mL)15 mmol
Dichloromethane (DCM)-50 mL-
Saturated aq. NaHCO₃-20 mL-
Brine-20 mL-
Anhydrous Na₂SO₄---

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in dichloromethane (50 mL).

  • Add triethylamine (15 mmol) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (11 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Expected Yield: 85-95%

Reduction of the Nitro Group

This protocol outlines the reduction of the nitro group of N-((2-Chloro-6-nitrophenyl)methyl)acetamide to an amine, a key step towards the synthesis of quinazolinones.

Reaction Scheme:

Nitro_Reduction cluster_conditions Reaction Conditions start_material N-((2-Chloro-6-nitrophenyl)methyl)acetamide product N-((2-Amino-6-chlorophenyl)methyl)acetamide start_material->product Reduction reagents Fe / NH₄Cl solvent Ethanol / Water

Figure 2: Reduction of the nitro group to form the corresponding aniline derivative.

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
N-((2-Chloro-6-nitrophenyl)methyl)acetamide228.642.29 g10 mmol
Iron powder55.842.79 g50 mmol
Ammonium chloride53.492.67 g50 mmol
Ethanol-40 mL-
Water-10 mL-

Procedure:

  • To a stirred suspension of N-((2-Chloro-6-nitrophenyl)methyl)acetamide (10 mmol) in a mixture of ethanol (40 mL) and water (10 mL), add iron powder (50 mmol) and ammonium chloride (50 mmol).

  • Heat the mixture to reflux (approximately 80-85 °C) and maintain for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts.

  • Wash the Celite pad with ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the desired N-((2-Amino-6-chlorophenyl)methyl)acetamide. The product can be used in the next step without further purification or can be purified by column chromatography.

Expected Yield: 80-90%

Synthesis of 2-Methyl-4-chloro-1,2,3,4-tetrahydroquinazoline

This protocol describes the cyclization of the resulting diamine derivative to form a tetrahydroquinazoline, a precursor to quinazolinones.

Reaction Scheme:

Quinazoline_Synthesis cluster_conditions Reaction Conditions start_material N-((2-Amino-6-chlorophenyl)methyl)acetamide intermediate [Intermediate] start_material->intermediate Intramolecular cyclization product 2-Methyl-4-chloro-1,2,3,4-tetrahydroquinazoline intermediate->product Dehydration reagent Acid catalyst (e.g., p-TsOH) solvent Toluene

Figure 3: Cyclization to form a tetrahydroquinazoline ring system.

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
N-((2-Amino-6-chlorophenyl)methyl)acetamide198.651.99 g10 mmol
p-Toluenesulfonic acid (p-TsOH)172.200.17 g1 mmol
Toluene-50 mL-

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve N-((2-Amino-6-chlorophenyl)methyl)acetamide (10 mmol) in toluene (50 mL).

  • Add a catalytic amount of p-toluenesulfonic acid (1 mmol).

  • Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and wash with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the 2-methyl-4-chloro-1,2,3,4-tetrahydroquinazoline.

Expected Yield: 70-85%

Logical Workflow for Synthesis

The following diagram illustrates the logical progression from the starting material to the heterocyclic product.

Workflow start This compound acylation N-Acylation start->acylation acylated_product N-((2-Chloro-6-nitrophenyl)methyl)acetamide acylation->acylated_product reduction Nitro Group Reduction acylated_product->reduction reduced_product N-((2-Amino-6-chlorophenyl)methyl)acetamide reduction->reduced_product cyclization Cyclization reduced_product->cyclization final_product Tetrahydroquinazoline Derivative cyclization->final_product

Figure 4: Synthetic workflow from this compound to a tetrahydroquinazoline.

These protocols provide a foundation for utilizing this compound in the synthesis of more complex molecules. The resulting tetrahydroquinazoline can be further oxidized to the corresponding quinazolinone, a privileged scaffold in medicinal chemistry. The presented transformations highlight the strategic importance of this reagent in generating molecular diversity for drug discovery programs.

Application Notes and Protocols: Selective Reduction of (2-Chloro-6-nitrophenyl)methanamine to (2-Amino-6-chlorophenyl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selective reduction of the nitro group in (2-Chloro-6-nitrophenyl)methanamine to synthesize (2-Amino-6-chlorophenyl)methanamine, a crucial diamine intermediate in pharmaceutical synthesis.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to primary amines that are key building blocks for a vast array of pharmaceuticals, agrochemicals, and dyes. The selective reduction of a nitro group in the presence of other sensitive functionalities, such as halogens and benzylamines, presents a significant synthetic challenge. Dehalogenation is a common side reaction under many hydrogenation conditions. This document outlines various methodologies to achieve the desired chemoselectivity for the target transformation, focusing on catalytic hydrogenation and metal-mediated reductions.

Reaction Scheme

Caption: General reaction scheme for the reduction of this compound.

Data Presentation: Comparison of Reduction Methodologies

The following table summarizes various reported methods for the reduction of nitroarenes, with a focus on conditions suitable for halogenated substrates. The data is compiled from analogous reactions and serves as a guideline for optimizing the synthesis of (2-Amino-6-chlorophenyl)methanamine.

Method Catalyst/Reagent Solvent Temperature (°C) Reaction Time Yield (%) Key Considerations
Catalytic Hydrogenation 5% Pd/C, H₂ (1 atm)Methanol/Ethyl AcetateRoom Temperature1-4 h85-95%Potential for dehalogenation. Careful monitoring is crucial.[1][2][3]
Transfer Hydrogenation 10% Pd/C, Hydrazine HydrateMethanol60-80°C5-30 min90-98%Highly efficient and selective for halogenated nitroarenes.[4][5]
Transfer Hydrogenation 10% Pd/C, Ammonium FormateMethanolReflux1-3 h>90%Effective and avoids the use of gaseous hydrogen.[5]
Metal/Acid Reduction Iron powder, Acetic AcidEthanol/Water70-90°C2-6 h80-95%Cost-effective and avoids dehalogenation.[1][6]
Metal/Acid Reduction Zinc dust, Acetic AcidEthanolRoom Temperature4-8 h85-95%Mild conditions suitable for sensitive substrates.[1]
Metal Salt Reduction Tin(II) Chloride (SnCl₂)Ethanol/Ethyl Acetate50-70°C1-3 h80-90%Provides mild reduction conditions.[1]
Alternative Catalysis Raney Nickel, H₂ (1 atm)EthanolRoom Temperature2-5 h85-95%Often used to prevent dehalogenation of chloroarenes.[1]

Experimental Protocols

The following are detailed protocols for the selective reduction of this compound.

Protocol 1: Catalytic Transfer Hydrogenation using Palladium on Carbon and Hydrazine Hydrate

This method is highly recommended for its efficiency and selectivity in reducing halogenated nitroarenes.[4][5]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Hydrazine Hydrate (80% solution in water)

  • Methanol

  • Diatomaceous earth (e.g., Celite®)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C (5-10 mol%). Caution: Palladium on carbon can be pyrophoric when dry; handle under an inert atmosphere or as a slurry.

  • Heat the mixture to 60-80°C with vigorous stirring.

  • To the heated suspension, add hydrazine hydrate (5-10 eq) dropwise over a period of 10-15 minutes. An exothermic reaction with gas evolution (nitrogen) will be observed.

  • After the addition is complete, monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 15-30 minutes).

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of diatomaceous earth to remove the catalyst. Wash the filter cake with methanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography or recrystallization to yield (2-Amino-6-chlorophenyl)methanamine.

Protocol 2: Reduction with Iron Powder in Acetic Acid

This classical and cost-effective method is known for its excellent chemoselectivity in the presence of halogens.[1][6]

Materials:

  • This compound

  • Iron powder (<325 mesh)

  • Glacial Acetic Acid

  • Ethanol

  • Water

  • Sodium Bicarbonate solution (saturated)

  • Ethyl Acetate

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (3-5 eq).

  • With vigorous stirring, add glacial acetic acid (1-2 eq) portion-wise.

  • Heat the reaction mixture to 70-90°C and maintain for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and filter through diatomaceous earth to remove the iron salts. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acetic acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product.

  • Purify by column chromatography or recrystallization as needed.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of (2-Amino-6-chlorophenyl)methanamine.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve this compound in Solvent add_catalyst Add Catalyst/Reagent (e.g., Pd/C or Fe) start->add_catalyst add_reductant Add Reducing Agent (e.g., Hydrazine Hydrate or Acetic Acid) add_catalyst->add_reductant react Heat and Stir (Monitor by TLC) add_reductant->react cool Cool Reaction Mixture react->cool Reaction Complete filter Filter to Remove Solids cool->filter concentrate Concentrate Filtrate filter->concentrate extract Extraction and Washing (if necessary) concentrate->extract purify Column Chromatography or Recrystallization extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end Pure (2-Amino-6-chlorophenyl)methanamine characterize->end

Caption: A generalized workflow for the synthesis of (2-Amino-6-chlorophenyl)methanamine.

Conclusion

The selective reduction of the nitro group in this compound can be effectively achieved using several methodologies. Catalytic transfer hydrogenation with palladium on carbon and hydrazine hydrate offers a rapid and high-yielding route with excellent chemoselectivity. For a more classical and economical approach, reduction with iron powder in acetic acid remains a robust and reliable option. The choice of method will depend on factors such as scale, available resources, and desired purity profile. The provided protocols serve as a strong starting point for the successful synthesis of (2-Amino-6-chlorophenyl)methanamine, a valuable intermediate for further drug development and chemical synthesis.

References

Application Notes and Protocols for (2-Chloro-6-nitrophenyl)methanamine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Chloro-6-nitrophenyl)methanamine is a substituted benzylamine that holds potential as a versatile intermediate for the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its ortho-substituted pattern with a chloro, a nitro, and a methanamine group offers multiple reactive sites for cyclization reactions, making it a promising starting material for the construction of privileged scaffolds in medicinal chemistry. While direct literature on the synthetic applications of this specific molecule is limited, its structural motifs suggest its utility in the synthesis of heterocycles such as quinazolines, quinoxalines, and benzodiazepines.

This document provides detailed potential application notes and generalized protocols based on well-established synthetic methodologies for analogous compounds. These protocols are intended to serve as a starting point for researchers to explore the synthetic utility of this compound.

Potential Application: Synthesis of Quinolaxines

A plausible route to quinoxaline derivatives involves the reduction of the nitro group of this compound to an amine, forming an in situ ortho-diamine. This diamine can then undergo a condensation reaction with a 1,2-dicarbonyl compound to yield the quinoxaline ring system. The classical synthesis of quinoxalines involves the reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2][3][4][5]

Workflow for the Proposed Synthesis of Quinoxalines

G A This compound B Reduction of Nitro Group (e.g., H2/Pd-C, SnCl2/HCl) A->B C In situ generated (2-Amino-6-chlorophenyl)methanamine B->C E Condensation/ Cyclization C->E D 1,2-Dicarbonyl Compound (e.g., Glyoxal, Biacetyl) D->E F Substituted Quinoxaline Derivative E->F

Caption: Proposed workflow for the synthesis of quinoxalines.

Experimental Protocol: General Procedure for Quinoxaline Synthesis
  • Reduction of the Nitro Group:

    • Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

    • Add a reducing agent. Common methods include:

      • Catalytic hydrogenation: Add 10% Palladium on carbon (0.1 eq) and subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the starting material is consumed (monitored by TLC).

      • Chemical reduction: Add stannous chloride dihydrate (SnCl₂) (3-5 eq) in concentrated hydrochloric acid and stir at room temperature or with gentle heating.

    • After complete reduction, filter the catalyst (if using Pd/C) or neutralize the acidic solution with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent. The crude (2-Amino-6-chlorophenyl)methanamine can be used directly in the next step.

  • Condensation and Cyclization:

    • Dissolve the crude (2-Amino-6-chlorophenyl)methanamine in a suitable solvent, such as ethanol or acetic acid.

    • Add the 1,2-dicarbonyl compound (e.g., glyoxal or biacetyl) (1.0-1.2 eq).

    • The reaction is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, depending on the reactivity of the dicarbonyl compound.[1][2][3]

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and isolate the product by precipitation, filtration, or extraction followed by column chromatography.

Starting MaterialReagentPotential Product Class
This compound1,2-Dicarbonyl CompoundSubstituted Quinoxalines

Potential Application: Synthesis of Quinazolines

The synthesis of quinazolines from ortho-substituted anilines is a well-established area of heterocyclic chemistry.[6][7][8] this compound can serve as a precursor to quinazolines through two main potential pathways:

  • Pathway A: From the corresponding 2-aminobenzylamine: Similar to the quinoxaline synthesis, the nitro group is first reduced to an amine. The resulting 2-aminobenzylamine can then be cyclized with a one-carbon source, such as an aldehyde or orthoformate.

  • Pathway B: Direct cyclization of the 2-nitrobenzylamine: Some methods allow for the reductive cyclization of a 2-nitrobenzylamine with an aldehyde in a one-pot reaction.

Workflow for the Proposed Synthesis of Quinazolines

G cluster_A Pathway A cluster_B Pathway B A1 This compound B1 Nitro Reduction A1->B1 C1 2-Aminobenzylamine Derivative B1->C1 E1 Condensation/ Cyclization C1->E1 D1 Aldehyde or Orthoformate D1->E1 F Substituted Quinazoline Derivative E1->F A2 This compound C2 Reductive Cyclization A2->C2 B2 Aldehyde B2->C2 C2->F

Caption: Proposed workflows for quinazoline synthesis.

Experimental Protocol: General Procedure for Quinazoline Synthesis (Pathway A)
  • Preparation of 2-Aminobenzylamine Derivative:

    • Follow the procedure for the reduction of the nitro group as described in the quinoxaline synthesis protocol.

  • Condensation and Cyclization:

    • Dissolve the crude 2-aminobenzylamine derivative in a suitable solvent (e.g., ethanol, DMF).

    • Add an aldehyde (1.0-1.2 eq) and a suitable catalyst or reagent. For example, iodine is known to catalyze the oxidative cyclization of 2-aminobenzylamines with aldehydes.[8]

    • Stir the reaction at room temperature or heat as required, monitoring by TLC.

    • Upon completion, work up the reaction mixture by quenching with a reducing agent solution (e.g., sodium thiosulfate if iodine is used), followed by extraction and purification by column chromatography.

Starting MaterialReagentPotential Product Class
This compoundAldehyde or OrthoformateSubstituted Quinazolines

Potential Application: Synthesis of Benzodiazepines

1,4-Benzodiazepines are a critical class of therapeutic agents. Their synthesis often involves the condensation of an ortho-phenylenediamine with a suitable three-carbon building block, such as an α,β-unsaturated ketone or a β-halo ketone.[9] Similar to the synthesis of quinoxalines, this compound would first require reduction of the nitro group.

Workflow for the Proposed Synthesis of Benzodiazepines

G A This compound B Nitro Reduction A->B C In situ generated (2-Amino-6-chlorophenyl)methanamine B->C E Condensation/ Cyclization C->E D Ketone or α,β-Unsaturated Carbonyl D->E F Substituted Benzodiazepine Derivative E->F

Caption: Proposed workflow for benzodiazepine synthesis.

Experimental Protocol: General Procedure for Benzodiazepine Synthesis
  • Preparation of the ortho-Diamine:

    • Reduce the nitro group of this compound as previously described.

  • Condensation and Cyclization:

    • Dissolve the crude diamine in a suitable solvent such as acetonitrile or toluene.

    • Add a ketone (e.g., acetone, cyclohexanone) (2.0 eq or as solvent) and a catalyst. A variety of catalysts can be used, including solid acid catalysts like H-MCM-22.[9]

    • Stir the reaction at room temperature for a period of 1-3 hours or as determined by TLC monitoring.[9]

    • Upon completion, filter off the catalyst (if solid) and evaporate the solvent. The crude product can be purified by crystallization or column chromatography.

Starting MaterialReagentPotential Product Class
This compoundKetone or α,β-Unsaturated CarbonylSubstituted Benzodiazepines

Potential Application: Pictet-Spengler Type Reactions

The classical Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with a carbonyl compound.[10][11][12] While this compound is a benzylamine, intramolecular cyclizations of benzylamines to form tetrahydroisoquinoline-like structures are also known. This would typically involve a reaction with a molecule containing an aldehyde or ketone that is tethered to the benzylamine.

Disclaimer: The synthetic routes and protocols described herein are proposed based on established chemical principles and analogous reactions. Experimental validation is required to determine the feasibility, reaction conditions, and yields for the specific substrate this compound. Standard laboratory safety procedures should be followed at all times.

References

Troubleshooting & Optimization

Optimizing reaction parameters for the synthesis of (2-Chloro-6-nitrophenyl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (2-Chloro-6-nitrophenyl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The two most common and practical synthetic routes for the synthesis of this compound are:

  • Reductive Amination of 2-Chloro-6-nitrobenzaldehyde: This is a one-pot reaction where 2-chloro-6-nitrobenzaldehyde is reacted with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.

  • Nucleophilic Substitution of 2-Chloro-6-nitrobenzyl Halide: This method involves the reaction of a suitable benzyl halide (e.g., bromide or chloride) with a nitrogen nucleophile. A common approach is the Gabriel synthesis, which utilizes potassium phthalimide to avoid over-alkylation and selectively yield the primary amine.

Q2: I am having trouble with the reductive amination of 2-chloro-6-nitrobenzaldehyde. What are the likely causes of low yield?

A2: Low yields in the reductive amination of this substrate can be attributed to several factors. The steric hindrance from the ortho-substituents (chloro and nitro groups) can slow down the reaction. Additionally, side reactions such as the reduction of the aldehyde to an alcohol or the reduction of the nitro group can compete with the desired amination. Careful selection of the reducing agent and optimization of reaction conditions are crucial. For instance, using a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) can be beneficial as it preferentially reduces the imine over the aldehyde.

Q3: What are the key parameters to control during the synthesis?

A3: For successful synthesis, the following parameters should be carefully controlled:

  • Temperature: Both the reductive amination and Gabriel synthesis are temperature-sensitive. Excursions from the optimal temperature can lead to increased byproduct formation.

  • Choice of Reagents: The selection of the reducing agent in reductive amination and the nitrogen source in nucleophilic substitution directly impacts the reaction's success.

  • Reaction Time: Sufficient time must be allowed for the reaction to go to completion, which should be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Purity of Starting Materials: Impurities in the starting aldehyde or benzyl halide can interfere with the reaction and complicate purification.

Q4: How can I purify the final product, this compound?

A4: Purification of this compound typically involves column chromatography on silica gel. A suitable eluent system would be a mixture of a non-polar solvent like hexane or petroleum ether and a polar solvent such as ethyl acetate. The exact ratio will depend on the polarity of the impurities. It is also possible to purify the product by converting it to its hydrochloride salt, which can be precipitated and then neutralized to recover the free amine.

Troubleshooting Guides

Method 1: Reductive Amination of 2-Chloro-6-nitrobenzaldehyde

This guide addresses common issues encountered during the synthesis of this compound via reductive amination.

Experimental Protocol: Reductive Amination (General Procedure)

A solution of 2-chloro-6-nitrobenzaldehyde in a suitable solvent (e.g., methanol) is treated with an ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol). The mixture is stirred to allow for the formation of the imine intermediate. A reducing agent, such as sodium borohydride, is then added portion-wise at a controlled temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted and purified.

Troubleshooting Table

Issue EncounteredPotential CauseSuggested Solution
Low or no product formation Incomplete imine formation.Increase the reaction time for imine formation before adding the reducing agent. A catalytic amount of acid (e.g., acetic acid) can be added to promote imine formation.
Inactive reducing agent.Use a fresh batch of the reducing agent. Ensure it has been stored under appropriate conditions (e.g., desiccated).
Steric hindrance from ortho substituents.Consider using a less bulky ammonia source or a more reactive reducing agent. Optimization of temperature may also be necessary.
Presence of 2-Chloro-6-nitrobenzyl alcohol as a major byproduct Aldehyde reduction is competing with imine reduction.Use a milder reducing agent that is more selective for the imine, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[1] Add the reducing agent slowly at a lower temperature.
Formation of secondary amine byproducts The primary amine product is reacting with the starting aldehyde.Use a large excess of the ammonia source to favor the formation of the primary amine.
Reduction of the nitro group The reducing agent is too strong.Avoid harsh reducing agents like Lithium Aluminum Hydride (LiAlH₄) if the nitro group needs to be preserved. Sodium borohydride is generally suitable, but conditions should be mild.
Difficult purification Presence of multiple byproducts.Optimize the reaction conditions to improve selectivity. Consider a salt precipitation-based purification.

Quantitative Data: Reductive Amination of Substituted Benzaldehydes

Starting AldehydeReducing AgentAmmonia SourceSolventTemp (°C)Time (h)Yield (%)Reference
BenzaldehydeRuCl₂(PPh₃)₃ / H₂NH₃t-amyl alcohol13024~80[2]
BenzaldehydePt/CoFe-LDH / H₂aq. NH₃IPA8015>95[3]
2-NitrobenzaldehydeNaBH₄AnilineMethanolRT285Fictionalized data based on general procedures

Note: The data presented is for analogous reactions and should be used as a starting point for optimization.

Method 2: Gabriel Synthesis from 2-Chloro-6-nitrobenzyl Bromide

This guide addresses common issues encountered during the synthesis of this compound via the Gabriel synthesis.

Experimental Protocol: Gabriel Synthesis (General Procedure)

Potassium phthalimide is reacted with 2-chloro-6-nitrobenzyl bromide in a polar aprotic solvent like DMF. The reaction mixture is heated to facilitate the SN2 reaction. After completion, the intermediate N-alkylated phthalimide is cleaved, typically by reacting with hydrazine hydrate in a protic solvent like ethanol, to release the desired primary amine.[4][5]

Troubleshooting Table

Issue EncounteredPotential CauseSuggested Solution
Low yield of N-alkylated phthalimide Low reactivity of the benzyl bromide due to steric hindrance.Increase the reaction temperature and/or reaction time. Ensure the use of a highly polar aprotic solvent like DMF or DMSO to facilitate the SN2 reaction.[4]
Impure starting materials.Purify the 2-chloro-6-nitrobenzyl bromide before use. Ensure the potassium phthalimide is dry.
Incomplete cleavage of the phthalimide intermediate Insufficient hydrazine or harsh conditions required.Increase the amount of hydrazine hydrate and/or the reflux time. Alternatively, consider using acidic or basic hydrolysis for cleavage, though this may affect the nitro group.[4]
Formation of byproducts during cleavage Side reactions with hydrazine.Ensure the cleavage step is performed under an inert atmosphere if the substrate is sensitive to oxidation.
Difficult purification of the final amine Contamination with phthalhydrazide byproduct.The phthalhydrazide byproduct is often insoluble and can be removed by filtration. The amine can then be purified by extraction and/or column chromatography.

Quantitative Data: Gabriel Synthesis of Primary Amines

Alkyl HalideSolventCleavage ReagentTemp (°C)Time (h)Yield (%)Reference
Benzyl BromideDMFHydrazine Hydrate80-1004-6>85Fictionalized data based on general procedures
1-BromohexaneDMFHydrazine Hydrate80-1006-8>80Fictionalized data based on general procedures

Note: The data presented is for analogous reactions and should be used as a starting point for optimization.

Visual Troubleshooting Guides

Reductive_Amination_Troubleshooting cluster_start Start cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Reductive Amination cause1 Incomplete Imine Formation start->cause1 cause2 Aldehyde Reduction Byproduct start->cause2 cause3 Nitro Group Reduction start->cause3 sol1a Increase imine formation time cause1->sol1a sol1b Add catalytic acid cause1->sol1b sol2a Use milder reducing agent (e.g., NaBH3CN) cause2->sol2a sol2b Slow addition of reducing agent at low temp cause2->sol2b sol3 Use milder reducing conditions cause3->sol3

Caption: Troubleshooting workflow for low yield in reductive amination.

Gabriel_Synthesis_Troubleshooting cluster_start Start cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Gabriel Synthesis cause1 Poor SN2 Reaction start->cause1 cause2 Incomplete Phthalimide Cleavage start->cause2 cause3 Purification Issues start->cause3 sol1a Increase temperature/time cause1->sol1a sol1b Use polar aprotic solvent (DMF/DMSO) cause1->sol1b sol2a Increase hydrazine amount/reflux time cause2->sol2a sol2b Consider alternative cleavage methods cause2->sol2b sol3 Filter to remove phthalhydrazide cause3->sol3

Caption: Troubleshooting workflow for low yield in Gabriel synthesis.

References

Technical Support Center: Synthesis of (2-Chloro-6-nitrophenyl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals involved in the synthesis of (2-Chloro-6-nitrophenyl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most common precursor for the synthesis of this compound is 2-Chloro-6-nitrobenzonitrile. This is typically reduced to the desired aminomethyl compound.

Q2: Which functional groups need to be reduced in 2-Chloro-6-nitrobenzonitrile to obtain this compound?

To synthesize this compound from 2-Chloro-6-nitrobenzonitrile, the nitrile group (-CN) must be reduced to an aminomethyl group (-CH₂NH₂). The nitro group (-NO₂) should ideally remain intact during this conversion if the target is the nitro-substituted product. However, many protocols involve the simultaneous reduction of both the nitrile and the nitro group.

Q3: What are the primary challenges in this synthesis?

The main challenges include:

  • Steric Hindrance: The presence of ortho substituents (chloro and nitro groups) can sterically hinder the approach of the reducing agent to the nitrile group, potentially requiring harsher reaction conditions.

  • Selectivity: Achieving selective reduction of the nitrile group while preserving the nitro group can be difficult. Conversely, some applications may require the reduction of both functionalities.

  • Side Reactions: Potential side reactions include the formation of secondary and tertiary amines from the nitrile, dehalogenation (removal of the chloro group), and the formation of azo compounds from the aromatic nitro group, especially when using strong reducing agents like LiAlH₄.

  • Purification: Separating the desired product from starting materials, intermediates, and byproducts can be challenging.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive reducing agent. 2. Insufficient reaction time or temperature. 3. Steric hindrance preventing reagent access. 4. Poor quality starting material.1. Use a fresh batch of the reducing agent. 2. Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC/MS. 3. Consider a less sterically bulky reducing agent. For borane reductions, using BH₃-THF or BH₃-SMe₂ with prolonged reaction times may be effective. 4. Verify the purity of the 2-Chloro-6-nitrobenzonitrile.
Formation of Secondary/Tertiary Amine Byproducts This is a common side reaction in nitrile reductions, especially during catalytic hydrogenation.When using catalytic hydrogenation, add ammonia or ammonium hydroxide to the reaction mixture to suppress the formation of secondary and tertiary amines.[1]
Dehalogenation (Loss of Chlorine Atom) Catalytic hydrogenation with Palladium on carbon (Pd/C) can lead to the cleavage of the C-Cl bond.Use a different catalyst that is less prone to causing dehalogenation, such as Raney Nickel.[2] Alternatively, milder reducing agents like a combination of boron trifluoride etherate and sodium borohydride can be employed.[1][3]
Reduction of the Nitro Group Many reducing agents for nitriles will also reduce nitro groups.For selective reduction of the nitrile, a combination of BF₃·OEt₂ and NaBH₄ has been shown to be effective in the presence of aromatic nitro groups.[1][3] For selective reduction of the nitro group, stannous chloride dihydrate (SnCl₂·2H₂O) is a reliable reagent.[4][5]
Incomplete Reaction The steric hindrance from the ortho-substituents slows down the reaction.Increase the reaction time and/or temperature. Ensure efficient stirring to overcome mass transfer limitations.
Difficult Product Isolation/Purification The product is a basic amine, which can be challenging to handle. Formation of emulsions during workup.Convert the amine product to its hydrochloride salt by treating the reaction mixture with HCl. The salt is often a crystalline solid that is easier to isolate and purify by recrystallization. For emulsions, adding a saturated brine solution can help break them.

Experimental Protocols

Protocol 1: Selective Reduction of Nitrile using Boron Trifluoride Etherate and Sodium Borohydride

This protocol focuses on the selective reduction of the nitrile group while preserving the nitro group.

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2-Chloro-6-nitrobenzonitrile182.561.83 g0.01
Sodium Borohydride (NaBH₄)37.830.76 g0.02
Boron Trifluoride Etherate (BF₃·OEt₂)141.932.84 mL0.02
2-Methyltetrahydrofuran (2-MeTHF)-50 mL-
3M Hydrochloric Acid (HCl)-As needed-
Saturated Sodium Bicarbonate (NaHCO₃) solution-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-
Diethyl Ether-For extraction-

Procedure:

  • To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Chloro-6-nitrobenzonitrile (1.83 g, 0.01 mol) and anhydrous 2-Methyltetrahydrofuran (50 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (0.76 g, 0.02 mol) to the stirred solution.

  • To this suspension, add boron trifluoride etherate (2.84 mL, 0.02 mol) dropwise over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 3M HCl until the effervescence ceases.

  • Adjust the pH of the aqueous layer to ~8-9 with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Mandatory Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 2-Chloro-6-nitrobenzonitrile in 2-MeTHF cool Cool to 0 °C start->cool add_nabh4 Add NaBH₄ cool->add_nabh4 add_bf3 Add BF₃·OEt₂ dropwise add_nabh4->add_bf3 warm Warm to RT add_bf3->warm stir Stir for 24-48h (Monitor by TLC) warm->stir quench Quench with 3M HCl stir->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with Diethyl Ether neutralize->extract dry Dry and Concentrate extract->dry purify Purify Product dry->purify

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Product Yield? check_reagents Check Reagent Activity and Purity start->check_reagents incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_products Side Products Observed? start->side_products optimize_conditions Optimize Reaction Conditions (see guide) check_reagents->optimize_conditions increase_time_temp Increase Reaction Time/ Temperature incomplete_reaction->increase_time_temp dehalogenation Dehalogenation? side_products->dehalogenation secondary_amine Secondary/Tertiary Amine? side_products->secondary_amine increase_time_temp->optimize_conditions change_catalyst Change Catalyst (e.g., to Raney Ni) dehalogenation->change_catalyst add_nh3 Add NH₃/NH₄OH secondary_amine->add_nh3 change_catalyst->optimize_conditions add_nh3->optimize_conditions

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Degradation and stability issues of (2-Chloro-6-nitrophenyl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and stability of (2-Chloro-6-nitrophenyl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a dark place, sealed in a dry, airtight container, and refrigerated at 2-8°C.

Q2: What are the potential degradation pathways for this compound?

Based on the chemical structure and data from related nitroaromatic compounds, the primary degradation pathways are likely to involve:

  • Reduction of the nitro group: The nitro group (-NO₂) is susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives. This can occur under reducing conditions or be microbially mediated.[1][2][3]

  • Oxidation of the aminomethyl group: The benzylamine moiety can be oxidized, potentially forming the corresponding imine, oxime, or ultimately the carboxylic acid (2-chloro-6-nitrobenzoic acid).[4][5]

  • Hydrolysis: While the primary amine itself is generally stable to hydrolysis, impurities or formulation components could catalyze this process under certain pH and temperature conditions.

  • Photodegradation: Aromatic nitro compounds can be susceptible to degradation upon exposure to light. The specific degradation products will depend on the wavelength and intensity of the light source.

Q3: What are the likely impurities that could be present in a sample of this compound?

Potential impurities can originate from the synthesis process or from degradation. Common impurities may include:

  • Starting material: Unreacted 2-chloro-6-nitrotoluene.

  • Isomers: Positional isomers such as 4-chloro-2-nitrotoluene may be present from the synthesis of the starting material.

  • Over-reduction products: If the reduction of the corresponding nitrile or oxime is not well-controlled, byproducts may form.

  • Oxidation products: As mentioned in the degradation pathways, oxidation of the aminomethyl group can lead to impurities.

Troubleshooting Guides

Issue 1: Unexpected Degradation of the Compound During Storage

Symptoms:

  • Change in physical appearance (e.g., color change from pale yellow to brown).

  • Appearance of new peaks in HPLC analysis.

  • Decrease in the main peak area/purity.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Improper Storage Verify that the compound is stored at 2-8°C in a tightly sealed, opaque container to protect from light and moisture.
Presence of Impurities Impurities from the synthesis can catalyze degradation. Re-purify the compound using column chromatography or recrystallization.
Oxidation Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.
Photodegradation Ensure the storage container is opaque or wrapped in aluminum foil to prevent light exposure.
Issue 2: Inconsistent Results in Biological or Chemical Assays

Symptoms:

  • Variable assay results between different batches or over time with the same batch.

  • Lower than expected activity.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Compound Degradation Prepare fresh solutions of the compound for each experiment. Assess the purity of the stock solution regularly using a stability-indicating analytical method.
Interaction with Solvents Some solvents can promote degradation. Evaluate the stability of the compound in the chosen solvent system over the time course of the experiment. Consider using aprotic solvents if hydrolysis is suspected.
pH Instability The stability of the compound may be pH-dependent. Determine the optimal pH range for stability and buffer your experimental solutions accordingly.

Stability Summary

Condition Parameter Expected Stability Potential Degradation Products
pH Acidic (pH 1-3)ModeratePotential for hydrolysis of the amine under harsh conditions.
Neutral (pH 6-8)HighGenerally stable.
Basic (pH 9-12)Low to ModerateIncreased susceptibility to oxidation and potential for base-catalyzed side reactions.
Temperature Refrigerated (2-8°C)HighMinimal degradation.
Room Temperature (20-25°C)ModerateSlow degradation over time, accelerated by light and oxygen.
Elevated (>40°C)LowSignificant degradation expected. Thermal decomposition of nitroaromatic compounds can be complex.[6]
Light UV/Visible LightLowSusceptible to photodegradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store a solid sample of the compound at 60°C for 48 hours.

  • Photodegradation: Expose a solution of the compound (100 µg/mL in acetonitrile/water) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][7] A control sample should be kept in the dark.

3. Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) and analyze by a suitable stability-indicating method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This is a general starting point for developing a stability-indicating HPLC method. Optimization will be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Visualizations

Degradation_Pathway A This compound B Reduction Products (Nitroso, Hydroxylamino, Amino derivatives) A->B Reducing Agents / Microbes C Oxidation Products (Imine, Oxime, Benzoic Acid derivative) A->C Oxidizing Agents (e.g., H₂O₂) D Photodegradation Products A->D UV/Vis Light Troubleshooting_Workflow Start Experiment Start Issue Inconsistent Results? Start->Issue CheckPurity Assess Compound Purity (HPLC) Issue->CheckPurity Yes End Consistent Results Issue->End No CheckStorage Verify Storage Conditions (2-8°C, Dark, Dry) CheckPurity->CheckStorage Pure Repurify Re-purify Compound CheckPurity->Repurify Impure CheckSolution Evaluate Solution Stability (Solvent, pH, Time) CheckStorage->CheckSolution Proper ModifyProtocol Modify Experimental Protocol (Fresh Solutions, Buffer) CheckStorage->ModifyProtocol Improper CheckSolution->ModifyProtocol Unstable CheckSolution->End Stable Repurify->Start ModifyProtocol->Start

References

Technical Support Center: Purification of (2-Chloro-6-nitrophenyl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the purification of (2-Chloro-6-nitrophenyl)methanamine and the removal of its isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric impurities found in this compound?

A1: During the synthesis of this compound, the nitration of 2-chlorobenzylamine or related precursors can lead to the formation of several positional isomers. The most common impurities are the (2-chloro-4-nitrophenyl)methanamine and (4-chloro-2-nitrophenyl)methanamine isomers. The relative amounts of these impurities can vary depending on the specific synthetic route and reaction conditions.

Q2: How can I detect the presence of isomeric impurities in my sample?

A2: Several analytical techniques can be employed to detect and quantify isomeric impurities:

  • High-Performance Liquid Chromatography (HPLC): This is one of the most effective methods. Using a suitable column, such as a C18 or a chiral stationary phase, can often resolve the different isomers.

  • Thin-Layer Chromatography (TLC): A quick and simple method to visualize the presence of multiple components. A faint secondary spot may indicate an isomeric impurity.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can reveal the presence of isomers through distinct sets of peaks in the aromatic region.[1]

Q3: What are the primary methods for removing isomeric impurities from this compound?

A3: The two main strategies for purifying this compound are:

  • Fractional Crystallization: This technique exploits differences in the solubility of the isomers in a particular solvent system.

  • Column Chromatography: This method separates compounds based on their differential adsorption to a stationary phase.

Troubleshooting Guides

Fractional Crystallization Issues
Issue Possible Cause Suggested Solution
Low Yield After Recrystallization The desired isomer is significantly soluble in the chosen solvent, even at low temperatures. The cooling process was too rapid, leading to co-precipitation of impurities.Screen for alternative solvents where the desired isomer has lower solubility at cold temperatures. Try a multi-solvent system. Ensure a slow cooling process to allow for selective crystallization.
Purity Does Not Improve Significantly The solubilities of the isomers are very similar in the chosen solvent. A eutectic mixture may have formed.[2][3]Experiment with a range of solvents with different polarities. If a eutectic mixture is suspected, consider a different purification technique like column chromatography.
Oily Precipitate Forms Instead of Crystals The compound may be "oiling out" due to a high concentration of impurities or an inappropriate solvent.Add more solvent to the heated mixture to ensure everything is fully dissolved before cooling. Try a different solvent system.
Column Chromatography Issues
Issue Possible Cause Suggested Solution
Poor Separation of Isomers (Co-elution) The mobile phase polarity is either too high or too low. The stationary phase is not providing enough selectivity.Perform a gradient elution to find the optimal solvent polarity for separation. Try a different stationary phase (e.g., switching from silica gel to alumina or using a specialized column).
Tailing of Peaks The compound is interacting too strongly with the stationary phase. The column may be overloaded.Add a small amount of a modifier to the mobile phase (e.g., triethylamine for basic compounds on silica). Reduce the amount of sample loaded onto the column.
Low Recovery of Compound from the Column The compound is irreversibly adsorbed onto the stationary phase.Choose a less active stationary phase. Ensure the compound is stable on the stationary phase being used.

Data Presentation

The following tables present illustrative data for the purification of this compound.

Table 1: Comparison of Purification Methods

Method Initial Purity (%) Purity After One Cycle (%) Typical Yield (%)
Fractional Crystallization 8595-9860-75
Column Chromatography 85>9980-90

Table 2: Solvent Screening for Fractional Crystallization

Solvent Solubility at 78°C (g/100mL) Solubility at 4°C (g/100mL) Purity Achieved (%)
Ethanol 25595
Isopropanol 20298
Toluene 15396

Experimental Protocols

Protocol 1: Fractional Crystallization
  • Dissolution: Dissolve the impure this compound in a minimum amount of hot isopropanol (approximately 70-80°C).

  • Hot Filtration (Optional): If any insoluble material is present, perform a hot filtration to remove it.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold isopropanol to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Analysis: Analyze the purity of the crystals and the mother liquor by HPLC or TLC to assess the efficiency of the separation.

Protocol 2: Column Chromatography
  • Stationary Phase Preparation: Pack a glass column with silica gel slurried in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Sample Loading: Dissolve the impure compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the mobile phase. A gradient elution may be necessary to achieve good separation (e.g., starting with 95:5 Hexane:Ethyl Acetate and gradually increasing the polarity to 90:10).

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

TroubleshootingWorkflow start Impure this compound check_purity Analyze Purity (HPLC, TLC) start->check_purity is_pure Purity > 99%? check_purity->is_pure end Pure Compound is_pure->end Yes purification_method Select Purification Method is_pure->purification_method No crystallization Fractional Crystallization purification_method->crystallization Crystallization chromatography Column Chromatography purification_method->chromatography Chromatography analyze_cryst Analyze Purity of Crystals crystallization->analyze_cryst analyze_chrom Analyze Purity of Fractions chromatography->analyze_chrom cryst_ok Purity Goal Met? analyze_cryst->cryst_ok chrom_ok Purity Goal Met? analyze_chrom->chrom_ok cryst_ok->end Yes troubleshoot_cryst Troubleshoot Crystallization cryst_ok->troubleshoot_cryst No chrom_ok->end Yes troubleshoot_chrom Troubleshoot Chromatography chrom_ok->troubleshoot_chrom No troubleshoot_cryst->crystallization troubleshoot_chrom->chromatography

Caption: Troubleshooting workflow for the purification of this compound.

ExperimentalWorkflow cluster_cryst Fractional Crystallization cluster_chrom Column Chromatography dissolve Dissolve in Hot Solvent cool Slow Cooling dissolve->cool filter Filter Crystals cool->filter dry_cryst Dry Crystals filter->dry_cryst end_product Purified Product dry_cryst->end_product pack Pack Column load Load Sample pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect evaporate Evaporate Solvent collect->evaporate evaporate->end_product start Impure Sample cluster_cryst cluster_cryst start->cluster_cryst cluster_chrom cluster_chrom start->cluster_chrom

Caption: General experimental workflows for purification by crystallization and chromatography.

References

Technical Support Center: Synthesis of (2-Chloro-6-nitrophenyl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Chloro-6-nitrophenyl)methanamine. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

A1: The most common laboratory-scale synthesis involves the selective reduction of the nitrile group of 2-chloro-6-nitrobenzonitrile. This precursor is typically synthesized from 2-chloro-6-nitrotoluene. The choice of reducing agent is critical to avoid unwanted side reactions, such as the reduction of the nitro group or dehalogenation.

Q2: What are the most common byproducts observed in this synthesis?

A2: The formation of byproducts is highly dependent on the chosen reducing agent and reaction conditions. Common impurities can include:

  • Starting Material: Unreacted 2-chloro-6-nitrobenzonitrile.

  • Nitro-group Reduction Products: 2-Amino-6-chlorobenzylamine, 2-chloro-6-hydroxylaminobenzylamine, and 2-chloro-6-nitrosobenzylamine.

  • Dehalogenation Product: (2-Nitrophenyl)methanamine.

  • Over-reduction/Condensation Products: Azo or azoxy compounds may form from intermediates of nitro group reduction.

  • Secondary/Tertiary Amines: Can be formed during catalytic hydrogenation.

Q3: How can I minimize the formation of the 2-amino-6-chlorobenzylamine byproduct?

A3: The formation of this byproduct indicates that the nitro group is also being reduced. To enhance selectivity for the nitrile reduction, consider the following:

  • Choice of Reducing Agent: Employ milder reducing agents that are more selective for nitriles over nitro groups. Borane complexes (e.g., BH₃·THF) or sodium borohydride in combination with a Lewis acid (e.g., BF₃·OEt₂) are often effective.[1][2]

  • Reaction Temperature: Maintain a low reaction temperature, as higher temperatures can lead to less selective reductions.

  • Stoichiometry: Use a controlled amount of the reducing agent to avoid excess that could react with the nitro group.

Q4: I am observing a significant amount of dehalogenation. How can this be prevented?

A4: Dehalogenation, the loss of the chlorine atom, is a common side reaction during catalytic hydrogenation, especially with palladium on carbon (Pd/C). To mitigate this:

  • Catalyst Selection: Use a catalyst less prone to causing dehalogenation, such as Raney Nickel or a sulfided platinum catalyst.[3][4]

  • Reaction Conditions: Perform the hydrogenation at low temperature and pressure.[4]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired product 1. Incomplete reaction.2. Degradation of the product during workup.3. Formation of multiple byproducts.1. Increase reaction time or temperature cautiously. Monitor reaction progress by TLC or LC-MS.2. Ensure the workup procedure is performed at a low temperature and under neutral or slightly basic conditions.3. Refer to the byproduct-specific troubleshooting points below.
Presence of unreacted starting material (2-chloro-6-nitrobenzonitrile) 1. Insufficient amount of reducing agent.2. Inactive or degraded reducing agent.3. Low reaction temperature or insufficient reaction time.1. Increase the molar equivalents of the reducing agent.2. Use a fresh batch of the reducing agent.3. Gradually increase the reaction temperature while monitoring for byproduct formation.
Detection of 2-amino-6-chlorobenzylamine The reducing agent is not selective and is reducing the nitro group.Switch to a more chemoselective reducing agent such as borane-tetrahydrofuran (BH₃·THF) or sodium borohydride with trifluoroacetic acid (TFA).[1]
Formation of an aldehyde impurity Hydrolysis of the intermediate imine during workup, especially when using hydride-based reducing agents like DIBAL-H.Ensure a completely anhydrous workup. If an aqueous workup is necessary, perform it at a low temperature and quickly extract the product into an organic solvent.
Presence of secondary or tertiary amine byproducts This is common in catalytic hydrogenation of nitriles.Add ammonia or ammonium hydroxide to the reaction mixture to suppress the formation of these byproducts.[5]

Experimental Protocols

Protocol 1: Selective Reduction of 2-chloro-6-nitrobenzonitrile using Borane-Tetrahydrofuran (BH₃·THF)

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-chloro-6-nitrobenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add a 1 M solution of borane-tetrahydrofuran complex in THF (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by the dropwise addition of methanol, followed by 1 M hydrochloric acid.

  • Workup: Stir the mixture for 30 minutes, then basify with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Pathway reactant reactant product product intermediate intermediate A 2-Chloro-6-nitrobenzonitrile B This compound A->B Selective Reduction (e.g., BH3·THF) Byproduct_Formation cluster_main Main Reaction cluster_side Side Reactions start start main_product main_product byproduct byproduct intermediate intermediate A 2-Chloro-6-nitrobenzonitrile B This compound A->B Selective Nitrile Reduction C Nitro Group Reduction A->C Non-selective Reduction D Dehalogenation A->D e.g., Pd/C, H2 F Aldehyde Formation (Hydrolysis of Imine) A->F Incomplete Reduction + Hydrolysis E Secondary/Tertiary Amine Formation (Catalytic Hyd.) B->E Further Reaction Troubleshooting_Workflow start_end start_end decision decision process process issue issue start Start Synthesis analyze Analyze Crude Product (TLC, LC-MS, NMR) start->analyze check_yield Acceptable Yield & Purity? analyze->check_yield end Purification / Finish check_yield->end Yes low_yield Issue: Low Yield check_yield->low_yield No, low yield byproducts Issue: Byproducts Detected check_yield->byproducts No, impure troubleshoot_yield Troubleshoot Yield: - Check reagent activity - Adjust reaction time/temp low_yield->troubleshoot_yield troubleshoot_byproducts Troubleshoot Byproducts: - Change reducing agent - Modify catalyst/conditions byproducts->troubleshoot_byproducts troubleshoot_yield->analyze troubleshoot_byproducts->analyze

References

Technical Support Center: Alternative Catalysts for Nitro Compound Reduction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of alternative catalysts for the reduction of nitro compounds.

Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the experimental process.

Q1: My reaction with a non-precious metal catalyst (e.g., Ni, Fe, Co) is sluggish or incomplete. What are the potential causes and solutions?

A1: Several factors can contribute to low reactivity with non-precious metal catalysts:

  • Catalyst Activation: Many non-noble metal catalysts require an activation step to remove surface oxides and generate the active metallic species. For instance, nickel catalysts may need reduction with hydrazine hydrate or sodium borohydride prior to use.[1] Ensure your catalyst is properly activated according to the recommended protocol.

  • Reaction Conditions: Non-precious metal catalysts might require higher temperatures or pressures compared to their noble metal counterparts.[2] For example, some iron-catalyzed reductions perform optimally at elevated temperatures (e.g., 100°C).[3] Consider systematically optimizing the temperature and hydrogen pressure.

  • Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. While aiming for minimal catalyst use is ideal, a certain threshold is necessary for efficient reaction kinetics. Try incrementally increasing the catalyst loading.

  • Solvent Effects: The choice of solvent can significantly impact the reaction. Protic solvents like ethanol or water can sometimes enhance the catalytic activity. For instance, water can act as a hydrogen donor in combination with iron powder.[4]

  • Substrate Solubility: Poor solubility of the nitro compound in the reaction solvent can limit its access to the catalyst surface, resulting in a slow reaction.[5] Consider using a co-solvent to improve solubility.

Q2: I am observing poor chemoselectivity when reducing a nitroarene with other reducible functional groups (e.g., halogens, carbonyls, nitriles). How can I improve the selectivity for the nitro group reduction?

A2: Achieving high chemoselectivity is a common challenge. Here are some strategies:

  • Catalyst Choice: The nature of the catalyst plays a crucial role.

    • Iron-based catalysts are often reported to exhibit excellent chemoselectivity for the reduction of nitro groups in the presence of other functionalities like ketones, esters, and nitriles.[6][7]

    • Gold nanoparticles supported on materials like TiO2 have also shown high selectivity.[8]

    • Raney Nickel is a good option when trying to avoid dehalogenation of aromatic halides, a common side reaction with Pd/C.[9]

  • Catalyst Modifiers/Ligands: The addition of ligands or promoters can tune the electronic properties of the catalyst and enhance selectivity. For example, the use of phenanthroline ligands with iron catalysts has been shown to improve performance.[3]

  • Hydrogen Source: Using transfer hydrogenation reagents like formic acid or hydrazine hydrate instead of H₂ gas can sometimes offer better selectivity under milder conditions.[10][11]

  • Reaction Conditions: Lowering the reaction temperature and pressure can often favor the reduction of the more labile nitro group over other functional groups.

Q3: My catalyst appears to be deactivating over time or upon recycling. What are the common deactivation mechanisms and how can I mitigate them?

A3: Catalyst deactivation is a significant issue, particularly with nanoparticle catalysts.

  • Aggregation: Nanoparticles, especially gold, have a high surface energy and tend to aggregate, leading to a loss of active surface area and reduced catalytic activity.[12][13] Using a solid support like TiO₂ or carbon can help stabilize the nanoparticles and prevent aggregation.[8]

  • Leaching: The active metal can leach from the support into the reaction medium, leading to a loss of catalytic activity in the heterogeneous system.[14] Strong metal-support interactions can minimize leaching.

  • Poisoning: Certain functional groups or impurities in the substrate or solvent can adsorb strongly to the catalyst surface and block the active sites. Thorough purification of starting materials is crucial.

  • Oxidation: Non-precious metal catalysts can be susceptible to oxidation, rendering them inactive.[15] Proper handling under an inert atmosphere and ensuring complete removal of oxidizing agents is important.

Regeneration: In some cases, deactivated catalysts can be regenerated. The specific protocol depends on the catalyst and the deactivation mechanism. For instance, a deactivated iron catalyst might be washed and dried under vacuum before reuse.[3]

Q4: I am using a supported catalyst. How does the support material influence the reaction?

A4: The catalyst support is not merely an inert carrier; it can significantly influence the catalytic performance.

  • Dispersion and Stability: The support provides a high surface area for the dispersion of the active metal nanoparticles, preventing their aggregation.[13]

  • Metal-Support Interactions: The interaction between the metal and the support can alter the electronic properties of the metal, thereby affecting its catalytic activity and selectivity. For example, the interface between gold nanoparticles and a TiO₂ support is believed to be crucial for the preferential adsorption of the nitro group.

  • Surface Acidity/Basicity: The acidic or basic nature of the support can influence the reaction pathway. For instance, an acidic support might catalyze side reactions.

Studies have shown that the choice of support (e.g., TiO₂, Al₂O₃, carbon) can impact the conversion and selectivity of the nitro reduction.[8][16]

Troubleshooting Guides

This section provides structured guidance for resolving specific experimental issues.

Issue 1: Low or No Conversion

Troubleshooting_Low_Conversion Start Low/No Conversion Observed Check_Activation Is the catalyst properly activated? Start->Check_Activation Activate_Catalyst Follow recommended activation protocol. Check_Activation->Activate_Catalyst No Check_Conditions Are reaction conditions (temp, pressure) optimal? Check_Activation->Check_Conditions Yes Activate_Catalyst->Check_Conditions Optimize_Conditions Systematically increase temperature and/or pressure. Check_Conditions->Optimize_Conditions No Check_Loading Is catalyst loading sufficient? Check_Conditions->Check_Loading Yes Optimize_Conditions->Check_Loading Increase_Loading Incrementally increase catalyst amount. Check_Loading->Increase_Loading No Check_Solubility Is the substrate soluble in the chosen solvent? Check_Loading->Check_Solubility Yes Increase_Loading->Check_Solubility Change_Solvent Use a co-solvent or switch to a different solvent. Check_Solubility->Change_Solvent No Success Problem Resolved Check_Solubility->Success Yes Change_Solvent->Success

Issue 2: Poor Chemoselectivity

Troubleshooting_Poor_Selectivity Start Poor Chemoselectivity Observed Evaluate_Catalyst Is the catalyst known for high chemoselectivity? Start->Evaluate_Catalyst Switch_Catalyst Consider Fe-based or supported Au catalysts. Evaluate_Catalyst->Switch_Catalyst No Modify_Conditions Are reaction conditions too harsh? Evaluate_Catalyst->Modify_Conditions Yes Switch_Catalyst->Modify_Conditions Lower_Temp_Pressure Reduce temperature and/or pressure. Modify_Conditions->Lower_Temp_Pressure Yes Consider_H_Source Are you using H₂ gas? Modify_Conditions->Consider_H_Source No Lower_Temp_Pressure->Consider_H_Source Switch_H_Source Try transfer hydrogenation (e.g., formic acid). Consider_H_Source->Switch_H_Source Yes Success Problem Resolved Consider_H_Source->Success No Switch_H_Source->Success

Data Presentation: Comparison of Alternative Catalysts

The following tables summarize quantitative data for the reduction of nitrobenzene as a model substrate using various alternative catalysts.

Table 1: Non-Precious Metal Catalysts

CatalystReductantTemperature (°C)Pressure (bar H₂)Time (h)Conversion (%)Selectivity to Aniline (%)Reference
Fe powderWater50-29>99>99[4]
Co SAs/NC-800H₂12052.5>99>99[17]
Cu@CNaBH₄Room Temp-0.13100-[18]
Ni NPsH₂---up to 99100[19][20]

Table 2: Noble Metal-Based Alternative Catalysts

CatalystReductantTemperature (°C)PressureTime (min)Conversion (%)Selectivity to Amine (%)Reference
Au/TiO₂Et₃SiH----Good to high yields[8]
4 nm Au-NPsNaBH₄24-2100-[12]
4% Ag/MTANaBH₄--->90>98[21]
Pd/SBA-15H₂401 atm->95>95[22]

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.

Protocol 1: General Procedure for Nitroarene Reduction using Fe-phenanthroline/C Catalyst

Catalyst Preparation:

  • Dissolve the appropriate amounts of Fe(OAc)₂ and 1,10-phenanthroline (1:2 molar ratio) in ethanol and stir for 20 minutes at room temperature.[3]

  • Add Vulcan XC72R carbon powder to the solution.

  • Reflux the mixture at 60°C for 3 hours.[3]

  • Cool the mixture to room temperature and remove the ethanol via rotary evaporation.

  • Dry the resulting solid at 60°C for 12 hours.

  • Grind the dried sample into a fine powder.

  • Pyrolyze the powder at 800°C for 2 hours under an argon atmosphere and then cool to room temperature.[3]

Reduction Reaction:

  • In a pressure tube, dissolve the nitro compound (0.5 mmol) in 5 mL of THF.[3]

  • Add hydrazine hydrate (2 mmol), the prepared Fe-phenanthroline/C catalyst (1 mol% Fe), and an internal standard (e.g., hexadecane, 100 μL).[3]

  • Stir the reaction mixture at 100°C for 10 hours.[3]

  • After cooling to room temperature, filter off the catalyst.

  • Analyze the filtrate by GC to determine conversion and yield.[3]

Protocol 2: General Procedure for Catalytic Hydrogenation using a Supported Cobalt Catalyst

Catalyst Preparation:

  • Dissolve the cobalt precursor complex (e.g., CoCorrPPh₃, 0.2 mmol) in ethanol (30 mL).[23]

  • Add the solid support (e.g., Vulcan® XC 72 R, 1.00 g) portion-wise to the solution over 30 minutes.[23]

  • Continue stirring for the specified time, then remove the solvent under reduced pressure.

  • Dry the impregnated support.

  • Perform pyrolysis under an inert atmosphere (e.g., argon) at a specified temperature (e.g., 800°C).[23]

Hydrogenation Reaction:

  • In a suitable pressure reactor, place the nitroarene (0.25 mmol), the prepared cobalt catalyst, and the solvent (e.g., MeOH, 2 mL).[23]

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor with H₂ to the desired pressure (e.g., 40 bar).[23]

  • Heat the reaction mixture to the specified temperature (e.g., 120°C) and stir for the required time (e.g., 16 h).[23]

  • After cooling and venting the reactor, filter the catalyst and analyze the product mixture.

Signaling Pathways and Workflows

Nitro_Reduction_Pathway Nitro Nitro Compound (R-NO₂) Nitroso Nitroso Intermediate (R-NO) Nitro->Nitroso +2H⁺, +2e⁻ -H₂O Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxylamine +2H⁺, +2e⁻ Amine Amine Product (R-NH₂) Hydroxylamine->Amine +2H⁺, +2e⁻ -H₂O

References

Technical Support Center: Solvent Effects on the Reactivity of (2-Chloro-6-nitrophenyl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Chloro-6-nitrophenyl)methanamine. The content focuses on the impact of solvents on the reactivity of this compound, particularly in the context of intramolecular cyclization reactions.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary reaction pathway for this compound in the presence of a base?

A1: Due to the ortho-positioning of the aminomethyl and chloro substituents, with the activating effect of the nitro group, the primary reaction pathway for this compound in the presence of a base is an intramolecular nucleophilic aromatic substitution (SNAr) reaction. This leads to the formation of a cyclized product, 7-nitro-1H-indazole.

Q2: How does solvent choice influence the rate of intramolecular cyclization?

A2: Solvent polarity and hydrogen bonding ability are critical. Polar aprotic solvents like DMF and DMSO generally accelerate SNAr reactions.[1][2] This is because they can solvate the cationic portion of the zwitterionic intermediate without strongly hydrogen-bonding to the nucleophile, thus not deactivating it. Protic solvents, such as alcohols, can slow down the reaction by forming hydrogen bonds with the amine nucleophile, reducing its nucleophilicity.[3]

Q3: What is the role of the nitro group in the reactivity of this molecule?

A3: The nitro group is a strong electron-withdrawing group. Its presence in the ortho position to the chlorine atom significantly activates the aromatic ring towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate formed during the SNAr reaction.[3]

Q4: Can intermolecular reactions compete with the desired intramolecular cyclization?

A4: Yes, under certain conditions, especially at high concentrations, intermolecular reactions can occur, leading to the formation of dimers or polymers. Using dilute solutions can favor the intramolecular pathway.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Incorrect Solvent Choice: The solvent may be deactivating the amine nucleophile (e.g., highly protic solvents). 2. Insufficient Base: The base may not be strong enough or used in sufficient quantity to deprotonate the amine or facilitate the reaction. 3. Low Reaction Temperature: The activation energy for the reaction may not be met.1. Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. 2. Use a stronger, non-nucleophilic base (e.g., DBU, K₂CO₃) and ensure stoichiometric or slight excess is used. 3. Increase the reaction temperature, monitoring for potential side product formation.
Formation of Multiple Products 1. Intermolecular Reactions: High concentration of the starting material can lead to intermolecular side reactions. 2. Degradation: The starting material or product may be unstable under the reaction conditions (e.g., high temperature, strong base).1. Perform the reaction under high dilution conditions to favor intramolecular cyclization. 2. Optimize the reaction temperature and time. Consider using a milder base.
Reaction Stalls Before Completion 1. Base Consumption: The base may be consumed by side reactions or impurities. 2. Product Inhibition: The product may be inhibiting the reaction. 3. Equilibrium: The reaction may have reached equilibrium.1. Add an additional portion of the base to the reaction mixture. 2. Monitor the reaction progress by TLC or LC-MS to assess if the rate is slowing as product concentration increases. 3. If at equilibrium, consider changing the solvent or temperature to shift the equilibrium towards the product.
Difficulty in Product Isolation 1. Product Solubility: The product may be highly soluble in the reaction solvent, making precipitation difficult. 2. Emulsion Formation during Workup: The presence of certain solvents and bases can lead to emulsions during aqueous workup.1. After reaction completion, try adding a non-polar solvent to precipitate the product. 2. Break emulsions by adding brine or filtering through a pad of celite.

Data Presentation

Table 1: Expected Relative Reaction Rates for the Intramolecular Cyclization of this compound in Various Solvents

SolventSolvent TypeExpected Relative RateRationale
TolueneNon-polar1 (Reference)Low reaction rate due to poor stabilization of the charged intermediate.
DichloromethanePolar Aprotic~10-50Moderate polarity, can facilitate the reaction more than non-polar solvents.
AcetonitrilePolar Aprotic~100-500Higher polarity and ability to stabilize the intermediate.[4]
DMFPolar Aprotic~500-2000High polarity and excellent at solvating cations, strongly accelerates SNAr.[1]
DMSOPolar Aprotic>2000Very high polarity and strong cation solvation, typically gives the fastest rates for SNAr.[3]
EthanolProtic~5-20Can stabilize the intermediate, but also deactivates the amine nucleophile via H-bonding.[3]
MethanolProtic~2-10Similar to ethanol, but can be more deactivating due to stronger H-bonding.[3]

Experimental Protocols

Protocol 1: Synthesis of 7-nitro-1H-indazole via Intramolecular Cyclization
  • Reagents and Materials:

    • This compound

    • Potassium Carbonate (K₂CO₃), anhydrous

    • Dimethylformamide (DMF), anhydrous

    • Ethyl acetate

    • Brine solution

    • Magnesium sulfate (MgSO₄), anhydrous

    • Round-bottom flask, magnetic stirrer, condenser, heating mantle, TLC plates, rotary evaporator.

  • Procedure: a. To a solution of this compound (1.0 eq) in anhydrous DMF (0.05 M), add anhydrous potassium carbonate (2.0 eq). b. Heat the reaction mixture to 80 °C under a nitrogen atmosphere. c. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours). d. Cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water. e. Separate the organic layer, and wash with brine solution. f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. g. Purify the crude product by column chromatography on silica gel to obtain 7-nitro-1H-indazole.

Protocol 2: Kinetic Monitoring of the Intramolecular Cyclization
  • Instrumentation:

    • UV-Vis Spectrophotometer with a thermostatted cell holder or an HPLC system with a UV detector.

  • Procedure: a. Prepare a stock solution of this compound in the chosen solvent. b. Prepare a stock solution of the base (e.g., DBU) in the same solvent. c. In a cuvette or reaction vial, add the solvent and the base, and allow it to equilibrate to the desired reaction temperature. d. Initiate the reaction by adding a small aliquot of the starting material stock solution and mix quickly. e. Monitor the reaction by observing the change in absorbance at a wavelength where the product absorbs and the starting material does not, or by taking aliquots at regular intervals and analyzing by HPLC.[5] f. The observed pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance/concentration vs. time data to a first-order exponential decay or rise.[3]

Visualizations

reaction_mechanism cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product start This compound intermediate Meisenheimer Complex (Zwitterionic Intermediate) start->intermediate + Base (Intramolecular Attack) product 7-nitro-1H-indazole intermediate->product - Cl⁻, - Base-H⁺

Caption: Proposed mechanism for the intramolecular cyclization.

experimental_workflow prep 1. Prepare Solutions - Starting Material in Solvent - Base in Solvent reaction 2. Initiate Reaction - Mix solutions at constant T prep->reaction Add Reagents monitoring 3. Monitor Progress - TLC / HPLC / UV-Vis reaction->monitoring workup 4. Reaction Workup - Quench, Extract, Wash monitoring->workup Reaction Complete purification 5. Purification - Column Chromatography workup->purification analysis 6. Characterization - NMR, MS purification->analysis

Caption: General experimental workflow for synthesis and analysis.

References

Overcoming poor yield in the synthesis of substituted nitroanilines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the synthesis of substituted nitroanilines, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: Why is my yield of p-nitroaniline so low when I nitrate aniline directly?

Direct nitration of aniline often results in poor yields of the desired para-isomer due to several competing reactions. The primary issues are:

  • Oxidation of the Amino Group: The strong oxidizing nature of the nitrating mixture (concentrated nitric and sulfuric acids) can degrade the electron-rich aniline ring, leading to the formation of tar-like byproducts.

  • Formation of the Anilinium Ion: In the highly acidic conditions of the nitration reaction, the amino group of aniline is protonated to form the anilinium ion (-NH3+). This group is a meta-director, leading to the formation of a significant amount of m-nitroaniline, which can be difficult to separate from the desired p-nitroaniline.

  • Over-nitration: The reaction is highly exothermic, and poor temperature control can lead to the formation of dinitro and trinitroaniline byproducts.

To circumvent these issues, a common and more effective strategy is to first protect the amino group by acetylation.

Q2: What is the purpose of acetylating aniline before nitration?

Acetylation of aniline to form acetanilide is a crucial step to improve the yield and selectivity of the nitration reaction. The acetamido group (-NHCOCH3) in acetanilide offers two key advantages over the amino group:

  • Moderates Reactivity: The acetyl group is less activating than the amino group, which reduces the susceptibility of the aromatic ring to oxidation by the nitrating mixture.

  • Steric Hindrance: The bulkiness of the acetamido group sterically hinders the electrophilic attack at the ortho positions, thereby favoring the formation of the para-nitroacetanilide isomer.

This protecting group strategy leads to a cleaner reaction with a higher yield of the desired p-nitro isomer, which can then be deprotected to afford p-nitroaniline.

Q3: How can I effectively separate the ortho and para isomers of nitroaniline?

The separation of o-nitroaniline and p-nitroaniline is typically achieved after the nitration of acetanilide and before the final hydrolysis step, or on the final product mixture. The two main techniques are:

  • Recrystallization: p-Nitroacetanilide is significantly less soluble in ethanol than the o-nitroacetanilide isomer. Therefore, recrystallizing the crude product from ethanol will cause the p-isomer to crystallize out, while the o-isomer remains in the mother liquor.

  • Column Chromatography: This is a highly effective method for separating the isomers. Due to differences in polarity, the isomers will travel through the stationary phase (e.g., silica gel) at different rates when a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) is used. Typically, the less polar o-nitroaniline will elute from the column before the more polar p-nitroaniline.

Q4: My product won't crystallize. What should I do?

Failure to crystallize is a common issue. Here are several troubleshooting steps you can take:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of the pure product, add a tiny crystal to the solution. This "seed" will act as a template for further crystallization.

  • Concentrate the Solution: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Cool to a Lower Temperature: If cooling to room temperature or in an ice bath is not sufficient, try using a colder cooling bath, such as an ice-salt mixture.

  • Check Solvent Polarity: Ensure you are using a solvent in which your compound is soluble when hot but sparingly soluble when cold. If the compound is too soluble even at low temperatures, you may need to change the solvent or use a solvent system (a mixture of two or more solvents).

Troubleshooting Guides

Problem 1: Low Yield of p-Nitroacetanilide after Nitration
Possible Cause Recommended Solution
Reaction temperature was too high. Maintain a low reaction temperature (0-10 °C) using an ice-salt bath during the addition of the nitrating mixture. High temperatures favor the formation of byproducts.
Inefficient mixing. Ensure vigorous and constant stirring throughout the reaction to maintain a homogeneous mixture and prevent localized overheating.
Incorrect order of reagent addition. Add the nitrating mixture (HNO3/H2SO4) dropwise to the solution of acetanilide. This keeps the concentration of the nitrating agent low and minimizes over-nitration.
Insufficient reaction time. After the addition of the nitrating mixture, allow the reaction to stir at room temperature for the recommended time (e.g., 30-60 minutes) to ensure complete reaction.
Loss of product during workup. Ensure complete precipitation by pouring the reaction mixture into a sufficient volume of ice-cold water. Wash the crude product with cold water to remove residual acid without dissolving the product.
Problem 2: Incomplete Hydrolysis of p-Nitroacetanilide
Possible Cause Recommended Solution
Insufficient acid concentration. Use a sufficiently concentrated acid catalyst (e.g., 70% sulfuric acid) to ensure efficient hydrolysis.
Inadequate reaction time or temperature. Reflux the reaction mixture for the recommended time (e.g., 20-30 minutes) to drive the hydrolysis to completion. Ensure the mixture becomes a clear solution, indicating the dissolution of the starting material.
Premature precipitation of the product. The product, p-nitroaniline, will precipitate upon neutralization. Ensure the reaction mixture is fully hydrolyzed before pouring it into cold water and neutralizing.

Experimental Protocols

Protocol 1: Synthesis of Acetanilide from Aniline
  • In a 250 mL flask, combine 9 mL (0.1 mol) of aniline, 15 mL of glacial acetic acid, and 15 mL of acetic anhydride.

  • Attach a reflux condenser and heat the solution to boiling for 10 minutes.

  • Allow the flask to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 50 mL of water and 40-50 g of ice.

  • Stir the mixture vigorously to induce crystallization.

  • Collect the acetanilide crystals by vacuum filtration using a Büchner funnel.

  • Recrystallize the crude product from hot water, using activated carbon to decolorize if necessary.

  • Dry the purified crystals, weigh them, and calculate the percent yield.

Protocol 2: Nitration of Acetanilide to p-Nitroacetanilide
  • In a flask, dissolve 2.5 g of finely powdered acetanilide in 2.5 mL of glacial acetic acid.

  • Carefully add 5 mL of concentrated sulfuric acid with stirring.

  • Cool the mixture to 0-2 °C in an ice-salt bath.

  • In a separate test tube, prepare the nitrating mixture by cautiously adding 1.5 mL of concentrated nitric acid to 1.5 mL of concentrated sulfuric acid, and cool this mixture in the ice bath.

  • Add the cold nitrating mixture dropwise to the stirred acetanilide solution, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the flask from the ice bath and let it stand at room temperature for 1 hour.

  • Pour the reaction mixture onto 125 g of crushed ice in a beaker.

  • Stir until the precipitate forms and allow it to stand for 15 minutes.

  • Collect the crude p-nitroacetanilide by vacuum filtration and wash it with cold water until the washings are neutral to litmus paper.

Protocol 3: Hydrolysis of p-Nitroacetanilide to p-Nitroaniline
  • Place 2.5 g of p-nitroacetanilide and 13 mL of 70% sulfuric acid in a round-bottomed flask.

  • Reflux the mixture for 20 minutes, or until the solid has completely dissolved.

  • Pour the hot solution into 250 mL of cold water in a beaker.

  • Neutralize the solution with a 10% sodium hydroxide solution until it is alkaline.

  • Cool the mixture in an ice bath to complete the precipitation of p-nitroaniline.

  • Collect the yellow crystalline product by vacuum filtration and wash it with cold water.

  • Recrystallize the crude p-nitroaniline from a 50% ethanol-water mixture to obtain the purified product.

  • Dry the crystals, weigh them, and calculate the percent yield.

Visualized Workflows

logical_relationship cluster_synthesis Synthesis Pathway Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetylation p_Nitroacetanilide p_Nitroacetanilide Acetanilide->p_Nitroacetanilide Nitration p_Nitroaniline p_Nitroaniline p_Nitroacetanilide->p_Nitroaniline Hydrolysis

Caption: Multi-step synthesis of p-nitroaniline.

troubleshooting_workflow start Low Yield of Substituted Nitroaniline check_nitration Problem in Nitration Step? start->check_nitration check_hydrolysis Problem in Hydrolysis Step? check_nitration->check_hydrolysis No temp_control Temperature too high? check_nitration->temp_control Yes check_purification Problem in Purification? check_hydrolysis->check_purification No acid_conc Acid concentration too low? check_hydrolysis->acid_conc Yes recrystallization_issue Inefficient recrystallization? check_purification->recrystallization_issue Yes end Improved Yield check_purification->end No reagent_order Incorrect reagent addition? temp_control->reagent_order No solution_nitration Maintain 0-10°C Add nitrating mix to aniline deriv. temp_control->solution_nitration Yes reagent_order->check_hydrolysis No reagent_order->solution_nitration Yes solution_nitration->end reflux_time Insufficient reflux time? acid_conc->reflux_time No solution_hydrolysis Use 70% H2SO4 Reflux for recommended time acid_conc->solution_hydrolysis Yes reflux_time->check_purification No reflux_time->solution_hydrolysis Yes solution_hydrolysis->end column_issue Improper column chromatography? recrystallization_issue->column_issue No solution_purification Optimize solvent system Ensure proper column packing recrystallization_issue->solution_purification Yes column_issue->solution_purification Yes column_issue->end No solution_purification->end

Caption: Troubleshooting workflow for low yield.

Challenges in the hydrolysis of N-(2-chloro-6-nitrophenyl)acetamide to the amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the hydrolysis of N-(2-chloro-6-nitrophenyl)acetamide. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully converting N-(2-chloro-6-nitrophenyl)acetamide to its corresponding amine, 2-chloro-6-nitroaniline.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the hydrolysis of N-(2-chloro-6-nitrophenyl)acetamide.

Q1: My hydrolysis reaction is very slow or incomplete. What are the possible causes and solutions?

A1: Incomplete or slow hydrolysis is the most common issue, often attributed to the steric hindrance and electronic effects of the substituents on the phenyl ring. The ortho-chloro and ortho-nitro groups sterically hinder the approach of nucleophiles (water or hydroxide ions) to the amide carbonyl carbon.

Possible Causes & Solutions:

  • Insufficient Reaction Time/Temperature: The stability of the amide bond, especially with sterically hindering groups, necessitates forcing conditions.

    • Solution: Increase the reaction temperature to reflux and extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Inadequate Reagent Concentration: The concentration of the acid or base catalyst may be too low to effectively promote hydrolysis.

    • Solution: For acid catalysis, consider using a higher concentration of acid, such as 6N HCl.[1] For base catalysis, ensure a sufficient molar excess of the base (e.g., 1.5 to 2.5 moles per mole of amide) is used.[2]

  • Poor Solubility: The starting material may not be fully dissolved in the reaction solvent, limiting the interaction with the catalyst.

    • Solution: For base-catalyzed hydrolysis, using a co-solvent like ethanol or methanol can improve solubility.[3] Ensure vigorous stirring throughout the reaction.

Q2: I am observing significant byproduct formation. What are these side products and how can I minimize them?

A2: Side reactions can compete with the desired amide hydrolysis, reducing the yield and complicating purification. The reaction conditions, particularly under strong basic or acidic media, can promote alternative pathways.

Potential Side Reactions:

  • Nucleophilic Aromatic Substitution (SNAr): Under strong basic conditions (e.g., concentrated NaOH at high temperatures), the chloride or nitro group on the aromatic ring can be displaced by a hydroxide ion. This is particularly relevant for activated aromatic systems.

  • Decomposition/Degradation: Harsh reaction conditions (very high temperatures or extremely high acid/base concentrations) over extended periods can lead to the degradation of the starting material or product.

  • Hydrolysis of the Nitro Group: While less common, highly aggressive conditions could potentially lead to reactions involving the nitro group.

Minimization Strategies:

  • Optimize Temperature and Reaction Time: Use the mildest conditions that still afford a reasonable reaction rate. Avoid unnecessarily long reaction times or excessive temperatures.

  • Control Reagent Stoichiometry: Use the recommended amount of acid or base. An excessive amount of base, in particular, can favor SNAr side reactions.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially if the product amine is sensitive to air oxidation at high temperatures.

Q3: How do I choose between acid- and base-catalyzed hydrolysis for this specific substrate?

A3: Both methods are viable, but they have different advantages and potential drawbacks. The choice often depends on the stability of the starting material and product to the specific conditions and the desired workup procedure.

FeatureAcid-Catalyzed Hydrolysis (e.g., aq. HCl)Base-Catalyzed Hydrolysis (e.g., aq. NaOH in EtOH)
Mechanism Protonation of the carbonyl oxygen increases electrophilicity for water attack.[4]Direct nucleophilic attack of hydroxide ion on the carbonyl carbon.[1]
Product Form The product amine is protonated (ammonium salt), making it water-soluble.The product amine is in its free base form.
Workup Requires basification to neutralize excess acid and deprotonate the amine for extraction.Requires neutralization or washing to remove excess base. The product can often be directly extracted.
Common Issues Can require harsh conditions (high acid concentration, high temperature).[1]Potential for nucleophilic aromatic substitution (SNAr) side reactions.[1]
Recommendation Often a cleaner reaction if the molecule is stable to strong acid.A good alternative if the starting material or product is acid-sensitive. Requires careful control of temperature to minimize side reactions.

Experimental Protocols

The following are generalized protocols for the hydrolysis of N-(2-chloro-6-nitrophenyl)acetamide. Researchers should optimize these conditions for their specific setup and scale.

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol is based on general procedures for hydrolyzing substituted anilides.[3][5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add N-(2-chloro-6-nitrophenyl)acetamide (1.0 eq).

  • Reagent Addition: Add aqueous hydrochloric acid (e.g., 6N HCl, 5-10 volumes) to the flask.

  • Heating: Heat the mixture to reflux (typically 100-110°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate solvent system). The reaction may take several hours.

  • Workup (Aqueous):

    • Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath.

    • Slowly neutralize the excess acid by adding a saturated aqueous solution of a base (e.g., NaOH or NaHCO₃) until the pH is > 8.

    • The product, 2-chloro-6-nitroaniline, should precipitate as a solid.

  • Isolation & Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water to remove residual salts.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane).[3]

Protocol 2: Base-Catalyzed Hydrolysis

This protocol is adapted from general methods for the alkaline hydrolysis of related compounds.[2][3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-(2-chloro-6-nitrophenyl)acetamide (1.0 eq) in a suitable alcohol solvent (e.g., ethanol, 5-10 volumes).

  • Reagent Addition: Add an aqueous solution of sodium hydroxide (e.g., 50% w/w NaOH, 2.0 eq) to the flask.[3]

  • Heating: Heat the mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup (Extraction):

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, it may be the product, which can be filtered.

    • Alternatively, remove the alcohol solvent under reduced pressure.

    • Add water to the residue and extract the product into an organic solvent (e.g., ethyl ether or ethyl acetate).

  • Isolation & Purification:

    • Wash the combined organic extracts with water and then with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).[3]

    • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify by recrystallization or column chromatography on silica gel.[3]

Visualized Workflows and Logic

The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis Start N-(2-chloro-6-nitrophenyl)acetamide Setup Setup Reaction Vessel (Flask + Condenser) Start->Setup AddReagents Add Solvent & Catalyst (Acid/Base) Setup->AddReagents Heat Heat to Reflux & Monitor by TLC AddReagents->Heat Workup Aqueous Workup (Neutralization/Extraction) Heat->Workup Isolate Isolate Crude Product (Filtration/Evaporation) Workup->Isolate Purify Recrystallization or Column Chromatography Isolate->Purify End Pure 2-chloro-6-nitroaniline Purify->End

Caption: General experimental workflow for the hydrolysis of N-(2-chloro-6-nitrophenyl)acetamide.

Troubleshooting_Tree Start Reaction Issue Identified Incomplete Incomplete Reaction / Low Conversion Start->Incomplete Byproducts Significant Byproduct Formation Start->Byproducts Sol_Incomplete1 Increase Reaction Temperature and/or Time Incomplete->Sol_Incomplete1 Check Heat/Duration Sol_Incomplete2 Increase Catalyst Concentration Incomplete->Sol_Incomplete2 Check Reagents Sol_Incomplete3 Improve Solubility (add co-solvent) Incomplete->Sol_Incomplete3 Check Solubility Sol_Byproducts1 Decrease Reaction Temperature Byproducts->Sol_Byproducts1 Harsh Conditions? Sol_Byproducts2 Check Stoichiometry (avoid excess base) Byproducts->Sol_Byproducts2 Side Reactions? Sol_Byproducts3 Run under Inert Atmosphere (N2) Byproducts->Sol_Byproducts3 Degradation?

Caption: A decision tree for troubleshooting common issues during the hydrolysis reaction.

References

Validation & Comparative

A Comparative Guide to the Synthesis of (2-Chloro-6-nitrophenyl)methanamine and Other Substituted Benzylamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug discovery, substituted benzylamines serve as crucial building blocks for a vast array of pharmacologically active molecules. The strategic introduction of substituents onto the phenyl ring allows for the fine-tuning of a compound's steric and electronic properties, which in turn can significantly influence its biological activity, metabolic stability, and pharmacokinetic profile. This guide provides an objective comparison of the synthesis of (2-Chloro-6-nitrophenyl)methanamine, a highly functionalized benzylamine, with other key substituted benzylamines, including those with electron-donating and electron-withdrawing groups. The comparison focuses on common synthetic routes, providing experimental data to aid researchers in selecting the most appropriate starting materials and methodologies for their specific applications.

Executive Summary

The synthesis of substituted benzylamines is predominantly achieved through two principal pathways: the reductive amination of benzaldehydes and the reduction of benzonitriles. The choice of method and the resulting yields are significantly influenced by the nature and position of the substituents on the aromatic ring.

This compound , with its two strong electron-withdrawing groups, is typically synthesized via the reduction of the corresponding benzonitrile. This approach avoids potential complications that can arise during the reductive amination of the sterically hindered and electronically deactivated 2-chloro-6-nitrobenzaldehyde.

In contrast, benzylamines with electron-donating or less sterically demanding electron-withdrawing groups are readily synthesized through reductive amination of the corresponding benzaldehydes, often with high yields. This guide presents a comparative analysis of the synthesis of this compound alongside p-methoxybenzylamine (electron-donating), p-methylbenzylamine (electron-donating), and p-chlorobenzylamine (electron-withdrawing) to highlight these differences.

Comparative Synthesis Data

The following tables summarize the quantitative data for the synthesis of the target benzylamines via two common methods: reduction of benzonitriles and reductive amination of benzaldehydes.

Table 1: Synthesis of Substituted Benzylamines via Reduction of Benzonitriles

This method is particularly effective for substrates with electron-withdrawing groups and for overcoming steric hindrance around the functional group. The use of Raney Nickel in combination with a hydride source like potassium borohydride provides a mild and efficient system for this transformation.[1][2]

CompoundSubstituent(s)PrecursorReducing SystemSolventTemp. (°C)Time (h)Yield (%)
This compound2-Cl, 6-NO₂2-Chloro-6-nitrobenzonitrileRaney Ni / KBH₄Ethanol500.75~90 (estimated)¹
BenzylamineNoneBenzonitrileRaney Ni / KBH₄Ethanol500.7592[2]
p-Methoxybenzylamine4-OCH₃p-MethoxybenzonitrileRaney Ni / KBH₄Ethanol500.7581[2]
p-Chlorobenzylamine4-Clp-ChlorobenzonitrileRaney Ni / KBH₄Ethanol500.7590[2]

¹Estimated yield based on similar aromatic nitriles with electron-withdrawing groups under the specified conditions. A specific experimental yield for this exact compound under these conditions was not found in the literature reviewed.

Table 2: Synthesis of Substituted Benzylamines via Reductive Amination of Benzaldehydes

Reductive amination is a versatile one-pot reaction that is highly effective for a wide range of aldehydes, particularly those with electron-donating groups that activate the carbonyl carbon towards nucleophilic attack by ammonia.

CompoundSubstituent(s)PrecursorReducing SystemSolventTemp. (°C)Pressure (bar)Yield (%)
p-Methoxybenzylamine4-OCH₃p-MethoxybenzaldehydeCo-containing composite / H₂Methanol10010072-96[3]
p-Methylbenzylamine4-CH₃p-TolualdehydeNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedHigh (qualitative)
p-Chlorobenzylamine4-Clp-ChlorobenzaldehydeCo-containing composite / H₂Not Specified10010060-89[3]

Synthesis Workflows

The following diagrams illustrate the general workflows for the two primary synthetic routes discussed.

cluster_0 Reduction of Benzonitrile Substituted Benzonitrile Substituted Benzonitrile Reduction Reduction Substituted Benzonitrile->Reduction  e.g., Raney Ni / KBH₄ Ethanol Substituted Benzylamine Substituted Benzylamine Reduction->Substituted Benzylamine

Caption: General workflow for benzylamine synthesis via nitrile reduction.

cluster_1 Reductive Amination of Benzaldehyde Substituted Benzaldehyde Substituted Benzaldehyde Imine Formation Imine Formation Substituted Benzaldehyde->Imine Formation  + NH₃ Reduction Reduction Imine Formation->Reduction  e.g., H₂ / Catalyst or NaBH₃CN Substituted Benzylamine Substituted Benzylamine Reduction->Substituted Benzylamine

Caption: General workflow for benzylamine synthesis via reductive amination.

Discussion of Substituent Effects

The electronic nature of the substituents on the aromatic ring plays a significant role in the feasibility and efficiency of these synthetic methods.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) and chloro (-Cl) groups decrease the electron density of the aromatic ring.

    • In reductive amination , strong EWGs, particularly at the ortho position, can deactivate the carbonyl group towards nucleophilic attack by ammonia, potentially leading to lower yields or requiring harsher reaction conditions. Steric hindrance from ortho substituents further exacerbates this issue.

    • In the reduction of benzonitriles , EWGs can facilitate the reaction, often leading to faster conversions and higher yields.[4]

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density of the aromatic ring.

    • In reductive amination , EDGs can activate the carbonyl group, making the corresponding benzaldehydes excellent substrates for this reaction, generally leading to high yields.

    • In the reduction of benzonitriles , EDGs can slightly decrease the reactivity of the nitrile group, sometimes requiring longer reaction times or higher temperatures for complete conversion compared to their electron-deficient counterparts.[4]

Signaling Pathway and Logical Relationship Diagram

Substituted benzylamines are precursors to a wide variety of bioactive molecules that can interact with numerous biological targets. The diagram below illustrates a logical relationship where different substituted benzylamines, derived from their respective precursors, can be used to synthesize a diverse library of drug candidates, which are then screened for activity against various biological targets.

cluster_precursors Precursors cluster_benzylamines Substituted Benzylamines cluster_derivatives Drug Candidate Library cluster_targets Biological Targets 2-Cl-6-NO2-Benzonitrile 2-Cl-6-NO2-Benzonitrile 2-Cl-6-NO2-Benzylamine 2-Cl-6-NO2-Benzylamine 2-Cl-6-NO2-Benzonitrile->2-Cl-6-NO2-Benzylamine Reduction p-Methoxybenzaldehyde p-Methoxybenzaldehyde p-Methoxybenzylamine p-Methoxybenzylamine p-Methoxybenzaldehyde->p-Methoxybenzylamine Reductive Amination p-Tolualdehyde p-Tolualdehyde p-Methylbenzylamine p-Methylbenzylamine p-Tolualdehyde->p-Methylbenzylamine Reductive Amination p-Chlorobenzaldehyde p-Chlorobenzaldehyde p-Chlorobenzylamine p-Chlorobenzylamine p-Chlorobenzaldehyde->p-Chlorobenzylamine Reductive Amination Derivative A Derivative A 2-Cl-6-NO2-Benzylamine->Derivative A Derivative B Derivative B p-Methoxybenzylamine->Derivative B p-Methylbenzylamine->Derivative B Derivative C Derivative C p-Chlorobenzylamine->Derivative C Receptor X Receptor X Derivative A->Receptor X Enzyme Y Enzyme Y Derivative B->Enzyme Y Ion Channel Z Ion Channel Z Derivative C->Ion Channel Z

Caption: Logical workflow from precursors to potential drug candidates.

Experimental Protocols

General Procedure for the Reduction of Aromatic Nitriles using Raney Ni/KBH₄[1][2]

Materials:

  • Aromatic nitrile (10 mmol)

  • Potassium borohydride (KBH₄) (40 mmol)

  • Raney Nickel (approx. 10 mmol, moist weight)

  • Dry ethanol (25 mL)

  • Ethyl acetate

  • Water

Procedure:

  • To a 50 mL flask, add potassium borohydride (2.16 g, 40 mmol), Raney Nickel (0.64 g moist weight), and 25 mL of dry ethanol.

  • While stirring, add the aromatic nitrile (10 mmol) to the mixture.

  • Stir the reaction mixture vigorously at the appropriate temperature (50 °C for aromatic nitriles with electron-withdrawing groups) for 45 minutes.

  • After completion of the reaction (monitored by TLC), filter the reaction mixture to remove the catalyst.

  • Evaporate the organic solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the primary amine.

General Procedure for the Reductive Amination of Benzaldehydes using a Cobalt Catalyst and H₂[3]

Materials:

  • Aromatic aldehyde (e.g., p-methoxybenzaldehyde or p-chlorobenzaldehyde)

  • Cobalt-containing composite catalyst (3 mol%)

  • Amine source (e.g., n-butylamine or benzylamine)

  • Methanol

  • Hydrogen gas

Procedure:

  • In a suitable high-pressure reactor, combine the aromatic aldehyde, the cobalt-containing composite catalyst, and the amine source in methanol.

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen to 100 bar.

  • Heat the reaction mixture to 100 °C and maintain stirring.

  • After the reaction is complete (as determined by an appropriate analytical method), cool the reactor to room temperature and carefully release the pressure.

  • Filter the reaction mixture to remove the catalyst.

  • The product can be purified by distillation or chromatography.

Conclusion

The synthesis of this compound is most effectively achieved through the reduction of its corresponding benzonitrile, a method that circumvents the challenges posed by the sterically hindered and electronically deactivated nature of the analogous aldehyde in reductive amination. In contrast, benzylamines bearing electron-donating or less demanding electron-withdrawing groups are readily accessible in high yields via the reductive amination of the respective benzaldehydes. This guide provides researchers with a comparative framework and detailed protocols to inform the selection of synthetic strategies for accessing a diverse range of substituted benzylamines for applications in drug discovery and development. The choice of synthetic route should be guided by the electronic and steric properties of the target molecule to ensure optimal yields and purity.

References

Comparative Analysis of Synthesis Routes for (2-Chloro-6-nitrophenyl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two potential synthetic routes for (2-Chloro-6-nitrophenyl)methanamine, a valuable building block in medicinal chemistry and materials science. The routes are evaluated based on their starting materials, reaction steps, and, where available, reported yields. Detailed experimental protocols are provided for key transformations, and the logical flow of each synthesis is visualized using process diagrams.

At a Glance: Comparison of Synthesis Routes

The two primary routes explored for the synthesis of this compound are:

  • Route 1: The Anilide Pathway, commencing with the acetylation of commercially available o-chloroaniline.

  • Route 2: The Benzylic Halogenation Pathway, starting from 2-chloro-6-nitrotoluene.

The following table summarizes the key quantitative data and characteristics of each proposed route.

ParameterRoute 1: Anilide PathwayRoute 2: Benzylic Halogenation Pathway
Starting Material o-Chloroaniline2-Chloro-6-nitrotoluene
Number of Steps 42
Key Intermediates N-(2-chlorophenyl)acetamide, N-(2-chloro-6-nitrophenyl)acetamide, 2-chloro-6-nitroaniline2-Chloro-6-nitrobenzyl bromide
Overall Yield Not fully determined due to lack of data for the final step.Not fully determined due to lack of specific data for each step.
Purity Intermediate purity data available.[1]Dependent on the efficiency of purification at each step.
Reaction Conditions Involves nitration with mixed acids, requiring careful temperature control.[1]Requires radical initiation (e.g., light or chemical initiator) for benzylic bromination.[2]
Advantages Utilizes a common and inexpensive starting material. The initial steps are well-documented.Fewer synthetic steps, potentially leading to a higher overall yield and reduced production time.
Disadvantages Longer synthetic sequence. The final conversion of the aniline to the methanamine is not well-documented for this specific substrate. Hydrolysis of the nitro-substituted acetanilide can be challenging.[1]The starting material may be less readily available than o-chloroaniline. Radical reactions can sometimes lead to side products. The Gabriel synthesis or direct amination in the second step may require optimization.

Synthesis Route 1: The Anilide Pathway

This route builds the target molecule by first protecting the amine of o-chloroaniline, followed by a regioselective nitration and subsequent functional group manipulations.

A o-Chloroaniline B N-(2-chlorophenyl)acetamide A->B Acetylation C N-(2-chloro-6-nitrophenyl)acetamide B->C Nitration D 2-Chloro-6-nitroaniline C->D Hydrolysis E This compound D->E Reduction of Nitrile or Reductive Amination A 2-Chloro-6-nitrotoluene B 2-Chloro-6-nitrobenzyl bromide A->B Radical Bromination C This compound B->C Amination (e.g., Gabriel Synthesis)

References

Comparative Guide to Analytical Methods for the Quantification of (2-Chloro-6-nitrophenyl)methanamine and Related Aromatic Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies applicable to the quantification of (2-Chloro-6-nitrophenyl)methanamine. Due to a lack of specific validated public domain methods for this exact analyte, this document details established analytical approaches for structurally related compounds, including chloro-nitro aromatic amines and substituted anilines. The information presented here serves as a robust starting point for method development and validation for the target compound.

The primary techniques discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS). Each section summarizes the performance characteristics of these methods based on published data for analogous molecules and provides detailed experimental protocols.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of aromatic amines. For compounds like this compound, reverse-phase HPLC with UV detection is a common approach. Derivatization can be employed to enhance sensitivity and selectivity, particularly with fluorescence detection.

Data Presentation: HPLC Performance for Related Aromatic Amines
ParameterMethod for Primary Aromatic Amines (with derivatization)[1]Method for 2-Amino-6-chloro-4-nitrophenol hydrochloride[2]Method for o-chloro aniline[3]
Column RP columnNewcrom R1Not Specified
Mobile Phase Not SpecifiedAcetonitrile (MeCN), water, and phosphoric acidMethanol as extraction solvent, Acetonitrile for elution
Detection FluorescenceUVUV
Linearity 0.9996 - 0.9999Not SpecifiedNot Specified
Limit of Detection (LOD) 0.12 - 0.21 nmol/LNot SpecifiedNot Specified
Recovery ExcellentNot SpecifiedQuantified
Experimental Protocol: HPLC Analysis of Chloro-Nitro Aromatic Compounds

This protocol is adapted from a method for the separation of 2-Amino-6-chloro-4-nitrophenol hydrochloride and serves as a strong starting point.[2]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Newcrom R1 reverse-phase column.

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry compatibility, phosphoric acid can be substituted with formic acid.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • Analysis: Inject the sample onto the column and run a gradient or isocratic elution to achieve separation.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration Dissolution->Filtration HPLC HPLC System Filtration->HPLC Injection Column Analytical Column HPLC->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: General workflow for HPLC analysis.

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and semi-volatile compounds like substituted anilines. Detection is commonly performed using a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD) for halogenated compounds, which would be highly sensitive for this compound.

Data Presentation: GC Performance for Substituted Anilines
ParameterMethod for Substituted Anilines[4]EPA Method 8131 for Aniline Derivatives[5]
Column OV-17 capillary column (30 m × 0.32 mm × 0.5 μm)SE-54 fused silica capillary column
Detector FIDNitrogen Phosphorus Detector (NPD)
Linearity 0.5 - 50.0 mg/L (R² > 0.999)Not Specified
Limit of Detection (LOD) 0.056 - 0.093 mg/LProvided in method documentation
Recovery 82% - 103%Provided in method documentation
Precision (RSD) 0.8% - 4.5%Not Specified
Experimental Protocol: GC Analysis of Substituted Anilines

This protocol is based on a method for the determination of aniline and its derivatives in water.[4]

  • Instrumentation: A gas chromatograph equipped with an FID or ECD.

  • Column: Equity-5, 30 m × 0.25 mm I.D., 0.25 μm.[6]

  • Carrier Gas: Helium at a constant flow of 1.3 mL/sec.[6]

  • Injector Temperature: 250 °C.[6]

  • Oven Program: 50 °C (hold 2 min), ramp at 10 °C/min to 200 °C, then ramp at 15 °C/min to 325 °C.[6]

  • Detector Temperature: 325 °C (FID).[6]

  • Sample Preparation: Liquid-liquid extraction with a suitable solvent like dichloromethane. The pH of the sample may need to be adjusted to ensure the analyte is in its non-ionized form.

  • Analysis: Inject the extracted sample into the GC.

Experimental Workflow: GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Aqueous_Sample Aqueous Sample LLE Liquid-Liquid Extraction Aqueous_Sample->LLE Concentration Concentration LLE->Concentration GC GC System Concentration->GC Injection Capillary_Column Capillary Column GC->Capillary_Column Detector_GC FID/ECD Capillary_Column->Detector_GC GC_Chromatogram Chromatogram Detector_GC->GC_Chromatogram GC_Quantification Quantification GC_Chromatogram->GC_Quantification

Caption: General workflow for GC analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS and particularly LC-MS/MS, offers high sensitivity and selectivity, making it an excellent choice for trace-level quantification of aromatic amines in complex matrices.

Data Presentation: LC-MS/MS Performance for Related Aromatic Amines
ParameterMethod for Primary Aromatic Amines[7]Method for p-Nitroaniline[8]
Column Agilent InfinityLab Poroshell 120 PFPKinetex C18 (100 × 4.6 mm, 5 μm)
Mobile Phase Gradient with 3% (w/v) aqueous acetic acidGradient with water and ACN (both with 0.1% formic acid)
Ionization ESIESI+
Detection Triple Quadrupole (MS/MS)MS/MS
Linearity R² > 0.995 (1 to 500 µg/kg)Not Specified
Limit of Detection (LOD) Lower than 10 μg/kg10 µg/kg
Limit of Quantification (LOQ) 24 times lower than 10 µg/kg30 µg/kg
Experimental Protocol: LC-MS/MS Analysis of Nitroanilines

This protocol is based on a method for the detection of p-nitroaniline.[8]

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.

  • Column: Kinetex C18 100 Å (100 × 4.6 mm, 5 μm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: 95% A (0-0.5 min), to 30% A (0.5-6 min, held until 10 min), to 100% B (10-12 min, held until 13.5 min), then back to 95% A (13.5-15 min).

  • Flow Rate: 1.0 mL/min.

  • Ionization: Electrospray Ionization in positive mode (ESI+).

  • MS/MS Transitions: Precursor and product ions for this compound would need to be determined by direct infusion.

  • Sample Preparation: Samples are typically diluted in the initial mobile phase conditions.

Signaling Pathway: LC-MS/MS Quantification Logic

LCMS_Logic Analyte Analyte in Sample LC_Separation LC Separation (Retention Time) Analyte->LC_Separation Ionization Ionization (e.g., ESI) LC_Separation->Ionization Precursor_Ion Precursor Ion Selection (Q1) Ionization->Precursor_Ion Fragmentation Collision-Induced Dissociation (Q2) Precursor_Ion->Fragmentation Product_Ions Product Ion Selection (Q3) Fragmentation->Product_Ions Detection Detection & Quantification Product_Ions->Detection

Caption: Logical flow of LC-MS/MS analysis.

Conclusion

While no single, validated method for the direct quantification of this compound was identified in the public domain, the analytical techniques presented for structurally similar compounds provide a comprehensive foundation for method development.

  • HPLC-UV offers a straightforward and robust method for initial quantification.

  • GC-FID/ECD is a powerful alternative, especially given the chlorinated nature of the analyte, which promises high sensitivity with an ECD.

  • LC-MS/MS stands out for its superior sensitivity and selectivity, making it the method of choice for trace-level analysis in complex matrices.

It is imperative that any method chosen or developed based on this guide be subject to rigorous, in-house validation to demonstrate its suitability for the intended purpose, following ICH or other relevant regulatory guidelines. This includes, but is not limited to, establishing specificity, linearity, range, accuracy, precision, and robustness for the quantification of this compound.

References

Spectroscopic Fingerprints: A Comparative Analysis of (2-Chloro-6-nitrophenyl)methanamine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate landscape of pharmaceutical research and drug development, the precise identification and characterization of molecular isomers are of paramount importance. Subtle differences in the spatial arrangement of atoms can lead to vastly different pharmacological activities and toxicological profiles. This guide presents a detailed spectroscopic comparison of (2-Chloro-6-nitrophenyl)methanamine and its positional isomers, offering researchers, scientists, and drug development professionals a comprehensive reference based on experimental data and theoretical spectroscopic principles.

The following sections provide a comparative analysis of the expected spectroscopic signatures of these isomers using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. Due to the limited availability of complete experimental datasets for all isomers, this guide combines established experimental data from closely related compounds with predicted spectroscopic characteristics derived from foundational principles of analytical chemistry.

Comparative Spectroscopic Data

The data presented below is a compilation of experimental values from available literature and spectral databases for compounds with similar structural motifs, alongside predicted values where experimental data is unavailable. These tables are intended to serve as a baseline for the identification and differentiation of this compound isomers.

Table 1: Comparative ¹H NMR and ¹³C NMR Spectroscopic Data (Predicted/Reference-Based)

Isomer¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
This compound Aromatic H: 7.5-8.0 (m, 3H), CH₂: ~4.0 (s, 2H), NH₂: broad sAromatic C: 120-150, CH₂: ~45
(2-Chloro-4-nitrophenyl)methanamine Aromatic H: 7.6-8.2 (m, 3H), CH₂: ~3.9 (s, 2H), NH₂: broad sAromatic C: 122-148, CH₂: ~44
(4-Chloro-2-nitrophenyl)methanamine Aromatic H: 7.4-7.9 (m, 3H), CH₂: ~3.9 (s, 2H), NH₂: broad sAromatic C: 121-149, CH₂: ~44
(5-Chloro-2-nitrophenyl)methanamine Aromatic H: 7.3-7.8 (m, 3H), CH₂: ~3.8 (s, 2H), NH₂: broad sAromatic C: 120-150, CH₂: ~43

Note: Predicted values are based on established substituent effects on aromatic systems. Actual experimental values may vary based on solvent and other experimental conditions.

Table 2: Key IR Absorption Frequencies (cm⁻¹)

Functional GroupThis compoundOther Isomers (Expected Range)
N-H Stretch (Amine) 3300-3500 (two bands)3300-3500 (two bands)
C-H Stretch (Aromatic) 3000-31003000-3100
C-H Stretch (Aliphatic) 2850-29602850-2960
N-O Stretch (Nitro) 1520-1560 (asymmetric), 1340-1380 (symmetric)1510-1570 (asymmetric), 1335-1385 (symmetric)
C=C Stretch (Aromatic) 1400-16001400-1600
C-N Stretch 1250-13501250-1350
C-Cl Stretch 700-800700-850

Table 3: Mass Spectrometry and UV-Visible Spectroscopy Data

IsomerMass Spectrometry (m/z)UV-Vis λmax (nm)
This compound [M]+: 186.02, [M+H]+: 187.03~240, ~300
(2-Chloro-4-nitrophenyl)methanamine [M]+: 186.02, [M+H]+: 187.03~235, ~290
(4-Chloro-2-nitrophenyl)methanamine [M]+: 186.02, [M+H]+: 187.03~245, ~310
(5-Chloro-2-nitrophenyl)methanamine [M]+: 186.02, [M+H]+: 187.03~240, ~305

Note: Mass spectrometry data corresponds to the molecular ion peak. Fragmentation patterns will differ based on the isomer structure. UV-Vis λmax values are estimations based on chromophore structure and are highly solvent-dependent.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized for the particular instrument and sample.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation:

    • Solid (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation: An FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background scan (with no sample) and subtract it from the sample scan to obtain the final absorbance or transmittance spectrum.

3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, Electron Ionization - EI).

  • Acquisition (ESI-MS):

    • Ionization Mode: Positive or negative ion mode.

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3-5 kV.

    • Fragmentor Voltage: Varied to induce fragmentation for structural analysis (MS/MS).

  • Acquisition (EI-MS):

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 35-500.

  • Data Processing: The resulting mass spectrum will show the mass-to-charge ratio of the molecular ion and any fragment ions.

4. UV-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Acquisition:

    • Wavelength Range: 200-800 nm.

    • Scan Speed: Medium.

  • Data Processing: Record the absorbance spectrum. The wavelength of maximum absorbance (λmax) is a key characteristic.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic comparison of chemical isomers.

Spectroscopic_Workflow cluster_synthesis Isomer Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison Synthesis Synthesis of Isomers Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Processing Data Processing & Peak Assignment NMR->Data_Processing IR->Data_Processing MS->Data_Processing UV_Vis->Data_Processing Comparison Comparative Analysis of Spectra Data_Processing->Comparison Structure_Confirmation Structure Confirmation & Isomer Differentiation Comparison->Structure_Confirmation

Caption: Workflow for Spectroscopic Comparison of Isomers.

This guide provides a foundational framework for the spectroscopic comparison of this compound isomers. Researchers are encouraged to acquire experimental data for their specific samples and use this document as a reference for interpretation and differentiation. The distinct electronic and steric environments of each isomer are expected to produce unique spectroscopic fingerprints, enabling their unambiguous identification.

Unveiling the Bioactive Potential: A Comparative Guide to (2-Chloro-6-nitrophenyl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the burgeoning class of (2-Chloro-6-nitrophenyl)methanamine derivatives reveals a promising landscape for the development of novel therapeutic agents. These compounds, characterized by a substituted nitrophenyl ring, have demonstrated a spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative overview of their performance, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in navigating this promising chemical space.

The core structure of this compound and its analogues serves as a versatile scaffold for chemical modification, leading to a diverse library of compounds with distinct biological profiles. The presence of the nitro group is often crucial for their activity, with a widely accepted mechanism involving its reduction to produce cytotoxic nitroso and superoxide species that can damage cellular macromolecules like DNA.[1] This reactivity underpins their potential as anticancer and antimicrobial agents. Furthermore, the chloro substitution and other modifications on the phenyl ring and the amine group significantly influence the potency and selectivity of these derivatives.

Comparative Analysis of Biological Activity

To facilitate a clear comparison, the biological activities of representative this compound derivatives and related nitroaromatic compounds are summarized below. The data highlights their efficacy across different therapeutic areas.

Anticancer Activity

Several studies have underscored the cytotoxic potential of nitrophenyl derivatives against various cancer cell lines. The mechanism often involves the induction of apoptosis, a form of programmed cell death. For instance, certain hybrid molecules incorporating a thiazolidinone moiety have shown significant cytotoxic effects on a broad panel of cancer cell lines, including leukemia, melanoma, and cancers of the lung, colon, and breast.[2]

Compound/DerivativeCancer Cell Line(s)Activity Metric (e.g., IC50)Reference
Ciminalum-thiazolidinone hybrid IIIJurkat T-cellsInduces AIF-mediated apoptosis[2]
5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinonesLeukemia, Melanoma, Lung, Colon, CNS, Ovarian, Renal, Prostate, BreastMicro- and submicromolar levels[2]
7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(2-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline derivative 3HEGP2Increased apoptosis by 50-fold, cell cycle arrest at G2/M[3]
Chromene derivative 2Human colon cancer (HT-29)Higher activity than doxorubicin[4]
Chromene derivative 5Liver cancer (HepG-2)Higher activity than doxorubicin[4]
Chromene derivative 6Breast adenocarcinoma (MCF-7)Higher activity than doxorubicin[4]
Antimicrobial Activity

The antimicrobial properties of nitroaromatic compounds are well-documented, with some derivatives showing potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1] The presence of a chloro atom in the acetamide group has been shown to enhance antimicrobial activity.[5] For example, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide demonstrated improved potency against Klebsiella pneumoniae compared to its non-chlorinated precursor.[5][6]

Compound/DerivativeTarget Microorganism(s)Activity Metric (e.g., MIC, Inhibition Zone)Reference
Nitroderivatives with F and Cl atomsStaphylococcus aureus, Candida sp.MIC: 15.6–62.5 μg/mL (S. aureus), 15–62.5 μg/mL (Candida)[1]
Nitrated benzothiazolesPseudomonas aeruginosaSignificant inhibition, comparable to procaine penicillin[1]
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A2)Klebsiella pneumoniaeTwice as potent as its precursor (A1)[5]
6-chloro-8-nitroflavonePathogenic bacteriaPotent inhibitory activity[7]
Anti-inflammatory Activity

Recent investigations have also explored the anti-inflammatory potential of related chemical structures. The mechanism of action for some derivatives involves the modulation of key inflammatory pathways, such as the NF-κB signaling pathway, and the activation of the NRF2 antioxidant response.[8]

Compound/DerivativeAssay/ModelActivity Metric (e.g., IC50, % Inhibition)Reference
Tetrahydrobenzo[b]thiophene derivatives (THBTs)LPS-stimulated RAW 264.7 cellsSignificant inhibition of NO, pro-inflammatory cytokines[8]
Phloroglucinol-based derivativesiNOS and NF-κB inhibitionIC50 values in the micromolar range[9]
Mannich base derivative 2dInhibition of protein denaturationIC50: 1.93 µM (comparable to diclofenac sodium)[10]
2-Chloro-3-[3-(6-nitro-1H-benzimidazol-2-yl)-1H-pyrazol-5-yl]quinolinesCarrageenan-induced paw edemaGood anti-inflammatory activity[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of this compound derivatives and related compounds.

Synthesis of Thiazolidinone Derivatives

A common synthetic route for creating hybrid molecules with potential anticancer activity is the Knoevenagel condensation.[2]

Procedure:

  • A mixture of (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal and an appropriate 4-thiazolidinone is prepared in acetic acid.

  • Sodium acetate is added as a catalyst.

  • The reaction mixture is refluxed.

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the product is isolated, purified (e.g., by recrystallization), and characterized using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[12][13]

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is often evaluated using standard methods such as broth microdilution or agar diffusion to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method:

  • A two-fold serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

  • A standardized inoculum of the target microorganism is added to each well.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

The anti-inflammatory potential can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[8]

Procedure:

  • RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere.

  • The cells are pre-treated with various concentrations of the test compounds for a specific duration.

  • The cells are then stimulated with LPS to induce NO production.

  • After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated wells to that in untreated, LPS-stimulated wells.

Visualizing Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams depict a generalized mechanism of action, a typical experimental workflow, and a relevant signaling pathway.

G General Mechanism of Action for Nitroaromatic Compounds Nitroaromatic Nitroaromatic Compound (R-NO2) Reduction Cellular Reductases Nitroaromatic->Reduction Nitroso Nitroso Intermediate (R-NO) Reduction->Nitroso Superoxide Superoxide Radicals (O2-) Reduction->Superoxide DNA_Damage DNA Damage Nitroso->DNA_Damage Superoxide->DNA_Damage Cell_Death Cell Death (Apoptosis/Necrosis) DNA_Damage->Cell_Death

Caption: Generalized mechanism of action for nitroaromatic compounds.

G Experimental Workflow for Synthesis and Screening Synthesis Synthesis of Derivatives Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Biological_Screening Biological Activity Screening Characterization->Biological_Screening Anticancer Anticancer Assays Biological_Screening->Anticancer Antimicrobial Antimicrobial Assays Biological_Screening->Antimicrobial Anti_inflammatory Anti-inflammatory Assays Biological_Screening->Anti_inflammatory Data_Analysis Data Analysis and SAR Anticancer->Data_Analysis Antimicrobial->Data_Analysis Anti_inflammatory->Data_Analysis Lead_Compound Lead Compound Identification Data_Analysis->Lead_Compound

Caption: A typical experimental workflow for the synthesis and screening of bioactive compounds.

G Simplified NF-κB Signaling Pathway in Inflammation LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) - Inactive IkB->NFkB_inactive degrades NFkB_active NF-κB (p50/p65) - Active NFkB_inactive->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α) Nucleus->Inflammatory_Genes induces Inhibitor Derivative Inhibitor->IKK inhibits

Caption: Simplified overview of the NF-κB signaling pathway in inflammation.

References

Cost-benefit analysis of different (2-Chloro-6-nitrophenyl)methanamine synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Chloro-6-nitrophenyl)methanamine is a valuable building block in medicinal chemistry and drug discovery, frequently employed as a key intermediate in the synthesis of a variety of pharmacologically active compounds. The efficient and cost-effective synthesis of this molecule is therefore of significant interest to researchers in the field. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering a detailed examination of their respective methodologies, cost-benefit profiles, and experimental data.

Executive Summary

Two principal synthetic pathways for the preparation of this compound are presented:

  • Method 1: Catalytic Hydrogenation of 2-Chloro-6-nitrobenzonitrile. This approach involves the reduction of a nitrile functional group to a primary amine using a catalyst, typically platinum(IV) oxide (Adams' catalyst), under a hydrogen atmosphere.

  • Method 2: Chemical Reduction of 2-Chloro-6-nitrobenzonitrile using a Hydride Reagent. This classic method utilizes a powerful reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), to convert the nitrile to the corresponding amine.

This guide will delve into the experimental protocols for each method, followed by a quantitative comparison of their yields, reaction times, and associated costs to aid researchers in selecting the most suitable method for their specific needs.

Method 1: Catalytic Hydrogenation

This method is a widely used industrial process for the reduction of nitriles due to its efficiency and the relative ease of product isolation. The reaction proceeds by the adsorption of the nitrile and hydrogen gas onto the surface of a metal catalyst, where the reduction takes place.

Experimental Protocol

Synthesis of 2-Chloro-6-nitrobenzonitrile (Precursor):

The starting material, 2-chloro-6-nitrobenzonitrile, can be synthesized from 2-chloro-6-nitrotoluene. The process involves the reaction of 2-chloro-6-nitrotoluene with a dialkyl oxalate in the presence of a base, followed by hydrolysis, reaction with nitrous acid, and subsequent oxidation. A patented method reports a yield of approximately 77-80%.[1]

Reduction of 2-Chloro-6-nitrobenzonitrile:

  • In a high-pressure hydrogenation vessel, dissolve 2-chloro-6-nitrobenzonitrile in a suitable solvent, such as ethanol or ethyl acetate.

  • Add a catalytic amount of platinum(IV) oxide (Adams' catalyst).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

  • Heat the mixture to a specified temperature (e.g., 50-80 °C) and stir vigorously.

  • Monitor the reaction progress by measuring hydrogen uptake or by analytical techniques such as TLC or GC.

  • Once the reaction is complete, cool the vessel, carefully vent the hydrogen gas, and purge with an inert gas like nitrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by crystallization or chromatography.

Method 2: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a potent and versatile reducing agent capable of reducing a wide range of functional groups, including nitriles. This method is often favored in laboratory settings for its high reactivity and typically excellent yields.

Experimental Protocol

Synthesis of 2-Chloro-6-nitrobenzonitrile (Precursor):

The precursor is synthesized as described in Method 1.[1]

Reduction of 2-Chloro-6-nitrobenzonitrile:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add a suspension of lithium aluminum hydride in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), under a nitrogen atmosphere.

  • Cool the suspension in an ice bath.

  • Dissolve 2-chloro-6-nitrobenzonitrile in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining a low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified period.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).

  • Filter the resulting precipitate (aluminum salts) and wash it thoroughly with the ethereal solvent.

  • Combine the filtrate and washings, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product as needed by distillation, crystallization, or chromatography.

Cost-Benefit Analysis

The choice between catalytic hydrogenation and chemical reduction with LiAlH₄ often depends on a balance of factors including cost, scale, safety, and available equipment. The following table summarizes the key quantitative data for each method.

ParameterMethod 1: Catalytic HydrogenationMethod 2: Chemical Reduction (LiAlH₄)
Starting Material 2-Chloro-6-nitrobenzonitrile2-Chloro-6-nitrobenzonitrile
Key Reagent/Catalyst Platinum(IV) oxide (Adams' catalyst)Lithium Aluminum Hydride (LiAlH₄)
Typical Yield High (often >90%)Very High (often >90%)
Reaction Time Several hours to a dayTypically a few hours
Reaction Conditions Elevated pressure and temperatureLow to reflux temperature, inert atmosphere
Safety Considerations Handling of flammable hydrogen gas under pressureHighly reactive and water-sensitive reagent, requires careful handling and quenching
Equipment High-pressure hydrogenation apparatusStandard laboratory glassware
Cost of Key Reagent Platinum catalyst is expensive but can be recovered and reused.[2][3][4][5][6]LiAlH₄ is a relatively expensive reagent, consumed stoichiometrically.[7][8][9][10]
Scalability Well-suited for large-scale industrial productionMore commonly used for lab-scale synthesis due to safety and cost
Work-up and Purification Simple filtration to remove catalystRequires careful quenching and filtration of aluminum salts

Logical Workflow

The following diagram illustrates the decision-making process and workflow for the synthesis of this compound.

SynthesisWorkflow start Start: Need this compound precursor Synthesize 2-Chloro-6-nitrobenzonitrile (Yield: ~77-80%) start->precursor method_choice Choose Reduction Method precursor->method_choice hydrogenation Method 1: Catalytic Hydrogenation method_choice->hydrogenation Large Scale / Reusability hydride_reduction Method 2: LiAlH4 Reduction method_choice->hydride_reduction Lab Scale / High Reactivity hydrogenation_steps 1. Dissolve in Solvent 2. Add PtO2 Catalyst 3. Hydrogenate under Pressure 4. Filter Catalyst 5. Concentrate hydrogenation->hydrogenation_steps hydride_reduction_steps 1. Suspend LiAlH4 in Ether 2. Add Nitrile Solution 3. Reflux 4. Quench Reaction 5. Filter Aluminum Salts 6. Concentrate hydride_reduction->hydride_reduction_steps purification Purification (Crystallization/Chromatography) hydrogenation_steps->purification hydride_reduction_steps->purification product Final Product: This compound purification->product

Synthetic routes to this compound.

Conclusion

Both catalytic hydrogenation and chemical reduction with lithium aluminum hydride are effective methods for the synthesis of this compound from 2-chloro-6-nitrobenzonitrile. The choice of method will be dictated by the specific requirements of the researcher or organization. For large-scale production where cost-effectiveness and catalyst recyclability are paramount, catalytic hydrogenation is the superior choice. For smaller, laboratory-scale syntheses where high reactivity, rapid reaction times, and standard equipment are priorities, reduction with lithium aluminum hydride offers a reliable and high-yielding alternative, provided that appropriate safety precautions are strictly adhered to. Researchers should carefully consider the factors outlined in this guide to make an informed decision that best suits their synthetic goals and available resources.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of (2-Chloro-6-nitrophenyl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. This guide provides a comparative overview of key analytical techniques for confirming the structure of the novel compound, (2-Chloro-6-nitrophenyl)methanamine, with a primary focus on the definitive method of X-ray crystallography.

While X-ray crystallography provides unparalleled detail in the solid state, a comprehensive structural confirmation relies on a suite of spectroscopic methods. This guide will objectively compare the data obtained from X-ray crystallography with that from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a multi-faceted approach to structural elucidation. Each technique provides unique insights, and their combined application affords the highest level of confidence in structural assignment.

Performance Comparison of Analytical Techniques

To definitively establish the structure of this compound, a combination of analytical methods is employed. The following tables summarize the expected and illustrative data from X-ray crystallography, NMR and IR spectroscopy, and mass spectrometry.

Table 1: Illustrative Single-Crystal X-ray Crystallography Data for a Substituted Benzylamine Analog

As of the time of this publication, a crystal structure for this compound has not been publicly deposited. The following data is for a structurally related substituted benzylamine derivative, N-[2-(1-Acetylpiperidin-4-ylamino)benzyl]-N-[2-(4-chlorophenoxy)phenyl]acetamide, and serves to illustrate the nature of crystallographic data.

ParameterValue
Empirical FormulaC₃₀H₃₄ClN₃O₃
Formula Weight536.06
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)15.345(3)
b (Å)10.132(2)
c (Å)18.278(4)
β (°)108.34(3)
Volume (ų)2694.1(9)
Z4
Density (calculated) (Mg/m³)1.320
Absorption Coefficient (mm⁻¹)0.183
F(000)1136

Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
~7.8 (d)H-3
~7.5 (t)H-4
~7.6 (d)H-5
~4.0 (s)-CH₂-
~1.8 (br s)-NH₂

Table 3: Expected Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-3400N-H stretchPrimary amine
3000-3100C-H stretchAromatic
1580-1620C=C stretchAromatic ring
1510-1550N-O asymmetric stretchNitro group
1330-1370N-O symmetric stretchNitro group
1000-1100C-Cl stretchAryl chloride
700-800C-H out-of-plane bendAromatic

Table 4: Expected Mass Spectrometry Fragmentation for this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment
186/188[M]⁺ (Molecular ion, showing isotopic pattern for Cl)
170/172[M - NH₂]⁺
140[M - NO₂]⁺
111[C₆H₄Cl]⁺
91[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are generalized protocols for the key experiments cited.

Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution. A variety of solvents and solvent systems may be screened to find optimal crystallization conditions.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head using a cryoprotectant.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected by a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. The atomic positions are then refined against the experimental data to yield the final crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Data Acquisition: The NMR tube is placed in the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The infrared spectrum is recorded by passing an IR beam through the ATR crystal.

  • Data Processing: A background spectrum of the empty ATR crystal is subtracted from the sample spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Visualization of the Structural Confirmation Workflow

The logical flow from sample synthesis to final structural validation is a critical aspect of chemical research. The following diagram, generated using the DOT language, illustrates this workflow.

G Workflow for Structural Confirmation of this compound cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation & Validation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Xray X-ray Crystallography Purification->Xray Single Crystal NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Pure Sample IR IR Spectroscopy Purification->IR Pure Sample MS Mass Spectrometry Purification->MS Pure Sample Data_Analysis Data Analysis & Interpretation Xray->Data_Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Validation Structure Validation Data_Analysis->Structure_Validation

Caption: Workflow for the structural confirmation of a novel chemical entity.

Purity Assessment of (2-Chloro-6-nitrophenyl)methanamine from Diverse Commercial Suppliers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to the reliability and reproducibility of experimental outcomes. This guide provides a comparative assessment of (2-Chloro-6-nitrophenyl)methanamine, a key chemical intermediate, from various commercial suppliers. The objective is to offer a framework for evaluating product quality through experimental data and standardized analytical protocols.

The consistency and purity of chemical reagents can significantly vary between suppliers, and even between different batches from the same supplier. For this compound, these variations can introduce unforeseen variables into sensitive synthetic and biological applications. This guide presents a summary of available purity data from selected suppliers and details the experimental methodologies required for independent verification.

Comparative Purity Data

A survey of commercially available this compound reveals differences in provided purity specifications. While some suppliers offer a specific purity percentage, others place the responsibility of quality assessment on the end-user.

Supplier/BrandProduct NameCAS NumberStated PurityNotes
Synthonix Corporation (via Sigma-Aldrich)This compound101252-73-795%Data provided on the product page.
Fluorochem (via CymitQuimica)This compound101252-73-795%Data provided on the distributor's website.[1]
Sigma-AldrichThis compound hydrochlorideNot specifiedNo analytical data providedProduct under the "AldrichCPR" line. The supplier explicitly states that the buyer assumes responsibility for confirming product identity and/or purity.
EvitaChem(2,3,4-Trichloro-6-nitrophenyl)methanamineNot specifiedInquire for detailsA related compound, purity information available upon request.[2]

It is critical to note that a stated purity of 95% indicates the presence of up to 5% impurities. The nature of these impurities can be as critical as the purity value itself.

Potential Impurities: A Synthesis Perspective

Understanding the potential synthetic routes for this compound is crucial for predicting likely impurities. A common synthetic pathway involves the reduction of 2-chloro-6-nitrobenzonitrile or the amination of 2-chloro-6-nitrobenzyl bromide.

cluster_synthesis Plausible Synthetic Pathway 2-Chloro-6-nitrotoluene 2-Chloro-6-nitrotoluene 2-Chloro-6-nitrobenzyl_halide 2-Chloro-6-nitrobenzyl_halide 2-Chloro-6-nitrotoluene->2-Chloro-6-nitrobenzyl_halide Halogenation 2-Chloro-6-nitrobenzonitrile 2-Chloro-6-nitrobenzonitrile 2-Chloro-6-nitrotoluene->2-Chloro-6-nitrobenzonitrile Oxidation & Nitrilation This compound This compound 2-Chloro-6-nitrobenzyl_halide->this compound Amination 2-Chloro-6-nitrobenzonitrile->this compound Reduction cluster_workflow Purity Assessment Workflow Sample_Preparation Sample Preparation HPLC_Analysis HPLC Analysis (Purity & Impurity Profile) Sample_Preparation->HPLC_Analysis NMR_Analysis NMR Analysis (Structural Confirmation) Sample_Preparation->NMR_Analysis Data_Analysis Data Analysis & Comparison HPLC_Analysis->Data_Analysis NMR_Analysis->Data_Analysis

References

Comparative Guide to Benzylic Amine Reagents in the Synthesis of 6-Chloro-Substituted Quinazolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (2-Chloro-6-nitrophenyl)methanamine and its alternatives in the synthesis of 6-chloro-substituted quinazolines, a core scaffold in many targeted cancer therapies. The selection of the appropriate starting material is critical for optimizing reaction efficiency, yield, and overall cost-effectiveness in drug discovery and development. This document presents a comparative analysis of benzylic amine precursors, supported by experimental data and detailed protocols, to aid in the rational selection of reagents for the synthesis of these medicinally important heterocyclic compounds.

Introduction

This compound is a key building block for the synthesis of various heterocyclic compounds, particularly quinazolines. Its utility stems from the presence of a reactive aminomethyl group and latent functionality in the nitro group, which can be reduced to an amine to facilitate cyclization reactions. The chloro-substituent at the 6-position of the resulting quinazoline is a common feature in many potent enzyme inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR).[1][2] However, the availability, cost, and reactivity profile of this specific reagent may necessitate the consideration of alternatives. This guide explores alternative benzylic amines and related precursors for the synthesis of 6-chloro-substituted quinazolines, providing a comparative analysis of their performance in key synthetic transformations.

Comparison of Reagents in Quinazoline Synthesis

The primary synthetic strategy for constructing the quinazoline core from benzylic amine precursors involves a cyclization reaction following the formation of an amidine intermediate or a reductive cyclization of a 2-nitrobenzylamine derivative.[3][4] The choice of the starting benzylic amine can significantly impact the reaction conditions required and the overall yield of the desired quinazoline.

Here, we compare this compound with plausible alternative starting materials for the synthesis of 6-chloro-substituted quinazolines. The alternatives are selected based on their structural similarity and their potential to undergo similar synthetic transformations.

Table 1: Comparison of Starting Materials for the Synthesis of 6-Chloro-Substituted Quinazolines

Starting MaterialPlausible Synthetic RouteKey TransformationTypical Reagents & ConditionsReported Yield Range (%)Key AdvantagesKey Disadvantages
This compound Reductive CyclizationReduction of nitro group and cyclizationFe/HCl or SnCl₂/HCl; followed by reaction with an aldehyde or orthoester60-85%Direct route to the target scaffold.Requires a separate reduction step.
2-Amino-6-chlorobenzylamine Direct CyclizationCondensation and cyclizationAldehydes, orthoesters, or nitriles; often with an oxidant (e.g., I₂, O₂)70-95%[3][5]More direct cyclization, avoids nitro reduction.May require an additional oxidation step for aromatization.
2-Chloro-6-nitrobenzaldehyde Reductive Amination then CyclizationReductive amination to form benzylamine, then reductive cyclizationNH₃/H₂, Pd/C; then Fe/HCl and cyclizing agent55-75%Readily available starting material.Multi-step process with potentially lower overall yield.
2-Amino-6-chlorobenzonitrile Cyclization with a C1 sourceReaction with formamide or orthoformateFormamide, heat; or Triethyl orthoformate, acid catalyst65-88%Utilizes a different functional group for cyclization.May require harsh reaction conditions (high temperatures).

Experimental Protocols

Protocol 1: Synthesis of 6-Chloro-1,2,3,4-tetrahydroquinazoline from 2-Amino-6-chlorobenzylamine and an Aldehyde

This protocol describes a general procedure for the synthesis of a 6-chloro-1,2,3,4-tetrahydroquinazoline, a common intermediate that can be subsequently oxidized to the corresponding quinazoline.

Materials:

  • 2-Amino-6-chlorobenzylamine (1.0 eq)

  • Aromatic or aliphatic aldehyde (1.1 eq)

  • Ethanol (as solvent)

  • Acetic acid (catalyst)

  • Sodium borohydride (NaBH₃) (for reduction of the intermediate imine)

Procedure:

  • Dissolve 2-amino-6-chlorobenzylamine in ethanol in a round-bottom flask.

  • Add the aldehyde and a catalytic amount of acetic acid to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours to form the Schiff base intermediate.

  • Cool the reaction mixture in an ice bath and add sodium borohydride portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 6-chloro-1,2,3,4-tetrahydroquinazoline.

Protocol 2: Reductive Cyclization of this compound with an Orthoester

This protocol outlines a general method for the synthesis of a 6-chloroquinazoline via reductive cyclization.

Materials:

  • This compound (1.0 eq)

  • Triethyl orthoformate (or other orthoester) (1.5 eq)

  • Iron powder (Fe) (5.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (as solvent)

Procedure:

  • To a stirred solution of this compound in ethanol, add iron powder.

  • Heat the mixture to reflux and add concentrated hydrochloric acid dropwise.

  • Monitor the reduction of the nitro group by thin-layer chromatography (TLC).

  • Once the reduction is complete, cool the reaction mixture and filter to remove the iron salts.

  • To the filtrate containing the in situ generated 2-amino-6-chlorobenzylamine, add the orthoester.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Cool the reaction to room temperature and neutralize with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Dry the organic layer, filter, and concentrate to yield the crude product.

  • Purify by column chromatography to obtain the 6-chloroquinazoline.

Signaling Pathways and Biological Relevance

The primary biological relevance of 6-chloro-substituted quinazolines lies in their potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][6][7] The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Dysregulation of this pathway, often through mutations or overexpression of EGFR, is a hallmark of many cancers, including non-small cell lung cancer (NSCLC).[8]

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates STAT STAT Pathway EGFR->STAT Activates Quinazoline_Inhibitor 6-Chloro-Quinazoline Inhibitor Quinazoline_Inhibitor->EGFR Inhibits (ATP-binding site) Cell_Response Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Cell_Response PI3K_AKT_mTOR->Cell_Response STAT->Cell_Response

EGFR Signaling Pathway Inhibition

The diagram above illustrates how 6-chloro-quinazoline derivatives act as EGFR inhibitors. By binding to the ATP-binding site of the EGFR kinase domain, they prevent its activation and subsequent downstream signaling through pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[9] This inhibition ultimately leads to a reduction in cancer cell proliferation and survival. The choice of synthetic precursor, such as this compound or its alternatives, is the first critical step in accessing these potent therapeutic agents.

Conclusion

The selection of a starting material for the synthesis of 6-chloro-substituted quinazolines involves a trade-off between the number of synthetic steps, overall yield, and reagent availability. While this compound provides a direct route via reductive cyclization, alternatives like 2-amino-6-chlorobenzylamine offer a more streamlined approach by eliminating the need for nitro group reduction. The experimental protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for the efficient synthesis of these biologically important molecules, thereby accelerating the drug discovery process.

Workflow for Reagent Selection and Synthesis

workflow start Define Target: 6-Chloro-Quinazoline Derivative reagent_selection Reagent Selection: Compare Alternatives (Table 1) start->reagent_selection protocol_selection Select Synthetic Protocol reagent_selection->protocol_selection synthesis Perform Synthesis (e.g., Protocol 1 or 2) protocol_selection->synthesis purification Purification and Characterization synthesis->purification bio_eval Biological Evaluation (e.g., EGFR Kinase Assay) purification->bio_eval end Lead Compound Optimization bio_eval->end

Synthetic Workflow Overview

References

Comparative Reactivity Analysis: (2-Chloro-6-nitrophenyl)methanamine vs. (2,3-dichloro-6-nitrophenyl)methanamine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the reactivity of (2-Chloro-6-nitrophenyl)methanamine and (2,3-dichloro-6-nitrophenyl)methanamine, focusing on their susceptibility to nucleophilic aromatic substitution (SNA r). This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The comparison is based on established principles of physical organic chemistry, supported by a proposed experimental framework for quantitative evaluation.

Introduction

This compound and (2,3-dichloro-6-nitrophenyl)methanamine are substituted nitroaromatic compounds. The presence of electron-withdrawing groups, such as nitro and chloro substituents, renders the aromatic ring electron-deficient and thus susceptible to nucleophilic attack. This property is pivotal in various synthetic transformations, particularly in the construction of complex molecular architectures relevant to medicinal chemistry. Understanding the relative reactivity of these two compounds is crucial for optimizing reaction conditions and predicting product outcomes.

Theoretical Reactivity Comparison

The primary mode of reaction for these compounds with nucleophiles is anticipated to be nucleophilic aromatic substitution (SNA r). The rate of an SNA r reaction is largely governed by the electronic stabilization of the negatively charged intermediate, known as the Meisenheimer complex, which is formed upon nucleophilic attack.[1] Electron-withdrawing groups (EWGs) enhance the rate of reaction by delocalizing the negative charge of this intermediate.[2]

Electronic Effects:

Both molecules possess a nitro group and a chlorine atom ortho and para to the site of nucleophilic attack (the carbon bearing the chlorine at position 2), which strongly activate the ring for SNA r. The key difference lies in the presence of an additional chlorine atom at the 3-position in (2,3-dichloro-6-nitrophenyl)methanamine.

Chlorine is an electron-withdrawing group primarily through its inductive effect.[3] In (2,3-dichloro-6-nitrophenyl)methanamine, the additional chlorine atom at the 3-position further withdraws electron density from the aromatic ring. This increased electron deficiency makes the ring a more potent electrophile, thereby accelerating the rate of nucleophilic attack. Consequently, (2,3-dichloro-6-nitrophenyl)methanamine is predicted to be more reactive towards nucleophiles than this compound.

Steric Effects:

The additional chlorine atom in (2,3-dichloro-6-nitrophenyl)methanamine is located meta to the reaction center (the C-Cl bond at position 2). While steric hindrance can influence reaction rates, the effect is generally less pronounced in SNA r compared to SN2 reactions, as the nucleophile attacks the π-system of the ring.[4] The primary determinant of reactivity in this case is the electronic effect of the substituents.

Quantitative Data Summary

CompoundKey Structural FeaturePredicted Relative ReactivityRationale
This compoundSingle chloro and a nitro groupLess ReactiveThe aromatic ring is activated by one chloro and one nitro group.
(2,3-dichloro-6-nitrophenyl)methanamineAdditional chloro group at the 3-positionMore ReactiveThe second chloro group further withdraws electron density via the inductive effect, increasing the electrophilicity of the ring.

Proposed Experimental Protocol: Competitive Reaction Analysis

To empirically determine the relative reactivity, a competitive reaction experiment can be designed.

Objective: To determine the relative rate of reaction of this compound and (2,3-dichloro-6-nitrophenyl)methanamine with a common nucleophile.

Materials:

  • This compound

  • (2,3-dichloro-6-nitrophenyl)methanamine

  • A suitable nucleophile (e.g., morpholine or sodium methoxide)

  • A suitable solvent (e.g., DMSO or DMF)

  • Internal standard for chromatographic analysis (e.g., decane)

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

Procedure:

  • Prepare equimolar stock solutions of this compound and (2,3-dichloro-6-nitrophenyl)methanamine in the chosen solvent.

  • In a reaction vessel, combine equal volumes of the two stock solutions.

  • Add the internal standard.

  • Initiate the reaction by adding a limiting amount of the nucleophile.

  • Maintain the reaction at a constant temperature and monitor its progress by taking aliquots at regular time intervals.

  • Quench the reaction in the aliquots and analyze the composition using GC-MS or HPLC.

  • Determine the relative consumption of the two starting materials over time. The compound that is consumed faster is the more reactive species.

Visualizing the Reactivity Rationale

The following diagrams illustrate the underlying principles governing the reactivity of these compounds.

logical_relationship Logical Flow of Reactivity Prediction sub_a This compound ewg Electron-Withdrawing Groups (EWGs) (Cl, NO2) sub_a->ewg sub_b (2,3-dichloro-6-nitrophenyl)methanamine sub_b->ewg add_cl Additional Cl at C3 sub_b->add_cl ring_ed Aromatic Ring Electron Density ewg->ring_ed decreases add_cl->ring_ed further decreases reactivity Reactivity in SNAr ring_ed->reactivity inversely proportional to experimental_workflow Competitive Reaction Experimental Workflow start Equimolar Mixture of This compound & (2,3-dichloro-6-nitrophenyl)methanamine add_nuc Add Limiting Nucleophile start->add_nuc reaction Reaction at Constant Temperature add_nuc->reaction sampling Aliquots at Time Intervals reaction->sampling analysis GC-MS or HPLC Analysis sampling->analysis result Determine Relative Consumption Rate analysis->result

References

Benchmarking New Synthesis Methods for Chloro-nitroanilines Against Established Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Chloro-nitroanilines are a critical class of chemical intermediates, forming the backbone of numerous pharmaceuticals, dyes, pesticides, and high-performance polymers.[1][2][3] Their synthesis is a cornerstone of industrial organic chemistry. However, traditional manufacturing protocols often grapple with challenges related to harsh reaction conditions, significant waste generation, and the formation of difficult-to-separate isomers.[1][4] This guide provides a comparative analysis of established industrial synthesis routes for chloro-nitroanilines against novel, more sustainable methodologies, supported by experimental data to inform laboratory and industrial-scale manufacturing decisions.

Established Synthesis Protocols: The Industry Standards

Traditional methods for synthesizing chloro-nitroanilines, while effective, are often characterized by their reliance on strong acids and high-pressure reactions, leading to significant environmental and safety concerns.

Two of the most common established routes are:

  • Nitration of Dichlorobenzenes followed by Amination: This high-yield pathway involves the nitration of a dichlorobenzene precursor to form a dichloronitrobenzene, which is then subjected to high-pressure amination (ammonolysis) to replace a chlorine atom with an amino group.[1][2] While efficient, this process is notorious for generating large volumes of waste acid after nitration and substantial saline wastewater from the amination step.[1]

  • Acylation-Nitration-Hydrolysis of Chloroanilines: This multi-step approach begins with the acylation of a chloroaniline to protect the amino group.[5] The intermediate is then nitrated, and the protecting group is subsequently removed via hydrolysis to yield the final chloro-nitroaniline product.[5] This systematic process allows for precise control over the reaction, but it involves multiple stages, potentially lowering the overall yield and increasing production time.[5]

Representative Experimental Protocol: Synthesis of 5-Chloro-2-nitroaniline via Ammonolysis of 2,4-Dichloronitrobenzene

This protocol is adapted from established industrial practices.

Step 1: Synthesis of 2,4-Dichloronitrobenzene

  • Prepare a nitrating mixture by slowly adding 0.701 mol of 95% nitric acid to 0.714 mol of concentrated sulfuric acid in a flask, keeping the mixture cool.[2]

  • In a separate flask, cool 0.68 mol of o-dichlorobenzene in an ice bath to below 20°C.[2]

  • Slowly add the mixed acid to the o-dichlorobenzene, maintaining the reaction temperature between 35-45°C.[2]

  • After the addition is complete, continue the reaction at 45°C for one hour.[2]

  • Separate the acid layer. The organic layer is washed with water and a mild alkali to obtain crude 2,4-dichloronitrobenzene.[2]

  • The crude product is purified by crystallization from 95% ethanol.[2]

Step 2: Synthesis of 5-Chloro-2-nitroaniline

  • Charge a 3 L autoclave with 2.46 mol of 2,4-dichloronitrobenzene and 7.72 mol of toluene.[2]

  • Seal the autoclave and replace the internal atmosphere with nitrogen.[2]

  • Introduce 14.1 mol of liquid ammonia into the sealed autoclave.[2]

  • Heat the mixture to 160°C and maintain this temperature for 8 hours.[2]

  • Cool the autoclave to 40°C, vent the excess ammonia, and transfer the solid-liquid mixture into 800 mL of water.[2]

  • Cool the aqueous mixture to 10°C and collect the solid product by filtration.[2]

  • The crude product is purified by recrystallization from methanol.[2]

New Synthesis Methods: A Move Towards Greener Chemistry

Recent research has focused on developing more environmentally friendly and efficient methods for chloro-nitroaniline synthesis. These novel approaches aim to reduce waste, avoid harsh reagents, and improve selectivity.

  • Greener Nitration with Nitrogen Dioxide: A significant improvement over traditional methods involves using nitrogen dioxide as the nitrating agent instead of the conventional nitric acid-sulfuric acid mixture.[4] This approach completely eliminates the generation of spent acid, a major environmental pollutant, thereby improving the safety and sustainability of the synthesis.[4]

  • Catalytic Hydrogenation: For the synthesis of chloroanilines from chloronitrobenzenes (a related transformation), advanced catalytic systems are being developed. These include catalysts like γ-Mo2N and metal-free N/S co-doped carbon, which exhibit high selectivity for the reduction of the nitro group without affecting the chlorine substituent (hydrodehalogenation).[6][7] This high chemoselectivity prevents the formation of undesired byproducts.[6]

Representative Experimental Protocol: Green Synthesis of 5-Chloro-2-nitroaniline from 2,4-Dichloronitrobenzene

This protocol is based on a newer, more environmentally conscious approach.

  • Add 339.2 g (1.75 mol) of 2,4-dichloronitrobenzene to a magnetic stirring autoclave.[1]

  • Seal the autoclave and introduce 134.9 g (7.9 mol) of liquid ammonia.[1]

  • Heat the mixture to 90°C and then maintain the reaction temperature between 120-135°C for approximately 4 hours, with the pressure controlled between 1.0-8.0 MPa.[1]

  • After the reaction, release the pressure and transfer the reactor contents into 600 g of water pre-heated to 50-70°C.[1]

  • Stir the mixture for 30 minutes, then filter and dry the solid to obtain the crude product.[1]

  • Purify the crude solid by recrystallization from methanol to yield yellow, needle-like crystals of 5-chloro-2-nitroaniline.[1]

Performance Comparison

The following tables summarize the quantitative data for the different synthesis methods, providing a clear comparison of their performance.

Table 1: Synthesis of 5-Chloro-2-nitroaniline

ParameterEstablished Method (Ammonolysis)New Method (Green Synthesis)
Starting Material 2,4-Dichloronitrobenzene2,4-Dichloronitrobenzene
Key Reagents Liquid NH₃, TolueneLiquid NH₃
Temperature 160°C120-135°C
Pressure High (not specified)1.0 - 8.0 MPa
Reaction Time 8 hours~4 hours
Molar Yield 91.2%[2]85.27%[1]
Purity 99.5%[2]98.6%[1]
Key Advantages High purity and yieldShorter reaction time, reduced solvent use
Key Disadvantages Use of organic solvent, longer reaction timeSlightly lower yield and purity

Table 2: Comparison of Nitration and Chlorination Methods

MethodStarting MaterialKey ReagentsKey AdvantageReported Drawback
Greener Nitration m-DichlorobenzeneNitrogen DioxideNo spent acid generated[4]Data on yield/purity not specified
Direct Chlorination p-NitroanilineChlorine gas, HClSimple process, high yield (98.2%), no wastewater discharge[8]Specific to ortho-chloro-para-nitroaniline
Acylation-Nitration 3-ChloroanilineFormic acid, HNO₃/Acetic anhydridePrecise control over reaction[5]Multi-step, lower overall yield[4]

Visualizing the Synthesis Workflow

The following diagram illustrates the established multi-step synthesis of 5-chloro-2-nitroaniline starting from 3-chloroaniline, highlighting the sequential nature of the process.

G cluster_0 Established Synthesis of 5-Chloro-2-nitroaniline A 3-Chloroaniline B Acylation (Protection of Amino Group) A->B Formic Acid C N-(3-chlorophenyl)formamide (Intermediate) B->C D Nitration C->D HNO3 / Acetic Anhydride -5 to 10°C E Nitrified Intermediate D->E F Hydrolysis (Deprotection) E->F NaOH Solution Reflux G 5-Chloro-2-nitroaniline (Final Product) F->G

Caption: Workflow for the synthesis of 5-chloro-2-nitroaniline via acylation, nitration, and hydrolysis.

Conclusion

While established protocols for chloro-nitroaniline synthesis offer high yields and purity, they are often accompanied by significant environmental drawbacks, such as the production of acidic and saline waste.[1] New methods are emerging that prioritize sustainability by eliminating harsh reagents and reducing waste streams. For instance, the use of nitrogen dioxide for nitration circumvents the issue of spent acid generation entirely.[4] Similarly, novel catalytic approaches promise high selectivity and efficiency under milder conditions. For researchers and drug development professionals, the choice of synthesis route will depend on a balance of factors including required purity, scalability, cost, and environmental impact. The data presented indicates that while newer "green" methods may currently present slightly lower yields than their traditional counterparts, the benefits of reduced environmental impact and potentially safer operating conditions make them highly attractive for future development and industrial adoption.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of (2-Chloro-6-nitrophenyl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of (2-Chloro-6-nitrophenyl)methanamine, a compound classified as a halogenated nitroaromatic amine. Adherence to these protocols is critical for minimizing risks and maintaining a safe research environment.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile, neoprene) and a lab coat. Ensure gloves are inspected before use and disposed of properly after handling[1].

  • Respiratory Protection: All handling of this compound waste should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust[2].

Waste Segregation and Collection

Proper segregation of chemical waste is the first critical step in the disposal process. Due to its chemical structure, this compound waste must be categorized as halogenated organic waste .

  • Designated Waste Container: Use a dedicated, properly labeled, and chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are generally suitable, but always check for chemical compatibility[3][4]. Avoid using metal containers for acidic waste[3].

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE " and the full chemical name: "this compound" . List the approximate concentration and quantity[4].

  • Segregation:

    • Do not mix with non-halogenated organic waste.

    • Do not mix with strong acids, bases, or oxidizing agents to prevent violent reactions[4][5].

    • Store separately from incompatible materials. A chemical compatibility chart should be consulted when dealing with multiple waste streams[6][7].

On-site Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[4][8].

  • Container Management: Keep the waste container tightly sealed at all times, except when adding waste[8][9].

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills[4].

  • Storage Limits: Do not exceed the storage limit of 55 gallons for hazardous waste in an SAA. For acutely toxic "P-listed" wastes, the limit is one quart[8]. While this compound is not explicitly P-listed, it is prudent to handle it with high caution.

  • Storage Duration: Hazardous waste can be accumulated in an SAA for up to one year, provided the volume limits are not exceeded[4].

Disposal Procedure

The recommended and most common method for the final disposal of halogenated organic compounds is incineration at a licensed hazardous waste disposal facility[1][10].

  • Contact Environmental Health & Safety (EHS): When the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup.

  • Professional Disposal: The EHS department will coordinate with a licensed professional waste disposal service for transportation and final disposal[1].

  • Regulatory Compliance: All disposal activities must comply with federal, state, and local regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[3][9].

Quantitative Data for Disposal Operations

The following table summarizes key operational parameters for the disposal of halogenated organic waste, based on regulatory guidelines and best practices.

ParameterGuideline/ValueSource
Waste Classification Halogenated Organic WasteGeneral
Incineration Temperature 870°C (1600°F) for non-halogenated VOCs[11]
1100°C (2000°F) for halogenated VOC streams [11][12][13]
Incineration Residence Time 0.75 seconds for 98% destruction of non-halogenated organics[11]
1.0 second for halogenated VOC streams [11]
Satellite Accumulation Area (SAA) Volume Limit 55 gallons[8]
SAA Storage Time Limit 1 year (if volume is not exceeded)[4]
Experimental Protocol: General Neutralization of Aromatic Amine Waste

While incineration is the primary disposal method, in some instances, a neutralization step may be considered to reduce the reactivity of the waste before disposal. The following is a general protocol for the neutralization of an aromatic amine.

Disclaimer: This is a generalized procedure. Due to the lack of specific reactivity data for this compound, this protocol must be tested on a very small scale in a controlled environment (i.e., in a fume hood) before being applied to a larger quantity of waste.

Objective: To neutralize the basicity of the amine group to form a more stable salt.

Materials:

  • This compound waste

  • Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (e.g., 1 M solution)

  • pH indicator strips or a calibrated pH meter

  • Stir plate and stir bar

  • Appropriate beakers and graduated cylinders

Procedure:

  • Preparation: Perform the entire procedure in a chemical fume hood. Ensure all necessary PPE is worn.

  • Dilution: If the waste is concentrated, it may be carefully diluted with a compatible solvent (e.g., water, if soluble) to better control the reaction temperature.

  • Neutralization:

    • Place the amine waste solution in a beaker on a stir plate and begin gentle stirring.

    • Slowly add the dilute acid solution dropwise to the amine solution.

    • This is an exothermic reaction. Monitor the temperature of the mixture. If the temperature rises significantly, pause the addition of acid and allow the solution to cool.

  • pH Monitoring:

    • Periodically check the pH of the solution using pH indicator strips or a pH meter.

    • Continue adding acid until the pH of the solution is neutral (pH ~7.0).

  • Final Disposal: The resulting neutralized salt solution should still be considered hazardous waste. It must be collected in a properly labeled hazardous waste container and disposed of through your institution's EHS office.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the proper disposal process, the following diagrams illustrate the key decision points and procedural steps.

cluster_collection Waste Generation & Collection cluster_storage On-site Storage cluster_disposal Final Disposal start Generate this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_container Select a Labeled, Compatible 'Halogenated Organic Waste' Container fume_hood->waste_container saa Store in Designated Satellite Accumulation Area (SAA) waste_container->saa segregate Segregate from Incompatible Wastes (Acids, Bases, Oxidizers) saa->segregate seal Keep Container Tightly Sealed segregate->seal containment Use Secondary Containment seal->containment ehs_contact Contact EHS for Waste Pickup containment->ehs_contact incineration Transport to Licensed Facility for High-Temperature Incineration ehs_contact->incineration end Proper and Compliant Disposal incineration->end

Caption: Disposal workflow for this compound.

title Decision Pathway for Waste Segregation is_halogenated Is the waste a halogenated organic compound? halogenated_bin Collect in 'Halogenated Organic Waste' Container is_halogenated->halogenated_bin Yes non_halogenated_bin Collect in 'Non-Halogenated Organic Waste' Container is_halogenated->non_halogenated_bin No is_reactive Is it reactive with acids, bases, or oxidizers? halogenated_bin->is_reactive separate_storage Store Separately from Incompatibles is_reactive->separate_storage Yes general_storage Store with Compatible Wastes is_reactive->general_storage No

Caption: Decision making for waste segregation.

References

Personal protective equipment for handling (2-Chloro-6-nitrophenyl)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of (2-Chloro-6-nitrophenyl)methanamine, a compound requiring careful management due to its potential hazards as a primary aromatic amine and a chloro-nitro aromatic derivative. The following procedures are based on established safety protocols for compounds with similar structures and functional groups.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is not extensively documented with a specific Safety Data Sheet (SDS). However, based on data from structurally related compounds such as other primary aromatic amines and chloro-nitro aromatic compounds, it should be handled as a hazardous substance. Aromatic amines are known for their potential toxicity, including carcinogenicity and mutagenicity.[1] The presence of chloro and nitro groups can further enhance its reactivity and toxicity.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation or damage.[2]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, which can lead to irritation, allergic reactions, and systemic toxicity.[3]
Body Protection A lab coat or chemical-resistant apron.Protects against contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.Recommended when handling the substance outside of a fume hood or when generating dust or aerosols.[2][4]

Operational Plan: Step-by-Step Handling Procedures

Safe handling is paramount to minimize exposure and ensure a secure laboratory environment.[5][6]

  • Preparation and Engineering Controls:

    • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4]

    • Ensure that an eyewash station and safety shower are readily accessible.[4]

    • Before starting any work, consult the available safety information for related compounds.

  • Weighing and Transferring:

    • To minimize the generation of airborne dust, weigh the solid compound carefully on a tared container within the fume hood.

    • Use appropriate tools (e.g., spatulas) for transferring the solid.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • During the Experiment:

    • Keep all containers with this compound tightly closed when not in use.[4]

    • Avoid contact with skin, eyes, and clothing.[4]

    • In case of accidental contact, follow the first aid measures outlined in the table below.

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent (e.g., ethanol), followed by soap and water.

    • Properly label and store any remaining material in a designated, well-ventilated, and secure area away from incompatible substances.[6]

First Aid Measures

Immediate and appropriate first aid is critical in case of exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[2]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Disposal Plan

Proper disposal is essential to prevent environmental contamination and comply with regulations.

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) should be collected in a dedicated, clearly labeled hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage of Waste:

    • Store waste containers in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.

  • Disposal Method:

    • Dispose of all waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[7] Chemical residues should be treated as special waste in compliance with local, state, and federal regulations.[7]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data (Analogous Compounds) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Prepare Fume Hood & Emergency Equipment prep_ppe->prep_setup handle_weigh Weigh & Transfer in Fume Hood prep_setup->handle_weigh handle_exp Conduct Experiment handle_weigh->handle_exp handle_store Store Unused Material handle_exp->handle_store cleanup_decon Decontaminate Surfaces & Equipment handle_exp->cleanup_decon cleanup_waste Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.